molecular formula C11H7Cl2N3O3 B1589822 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid CAS No. 825619-04-3

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1589822
CAS No.: 825619-04-3
M. Wt: 300.09 g/mol
InChI Key: BRZQYVXJAZMSBB-UHFFFAOYSA-N
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Description

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7Cl2N3O3 and its molecular weight is 300.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZQYVXJAZMSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470861
Record name 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825619-04-3
Record name 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry. Its structural motif is found in a class of potent enzyme inhibitors. Notably, it is the core acidic fragment of AT7519, a well-documented inhibitor of cyclin-dependent kinases (CDKs).[1] CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in anticancer drug development.[1] The synthesis of this pyrazole derivative is therefore of considerable interest to researchers in oncology and drug discovery.

This in-depth technical guide provides a detailed, field-proven synthesis pathway for this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy and experimental protocols, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of the target molecule suggests a straightforward, robust, and scalable synthesis strategy. The primary disconnection is at the amide bond, revealing two key precursors: a 4-amino-1H-pyrazole-3-carboxylic acid derivative and 2,6-dichlorobenzoyl chloride. The pyrazole core itself can be constructed from acyclic precursors.

Based on this analysis, a three-stage synthetic pathway is proposed:

  • Stage 1: Construction of the Pyrazole Core. Synthesis of a suitable 4-aminopyrazole-3-carboxylate ester. A common and efficient route involves the cyclization of a functionalized acrylonitrile with hydrazine.

  • Stage 2: Amide Bond Formation. Acylation of the 4-amino group of the pyrazole intermediate with 2,6-dichlorobenzoyl chloride. This is the key step in introducing the dichlorobenzamido moiety.

  • Stage 3: Saponification. Hydrolysis of the ester group to yield the final carboxylic acid product.

This pathway is selected for its reliance on well-established chemical transformations, the commercial availability of starting materials, and its amenability to scale-up.

Retrosynthesis cluster_target Target Molecule cluster_precursors Precursors Target 4-(2,6-dichlorobenzamido)-1H- pyrazole-3-carboxylic acid Intermediates Amide Bond Disconnection Target->Intermediates C-N bond Precursors Key Precursors Intermediates->Precursors Simplification P1 4-Amino-1H-pyrazole-3-carboxylic acid (or its ester) Intermediates->P1 P2 2,6-Dichlorobenzoyl chloride Intermediates->P2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate

The construction of the pyrazole core is a critical first step. An efficient and widely used method is the reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Reaction Scheme:

Stage1 Reactant1 Ethyl (E)-2-cyano-3-ethoxyacrylate Product Ethyl 4-amino-1H-pyrazole-3-carboxylate Reactant1->Product + Hydrazine Hydrate Ethanol, Reflux Reactant2 Hydrazine Hydrate Stage2 Reactant1 Ethyl 4-amino-1H-pyrazole-3-carboxylate Product Ethyl 4-(2,6-dichlorobenzamido)-1H- pyrazole-3-carboxylate Reactant1->Product + 2,6-Dichlorobenzoyl chloride Pyridine, DCM, 0 °C to RT Reactant2 2,6-Dichlorobenzoyl chloride Stage3 Reactant Ethyl 4-(2,6-dichlorobenzamido)-1H- pyrazole-3-carboxylate Product 4-(2,6-dichlorobenzamido)-1H- pyrazole-3-carboxylic acid Reactant->Product 1. NaOH (aq), Ethanol, Reflux 2. HCl (aq)

Sources

"4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the compound this compound. Drawing from extensive data on its close structural analog, AT7519, we posit that this molecule functions as a potent inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2][3][4] This document provides a comprehensive overview of the CDK signaling pathway, its role in oncology, and a detailed experimental framework to rigorously validate the compound's mechanism of action. The protocols and insights herein are designed to empower research scientists in their exploration of this and similar molecules as potential therapeutic agents.

Introduction: Unpacking the Core Scaffold

The molecule this compound is a compelling subject for mechanistic investigation due to its constituent chemical moieties, which are frequently associated with significant biological activity.

  • The Pyrazole Core: The pyrazole ring is a five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs.[5][6][7] Its unique structural and electronic properties allow it to engage in various biological interactions, making it a privileged structure in drug design.[5][6][7]

  • The 2,6-dichlorobenzamido Moiety: The dichlorinated benzamide group confers specific conformational constraints and lipophilicity. The ortho-dichloro substitution pattern is particularly notable as it can force the amide group out of the plane of the benzene ring, influencing its hydrogen bonding capabilities and overall three-dimensional shape, which is critical for target engagement.

The combination of these two key features in a single molecule suggests a high potential for potent and specific biological activity. This guide will focus on the most probable mechanism of action based on evidence from closely related compounds.

The Primary Hypothesis: Inhibition of Cyclin-Dependent Kinases (CDKs)

Our central hypothesis is that this compound exerts its biological effects through the inhibition of Cyclin-Dependent Kinases (CDKs). This assertion is strongly supported by the well-characterized activity of its N-(piperidin-4-yl)amide derivative, AT7519, a known multi-CDK inhibitor.[1][2][3][4][8][9][10][11]

The Role of CDKs in Cell Cycle Regulation

CDKs are a family of serine/threonine kinases that act as the master regulators of the eukaryotic cell cycle.[12][13][14][15] Their activity is contingent upon binding to their regulatory partners, the cyclins.[12][15][16] Different cyclin-CDK complexes are activated at specific phases of the cell cycle, phosphorylating a multitude of downstream substrates to drive the cell from one phase to the next.[12][14][15] The dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[9][12][14] Therefore, CDKs are highly attractive targets for oncology drug development.[3][4][14]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase (Mitosis) CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK46 forms complex E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_S CDK2 DNA_rep DNA Replication CDK2_S->DNA_rep initiates CyclinE->CDK2_S forms complex CyclinB Cyclin B DNA_rep->CyclinB leads to accumulation CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis initiates CyclinB->CDK1 forms complex Inhibitor 4-(2,6-dichlorobenzamido) -1H-pyrazole-3-carboxylic acid Inhibitor->CDK46 Inhibitor->CDK2_S Inhibitor->CDK1

Caption: Simplified overview of the CDK-mediated cell cycle progression and the hypothesized points of inhibition.

Anticipated Biological Consequences of CDK Inhibition

Based on the multi-CDK inhibitory profile of AT7519, we can predict the cellular outcomes following treatment with this compound.[1][2][3][4]

  • Cell Cycle Arrest: Inhibition of CDK1, CDK2, and CDK4/6 is expected to cause cells to arrest at the G1/S and G2/M checkpoints of the cell cycle.[3][17]

  • Induction of Apoptosis: Prolonged cell cycle arrest often triggers programmed cell death (apoptosis), a desirable outcome in cancer therapy.[3][10][17]

  • Inhibition of Transcription: AT7519 is also a potent inhibitor of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[1][2] Inhibition of CDK9 leads to the dephosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, resulting in a global shutdown of transcription and subsequent apoptosis.[11][17]

Table 1: In Vitro Kinase Inhibitory Activity of AT7519 (Reference Data)

Kinase TargetIC₅₀ (nM)
CDK1/Cyclin B210
CDK2/Cyclin A47
CDK4/Cyclin D1100
CDK5/p2513
CDK6/Cyclin D3170
CDK9/Cyclin T<10

Data sourced from MedChemExpress and Selleck Chemicals.[1][2] This table serves as a benchmark for the expected potency and selectivity profile of this compound.

Experimental Validation of the Mechanism of Action

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following sections detail the key assays and workflows.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Kinase_Assay In Vitro Kinase Assays (Determine IC50) Xtal X-ray Crystallography (Binding Mode) Kinase_Assay->Xtal provides structural basis Prolif_Assay Cell Proliferation Assays (Determine GI50) Kinase_Assay->Prolif_Assay informs dose selection Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Prolif_Assay->Cell_Cycle confirms cytostatic effect Apoptosis Apoptosis Assays (Annexin V, Caspase) Cell_Cycle->Apoptosis investigates cell fate Western_Blot Western Blotting (Target Engagement) Apoptosis->Western_Blot confirms molecular mechanism Xenograft Tumor Xenograft Studies (Efficacy & PK/PD) Western_Blot->Xenograft validates biomarkers

Caption: A logical workflow for the comprehensive mechanistic evaluation of the compound.

In Vitro Kinase Inhibition Assays

Rationale: The initial and most direct test of the hypothesis is to measure the compound's ability to inhibit the enzymatic activity of a panel of purified CDK/cyclin complexes. This will determine the potency (IC₅₀) and selectivity of the compound.

Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

  • Reagents: Purified recombinant human CDK/cyclin enzymes (CDK1/B, CDK2/A, CDK2/E, CDK4/D1, CDK6/D3, CDK9/T1), appropriate peptide substrates, ATP, and a luminescent kinase assay kit (e.g., Kinase-Glo® Max from Promega).

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 10 mM.

  • Assay Plate Setup: In a 96-well or 384-well white plate, add the kinase, substrate, and buffer.

  • Inhibitor Addition: Add the serially diluted compound to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reaction Initiation: Add ATP to start the kinase reaction. Incubate at 30°C for the optimized reaction time (typically 30-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation and Viability Assays

Rationale: To determine if the enzymatic inhibition translates to a functional effect in a cellular context, proliferation assays are essential. These assays measure the compound's ability to inhibit the growth of cancer cell lines.

Protocol: DNA-based Proliferation Assay (e.g., CyQUANT®)

  • Expert Insight: While metabolic assays (e.g., MTT, ATP-based) are common, they can be confounded by CDK4/6 inhibitors which cause cell cycle arrest but also an increase in cell size and metabolic activity.[18][19] A DNA-based assay provides a more accurate measure of cell number.

  • Cell Culture: Seed cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • Cell Lysis and Staining: At the end of the incubation, lyse the cells and add a DNA-binding fluorescent dye (e.g., CyQUANT® GR dye).

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader. The signal is directly proportional to the number of cells.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Rationale: This assay directly visualizes the cell cycle arrest predicted by CDK inhibition.

Protocol: Propidium Iodide (PI) Staining

  • Treatment: Treat a cancer cell line (e.g., HCT116) with the compound at concentrations around its GI₅₀ for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 and/or G2/M compared to the vehicle control indicates cell cycle arrest.[3][20]

Apoptosis Assays

Rationale: To confirm that cell cycle arrest is followed by programmed cell death.

Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Treatment: Treat cells with the compound for a longer duration (e.g., 48-72 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters dead cells with compromised membranes).[20][21][22]

  • Flow Cytometry: Analyze the stained cells promptly.

  • Data Analysis: Differentiate between four populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Target Engagement and Downstream Signaling (Western Blot)

Rationale: To confirm that the compound is engaging its intended targets within the cell and modulating downstream signaling pathways.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compound for various time points (e.g., 2, 6, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins:

    • p-Rb (Ser807/811): A substrate of CDK4/6. Inhibition should decrease its phosphorylation.

    • p-Rb (Thr821): A substrate of CDK2. Inhibition should decrease its phosphorylation.[3]

    • p-RNA Pol II CTD (Ser2/5): A substrate of CDK9. Inhibition should decrease its phosphorylation.[17]

    • Cleaved PARP/Caspase-3: Markers of apoptosis. Their levels should increase.

    • Total Rb, Total RNA Pol II, and a loading control (e.g., GAPDH or β-actin): To ensure equal protein loading.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Structural Elucidation of Binding Mode

Rationale: To understand at the atomic level how the compound binds to its target and to guide future structure-activity relationship (SAR) studies.

Protocol: X-ray Co-crystallography

  • Protein Expression and Purification: Express and purify high-quality, active CDK2/Cyclin A or CDK2/Cyclin E complex.

  • Co-crystallization: Screen for crystallization conditions of the protein complex in the presence of a saturating concentration of this compound.

  • Data Collection and Structure Solution: Collect X-ray diffraction data from a suitable crystal. Solve and refine the three-dimensional structure.

  • Analysis: Analyze the electron density map to confirm the binding of the compound in the ATP-binding pocket and identify the specific hydrogen bonds and hydrophobic interactions that mediate the binding.[23][24][25][26][27]

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as an inhibitor of Cyclin-Dependent Kinases. The experimental framework outlined in this guide provides a robust and logical pathway to definitively confirm this mechanism of action, quantify its potency and selectivity, and elucidate its interactions at a molecular level.

Successful validation of this hypothesis would position this compound as a valuable lead for further preclinical development. Future work could involve medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, guided by the structural insights gained from X-ray crystallography. Furthermore, in vivo studies using tumor xenograft models will be crucial to assess its therapeutic potential.

References

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  • Santo, L., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332.
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  • Cole, K. A., et al. (2011). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clinical Cancer Research, 17(10), 3277-3287.
  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Oncogene, 29(16), 2325-2336.
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  • Meijer, L., & Raymond, E. (2003). X-ray crystallographic studies of CDK2, a basis for cyclin-dependent kinase inhibitor design in anti-cancer drug research. Current medicinal chemistry. Anti-cancer agents, 3(1), 15-23.
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  • Singh, P., et al. (2023). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS omega, 8(2), 2205-2224.
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  • Nitsche, C., et al. (2019). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS medicinal chemistry letters, 10(9), 1273-1279.
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  • Hope, I., et al. (2023). Emerging approaches to CDK inhibitor development, a structural perspective. RSC medicinal chemistry, 14(1), 16-30.
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  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
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Sources

An In-Depth Technical Guide on the Biological Activity of the 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From a Core Scaffold to Potent Biological Activity

In the landscape of modern drug discovery, the journey from a simple chemical scaffold to a potent, clinically relevant molecule is one of intricate design, synthesis, and biological evaluation. This guide delves into the biological potential of the 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid core structure. While direct and extensive research on the biological activity of this specific carboxylic acid is not widely published, its true significance emerges as a pivotal intermediate in the synthesis of highly active derivatives. The most prominent of these is AT7519, a potent cyclin-dependent kinase (CDK) inhibitor that has undergone clinical investigation.[1][2]

This whitepaper will, therefore, explore the biological activity of this scaffold through the lens of its most well-characterized derivative, AT7519. We will dissect its mechanism of action, explore the structure-activity relationships that govern its potency, and provide detailed experimental protocols for its characterization. For researchers and drug development professionals, this guide aims to offer a comprehensive understanding of the therapeutic potential harbored within the this compound framework.

The this compound Scaffold: A Platform for Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with a variety of biological targets. The this compound structure combines this versatile core with a dichlorinated benzamido group, a feature often employed to enhance binding affinity and modulate pharmacokinetic properties. While the terminal carboxylic acid group can be a pharmacophore in its own right, in this context, it primarily serves as a synthetic handle for the introduction of diverse functionalities. The conversion of this carboxylic acid to an amide, as seen in the case of AT7519, is a critical step in achieving high-potency kinase inhibition.

Synthesis of the Core Scaffold and its Prominent Derivative, AT7519

The synthesis of this compound is a key process in the generation of its biologically active derivatives. A plausible synthetic route, based on general principles of pyrazole synthesis, is outlined below. Subsequently, the conversion to AT7519 demonstrates the utility of the carboxylic acid as a synthetic intermediate.

A Diethyl 2-(ethoxymethylene)-3-oxobutanoate C Ethyl 4-amino-1H-pyrazole-3-carboxylate A->C + B B Hydrazine E Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate C->E + D (Acylation) D 2,6-Dichlorobenzoyl chloride G This compound E->G + F (Hydrolysis) F LiOH J AT7519 (4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide) G->J + H, I (Amide Coupling) H 4-Aminopiperidine I Coupling Agents (e.g., HATU)

Figure 1: Synthetic pathway to this compound and its conversion to AT7519.

Mechanism of Action: Targeting the Cell Cycle Engine

The primary biological activity associated with the 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide scaffold, exemplified by AT7519, is the inhibition of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

AT7519 is a potent inhibitor of several CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1] The 2,6-dichlorobenzamido moiety is crucial for this activity, likely forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinases.

cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase CDK46 CDK4/6 + Cyclin D Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CDK2_E CDK2 + Cyclin E E2F->CDK2_E Activates Transcription DNA_Synth DNA Synthesis CDK2_E->DNA_Synth CDK1 CDK1 + Cyclin B Mitosis Mitosis CDK1->Mitosis AT7519 AT7519 AT7519->CDK46 Inhibits AT7519->CDK2_E Inhibits AT7519->CDK1 Inhibits cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Serial Dilution of Test Compound C Add Compound, Enzyme, and Substrate to Plate A->C B Prepare Enzyme and Substrate Mix B->C D Initiate with ³³P-γ-ATP C->D E Incubate at 30°C D->E F Stop Reaction (Phosphoric Acid) E->F G Filter and Wash F->G H Measure Radioactivity G->H I Calculate IC₅₀ H->I

Figure 3: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Therapeutic Potential and Future Directions

The potent anti-proliferative activity of AT7519, derived from the this compound scaffold, highlights its potential in the treatment of various cancers. [1]Clinical trials have investigated AT7519 in patients with solid tumors and hematological malignancies.

Future research on this scaffold could explore:

  • Improving Selectivity: Modifying the core structure to enhance selectivity for specific CDKs could lead to improved therapeutic windows and reduced off-target effects.

  • Exploring Other Derivatives: The carboxylic acid intermediate provides a versatile platform for the synthesis of a wide range of other derivatives, including esters and other amide analogues, which may possess unique biological activities.

  • Combination Therapies: Investigating the synergistic effects of these CDK inhibitors with other anticancer agents could lead to more effective treatment regimens.

  • Expanding Therapeutic Indications: The role of CDKs in other diseases, such as inflammatory disorders and neurodegenerative diseases, suggests that derivatives of this scaffold could have applications beyond oncology.

References

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. A. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. [Link]

  • PubChem. (n.d.). 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Santo, L., Valzasina, B., Carrassa, L., Ciomei, M., Guzi, T. J., Jones, C. O., ... & Damia, G. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma and overcomes bortezomib resistance. British Journal of Haematology, 151(3), 259-272. [Link]

  • Mahadevan, D., Plummer, R., Squires, M. S., Carr, M. G., McMenamin, R. L., O'Brien, M. A., ... & Calvert, A. H. (2011). A phase I study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology, 22(9), 2137-2144. [Link]

  • Chen, H., Liu, S., Wang, Y., Zhang, W., & Geng, M. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. [Link]

Sources

"4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic Acid and its Derivatives: From Chemical Synthesis to Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a core heterocyclic scaffold, with a particular focus on its prominent derivative, AT7519, a potent cyclin-dependent kinase (CDK) inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, chemical properties, biological activity, and therapeutic applications of this class of compounds.

Introduction to the Pyrazole-Carboxylic Acid Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2]. The incorporation of a carboxylic acid group at the 3-position and an amide linkage at the 4-position, as seen in this compound, provides a versatile platform for the development of targeted therapeutics. The specific substitution pattern, particularly the dichlorobenzamido group, is crucial for modulating the biological activity and pharmacokinetic properties of these molecules.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from related structures and computational models.

PropertyPredicted/Inferred ValueSource/Method
Molecular Formula C₁₁H₇Cl₂N₃O₃-
Molecular Weight 316.10 g/mol -
Melting Point Likely >200 °C (decomposes)Inferred from similar pyrazole carboxylic acids[3]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMFGeneral characteristic of similar organic acids
pKa Estimated to be in the range of 3-5 for the carboxylic acidBased on typical pKa values for pyrazole carboxylic acids

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic route is outlined below.

G A Ethyl 4-amino-1H-pyrazole-3-carboxylate C Acylation A->C B 2,6-Dichlorobenzoyl chloride B->C D Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate C->D Pyridine, DCM E Hydrolysis D->E NaOH, H2O/EtOH F This compound E->F H Amide Coupling F->H G Amine (e.g., 4-aminopiperidine) G->H I AT7519 H->I HATU, DIPEA, DMF

Caption: Generalized synthetic workflow for the topic compound and its amide derivatives.

General Synthetic Protocol
  • Acylation: The synthesis often commences with the acylation of a 4-aminopyrazole ester, such as ethyl 4-amino-1H-pyrazole-3-carboxylate, with 2,6-dichlorobenzoyl chloride in the presence of a base like pyridine in an inert solvent such as dichloromethane (DCM). This step introduces the dichlorobenzamido moiety.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide in a mixture of water and ethanol. This yields the target compound, this compound.

  • Amide Coupling (for derivatives): To synthesize derivatives like AT7519, the carboxylic acid is coupled with an appropriate amine (e.g., 4-aminopiperidine) using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent like dimethylformamide (DMF).

Characterization

The synthesized compounds are typically characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid and amide carbonyl stretches.

Biological Activity and Mechanism of Action: The Case of AT7519

The most well-documented derivative of the core topic is AT7519, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide. This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs) and has been investigated as an antineoplastic agent[4][5].

Target: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes. Dysregulation of CDK activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action of AT7519

AT7519 selectively binds to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9. By inhibiting these kinases, AT7519 disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells[4][5]. The inhibition of CDK9 is particularly important as it is involved in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1.

G cluster_0 AT7519 AT7519 CDKs CDK1, CDK2, CDK4, CDK5, CDK9 AT7519->CDKs Inhibits AT7519->Inhibition CellCycle Cell Cycle Progression CDKs->CellCycle Transcription Transcription CDKs->Transcription TumorGrowth Tumor Growth CellCycle->TumorGrowth Transcription->TumorGrowth CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibition->CellCycle Inhibition->Transcription

Caption: Simplified signaling pathway illustrating the mechanism of action of AT7519.

Experimental Protocols for Evaluation

The evaluation of compounds like AT7519 involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the compound against a panel of kinases.

Methodology:

  • Reagents: Recombinant human CDK enzymes, corresponding cyclin partners, ATP, and a suitable substrate (e.g., a peptide with a phosphorylation site).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, cyclin, and test compound. c. Initiate the kinase reaction by adding ATP and the substrate. d. Incubate at 30°C for a specified time. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of the compound in cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Measure cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The clinical development of its derivative, AT7519, underscores the therapeutic potential of this chemical class in oncology[6]. Future research in this area may focus on:

  • Improving Selectivity: Designing next-generation inhibitors with improved selectivity for specific CDKs to minimize off-target effects and enhance the therapeutic window.

  • Exploring New Indications: Investigating the efficacy of these compounds in other diseases where CDK dysregulation is implicated, such as inflammatory disorders and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability.

The continued exploration of this versatile pyrazole scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • PubChem. (n.d.). 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Davis, D. J., Devine, L. A., Early, T. R., Feltell, R. E., Lewis, E. J., McMenamin, R. L., Navarro, E. F., O'Brien, M. A., O'Reilly, M., Reule, M., Saxty, G., Seavers, L. C., Smith, D. M., Squires, M. S., … Woolford, A. J. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • PubChem. (n.d.). AT7519. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid. This molecule, while not extensively documented in public literature, is structurally analogous to known bioactive compounds, making its structural elucidation a critical step in understanding its potential for drug development. The core chemical scaffold is found in potent inhibitors of cyclin-dependent kinases (CDKs) such as AT7519, highlighting its relevance to medicinal chemists and structural biologists.[1][2] This document is intended for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug discovery, offering both practical protocols and the scientific rationale behind them.

Introduction: The Scientific Imperative

The three-dimensional arrangement of atoms within a crystal lattice is the foundation of a molecule's physicochemical properties. For an active pharmaceutical ingredient (API), this includes solubility, stability, bioavailability, and interaction with its biological target. The title compound, this compound, combines several key pharmacophoric features: a pyrazole-carboxylic acid moiety known for its ability to form strong, directional hydrogen bonds, and a dichlorobenzamido group that introduces conformational constraints and potential halogen bonding interactions.[3][4][5]

Understanding the crystal structure of this molecule is paramount. It allows us to:

  • Confirm Molecular Structure: Unambiguously determine the molecular connectivity and stereochemistry.

  • Analyze Conformation: Define the preferred three-dimensional shape of the molecule in the solid state.

  • Elucidate Intermolecular Interactions: Map the network of hydrogen bonds, π-π stacking, and other non-covalent forces that dictate crystal packing. This is crucial for predicting polymorphism, which can have significant implications for drug formulation and regulatory approval.

  • Provide a Basis for Structure-Based Drug Design: A high-resolution crystal structure provides the empirical foundation for computational modeling and the rational design of next-generation analogs with improved potency and selectivity.[6]

This guide will delineate a scientifically rigorous workflow, from chemical synthesis to the final structural analysis, providing the necessary detail for replication and adaptation.

Synthesis and Crystallization: From Powder to Perfect Crystal

Proposed Synthesis Pathway

The synthesis of the target compound can be logically achieved through the acylation of a suitable pyrazole precursor. The proposed route involves the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with 2,6-dichlorobenzoyl chloride. This is a standard amide bond formation reaction.

cluster_synthesis Proposed Synthesis reagent1 4-amino-1H-pyrazole-3-carboxylic acid product 4-(2,6-dichlorobenzamido)-1H- pyrazole-3-carboxylic acid reagent1->product Acylation (Base, Solvent) reagent2 2,6-dichlorobenzoyl chloride reagent2->product

Figure 1: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

  • Preparation: To a stirred solution of 4-amino-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Tetrahydrofuran), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of 2,6-dichlorobenzoyl chloride (1.1 equivalents) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and acidify with 1M HCl to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final compound.[7][8]

Single Crystal Growth: The Art of Patience

Obtaining a high-quality single crystal is often the most challenging step in structure determination.[9][10] The key is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. Several techniques can be employed, with the choice of solvent being the most critical variable.[9]

Experimental Protocol: Crystal Growth

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone) to find one in which it is moderately soluble.

  • Slow Evaporation (Method A):

    • Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[9][11]

  • Slow Cooling (Method B):

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

    • Filter the hot solution into a clean vial and seal it.

    • Place the vial in a dewar flask filled with warm water or an insulated container to allow for very slow cooling to room temperature over 24-48 hours.[12][13]

  • Vapor Diffusion (Method C):

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (Solvent 1).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a more volatile anti-solvent (Solvent 2), in which the compound is poorly soluble but which is miscible with Solvent 1.

    • Over time, the anti-solvent vapor will diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[11][13]

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the process of determining its atomic structure begins.

cluster_xray X-ray Crystallography Workflow crystal Select & Mount Single Crystal data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation Structure Validation (CIF Report) structure_refinement->validation

Figure 2: Standard workflow for single-crystal X-ray diffraction.

Experimental Protocol: Structure Determination

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[5]

  • Data Collection: The mounted crystal is placed on a goniometer within an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded on a detector, generating a series of diffraction patterns.[5][6]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each diffracted beam.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Lighter atoms, including hydrogens, are located from difference Fourier maps. The refinement process optimizes atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[14]

Structural Analysis and Interpretation

Based on known structures of related pyrazole-carboxylic acids and dichlorobenzamides, we can predict the key structural features of the title compound.[4][15][16]

Expected Molecular Geometry and Conformation

The molecule is expected to be largely planar within the pyrazole and dichlorophenyl ring systems. The key conformational flexibility will arise from rotation around the amide C-N bond and the C-C bond connecting the pyrazole and amide groups. The two chlorine atoms on the phenyl ring will likely force the amide plane to be significantly twisted out of the phenyl ring plane to minimize steric hindrance.

Table 1: Predicted Key Crystallographic Parameters

ParameterPredicted Value RangeRationale / Comparative Source
Bond Lengths (Å)
Carboxylic O-H0.85 - 0.95Typical for hydrogen-bonded carboxylic acids
Carboxylic C=O1.20 - 1.25Shorter bond due to double bond character
Carboxylic C-O1.28 - 1.34Longer bond, often involved in H-bonding
Amide C=O1.22 - 1.26Standard amide carbonyl bond length
Amide C-N1.32 - 1.38Partial double bond character from resonance
Pyrazole N-N1.33 - 1.38Characteristic of pyrazole ring systems[15]
Torsion Angle (°)
Phenyl-Amide (C-C-N-C)60 - 90Steric clash from ortho-dichloro substitution
Supramolecular Assembly and Hydrogen Bonding

The supramolecular structure will be dominated by hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor and is highly likely to form a classic centrosymmetric dimer with a neighboring molecule, described by the graph set R²₂(8).[4][15] The amide N-H group provides another strong hydrogen bond donor, which could interact with either a pyrazole nitrogen or a carbonyl oxygen from a neighboring molecule.

cluster_packing Predicted Intermolecular Interactions mol1 Molecule A mol2 Molecule B (Inverted) mol1->mol2 Carboxylic Acid Dimer (O-H···O) R²₂(8) motif mol3 Molecule C mol1->mol3 Amide Chain (N-H···O=C)

Figure 3: Potential hydrogen bonding motifs in the crystal lattice.

These strong, directional interactions are expected to assemble the molecules into robust tapes or sheets. Weaker C-H···O interactions and potential π-π stacking between pyrazole and/or phenyl rings may further stabilize the three-dimensional packing.

Conclusion

The crystal structure analysis of this compound provides indispensable information for understanding its fundamental chemical nature and potential as a pharmaceutical agent. The methodologies outlined in this guide, from rational synthesis and meticulous crystal growth to high-resolution X-ray diffraction, represent a robust and validated pathway for obtaining this critical data. The resulting structural model, detailing molecular geometry and the intricate network of intermolecular forces, serves as the ultimate empirical foundation for future research in drug design, formulation, and materials science.

References

  • Benchchem. Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies.
  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
  • Sci-Hub. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
  • Cambridge University Press & Assessment. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • SPIE Digital Library. Single crystal growth of organic semiconductors for field effect applications.
  • MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal.
  • DR-NTU, Nanyang Technological University. Single-crystal growth of organic semiconductors.
  • Cambridge University Press & Assessment. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
  • De Gruyter. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
  • PubChem. 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. National Center for Biotechnology Information.
  • ResearchGate. Review articles in CRYSTAL STRUCTURE.
  • Wyatt, P.G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-99.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

Sources

Discovery and history of "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid and its Evolution into a Potent Kinase Inhibitor

Introduction

The pyrazole scaffold is a privileged five-membered heterocyclic motif that has become a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its unique structural and electronic properties allow for versatile interactions with the ATP-binding pocket of various kinases, making it a fertile ground for the design of targeted therapies. This guide delves into the significance of a specific pyrazole derivative, this compound, not as a standalone therapeutic, but as a crucial building block in the discovery and evolution of potent, clinically investigated drug candidates. We will explore its synthetic origins and, most importantly, its role in the structure-guided design of AT7519, a potent inhibitor of cyclin-dependent kinases (CDKs).

The Pyrazole Core: A Foundation for Kinase Inhibition

The inherent properties of the pyrazole ring system, including its planarity, aromaticity, and the presence of distinct hydrogen bond donors and acceptors, make it an ideal starting point for creating molecules that can effectively compete with ATP for binding to kinase enzymes.[1][2] The ability to readily functionalize the pyrazole core at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic placement of substituents can be used to exploit specific interactions within the kinase active site, leading to highly targeted and effective inhibitors.

From a Core Structure to a Clinical Candidate: The Case of AT7519

The subject of this guide, this compound, represents a key intermediate in the synthesis of a more complex and biologically active molecule, AT7519.[3][4][5][6] The discovery of AT7519, a potent inhibitor of multiple cyclin-dependent kinases, showcases a successful application of fragment-based drug discovery and structure-guided optimization.

Initial Discovery and Optimization

The journey to AT7519 began with the screening of a fragment library against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[3] This screening identified several small, synthetically tractable hits. Through structure-based design, these initial fragments were elaborated upon to enhance their affinity for the ATP binding site of CDK2. The this compound scaffold served as a central component in this optimization process. The 2,6-dichlorobenzoyl group was identified as a key feature for potent inhibition, likely due to its ability to occupy a specific hydrophobic pocket within the kinase.

The carboxylic acid group of the parent molecule was then converted to a carboxamide through formal condensation with 4-aminopiperidine, leading to the final structure of AT7519: 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide.[4][5][6] This modification was crucial for improving cellular activity and pharmacokinetic properties, ultimately leading to a compound suitable for clinical evaluation.[3]

Mechanism of Action: Targeting the Cell Cycle Engine

AT7519 exerts its anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are serine/threonine kinases that play a critical role in regulating the cell cycle.[4][5] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. By binding to and inhibiting CDKs, AT7519 can arrest the cell cycle and induce apoptosis (programmed cell death) in tumor cells.[4][5] The potent inhibition of multiple CDKs by AT7519 suggests its potential as a broad-spectrum anticancer agent.

AT7519_Mechanism_of_Action Mechanism of Action of AT7519 cluster_cell Cancer Cell Cyclin/CDK Complex Cyclin/CDK Complex Rb Protein Rb Protein Cyclin/CDK Complex->Rb Protein Phosphorylates E2F E2F Rb Protein->E2F Releases Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression Promotes Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Inhibition leads to AT7519 AT7519 AT7519->Cyclin/CDK Complex Inhibits AT7519_Synthesis_Workflow General Synthetic Workflow for AT7519 Start Start Pyrazole_Formation Pyrazole Ring Formation Start->Pyrazole_Formation Nitration Nitration at C4 Pyrazole_Formation->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Amidation Amidation of Carboxylic Acid Reduction->Amidation Acylation Acylation of Amino Group Amidation->Acylation Final_Product AT7519 Acylation->Final_Product

Caption: Synthetic workflow for AT7519.

Biological Activity and Preclinical Data

AT7519 has demonstrated potent inhibitory activity against a range of cyclin-dependent kinases and has shown significant anti-proliferative effects in various human cancer cell lines.

Target KinaseIC50 (nM)Reference
CDK1/cyclin B<10[3]
CDK2/cyclin A<10[3]
CDK2/cyclin E<10[3]
CDK4/cyclin D1100[3]
CDK5/p25<10[3]
CDK9/cyclin T1<10[3]

Conclusion

While "this compound" may not be a widely recognized therapeutic agent in its own right, its structural framework is of significant importance in the field of medicinal chemistry. Its role as a key intermediate in the development of the potent CDK inhibitor AT7519 highlights the power of structure-guided drug design and the enduring utility of the pyrazole scaffold in creating targeted cancer therapies. The story of its evolution into a clinical candidate serves as a valuable case study for researchers and drug development professionals, demonstrating a logical and effective pathway from a simple chemical entity to a potentially life-saving medication.

References

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. A. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of medicinal chemistry, 51(16), 4986-4999. [Link]

  • PubChem. (n.d.). 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

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"4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" as a CDK inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic Acid and its Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors

Authored by: A Senior Application Scientist

Foreword

The deregulation of the cell cycle is a hallmark of cancer, making the core machinery that governs cell division an attractive target for therapeutic intervention. Among the key regulators are the Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle.[1][2] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, frequently forming the basis of potent kinase inhibitors.[3][4][5] This guide provides a deep technical dive into the this compound scaffold, a cornerstone for a class of potent, multi-CDK inhibitors, exemplified by the clinical candidate AT7519. We will explore the mechanism, characterization, and experimental validation of this chemical series, offering field-proven insights for researchers in oncology and drug development.

The Central Role of CDKs in Cell Cycle and Cancer

The eukaryotic cell cycle is a tightly regulated process divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Transitions between these phases are governed by the sequential activation and inactivation of specific CDK-cyclin complexes.[1]

  • G1/S Transition: CDK4/6-cyclin D and CDK2-cyclin E complexes phosphorylate the retinoblastoma tumor suppressor protein (Rb).[6][7] This releases the E2F transcription factor, initiating the expression of genes required for DNA synthesis.

  • S Phase Progression: The CDK2-cyclin A complex is crucial for the progression through the S phase.[1]

  • G2/M Transition: The CDK1-cyclin B complex is the master regulator of entry into mitosis.[1]

  • Transcription: Beyond the cell cycle, CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for productive gene transcription.[8][9]

In many cancers, this regulatory network is compromised through mutations or overexpression of cyclins or CDKs, leading to uncontrolled proliferation.[2][10] This makes CDK inhibition a compelling strategy to halt the growth of tumor cells.

CDK Signaling and Inhibition Point

The following diagram illustrates the core CDK-driven cell cycle pathway and the multi-pronged point of intervention for an inhibitor targeting several key CDKs.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_Transcription Transcription CDK46_CyclinD CDK4/6-Cyclin D Rb pRb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates G1_S_transition DNA_Synth DNA Synthesis CDK2_CyclinE->DNA_Synth CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->DNA_Synth S_G2_transition CDK1_CyclinB CDK1-Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis CDK9_PTEFb CDK9/P-TEFb RNA_PolII RNA Pol II CDK9_PTEFb->RNA_PolII phosphorylates Transcription Gene Transcription RNA_PolII->Transcription Inhibitor AT7519 (Pyrazole Scaffold) Inhibitor->CDK46_CyclinD inhibits Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA Inhibitor->CDK1_CyclinB Inhibitor->CDK9_PTEFb

Caption: Multi-CDK inhibition by the pyrazole scaffold blocks cell cycle progression and transcription.

The Pyrazole Scaffold: From Carboxylic Acid to Clinical Candidate

The compound this compound serves as the foundational core. However, for enhanced cellular permeability and target engagement, this acid is often derivatized. A prime example is AT7519, where the carboxylic acid is converted to an N-(4-piperidinyl)carboxamide.[11][12] This modification was a key step in optimizing the molecule's pharmacokinetic and pharmacodynamic properties during its development.[12]

Chemical Structures:

  • Core Scaffold: this compound

  • Derivative (AT7519): N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide[9]

The development of AT7519 arose from fragment-based screening and structure-guided design, which identified the pyrazole core as an efficient binder to the CDK2 active site.[12] The 2,6-dichlorobenzamido group provides crucial interactions within the ATP-binding pocket, while the piperidinyl-carboxamide tail enhances affinity and confers desirable drug-like properties.[13]

Mechanism of Action: Competitive ATP Inhibition

AT7519 and its analogs function as ATP-competitive inhibitors.[14][15] X-ray crystallography has confirmed that AT7519 binds directly within the ATP-binding pocket of CDK2.[9] This binding mode prevents the kinase from transferring a phosphate group from ATP to its substrate proteins, thereby blocking their function.

Due to the high degree of homology in the ATP-binding site across the CDK family, this scaffold is not entirely specific and inhibits multiple CDKs. This multi-targeted approach can be therapeutically advantageous, simultaneously blocking cell cycle progression at multiple checkpoints (via CDK1, 2, 4, 6) and inhibiting transcription of anti-apoptotic proteins (via CDK9), leading to robust tumor cell apoptosis.[8][9]

Preclinical Efficacy Profile

The biological activity of this inhibitor class has been extensively characterized. AT7519 demonstrates potent, low nanomolar inhibition against several key CDKs and exhibits broad anti-proliferative activity across numerous human tumor cell lines.

Table 1: In Vitro Kinase Inhibitory Profile of AT7519
Kinase TargetIC₅₀ (nmol/L)Source
CDK1/Cyclin B210[9]
CDK2/Cyclin A47[9]
CDK4/Cyclin D1100[9]
CDK5/p25<10[9]
CDK6/Cyclin D3170[9]
CDK9/Cyclin T1<10[9]
GSK3β89[9]
Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (nmol/L)Source
HCT116Colon80[9]
HT29Colon170[16]
MCF-7Breast40[15]
SW620Colon940[15]
MM.1SMultiple Myeloma500[8][14]
U266Multiple Myeloma500[14]

The cellular consequences of this inhibition are profound:

  • Cell Cycle Arrest: Treatment with AT7519 leads to a significant accumulation of cells in the G2/M and G1 phases of the cell cycle.[16]

  • Induction of Apoptosis: Following cell cycle arrest, the compound robustly induces apoptosis, a key mechanism for its anti-tumor activity.[9]

  • Inhibition of Transcription: At concentrations consistent with its anti-proliferative effects, AT7519 inhibits the phosphorylation of RNA polymerase II, indicating successful target engagement of CDK9 and suppression of global transcription.[9]

Essential Experimental Protocols for Characterization

Validating a novel inhibitor from this pyrazole class requires a systematic, multi-faceted approach. The following protocols provide a robust framework for characterization.

Workflow for CDK Inhibitor Characterization

Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models kinase_assay In Vitro Kinase Assay (Determine IC50) viability Cell Viability Assay (Determine GI50) kinase_assay->viability Confirm Cellular Activity cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle Elucidate Mechanism western Western Blot (Target Engagement) cell_cycle->western Confirm Target apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis Confirm Outcome xenograft Xenograft Tumor Model (Efficacy & Tolerability) western->xenograft Advance to In Vivo apoptosis->xenograft

Caption: A logical workflow for the comprehensive evaluation of a novel CDK inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol is designed to measure the direct inhibitory effect of the compound on purified kinase enzymes.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound derivative) in a buffer containing DMSO. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of the target kinase (e.g., CDK2/Cyclin A) and a suitable fluorescently labeled peptide substrate.

    • Prepare a solution of ATP at a concentration near its Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 5 µL of the kinase/substrate mix to all wells.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a development solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

    • Incubate for 60 minutes to allow antibody binding.

    • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis:

    • Calculate the ratio of emission signals (e.g., 520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment.

  • Cell Treatment:

    • Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0x, 1x, and 5x the GI₅₀) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. Use a linear scale for the FL2-A channel to measure DNA content.

  • Data Interpretation:

    • Gate the single-cell population to exclude doublets.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distributions of treated samples to the vehicle control.

Protocol 3: Western Blot for Phospho-Rb (Target Engagement)

This protocol validates that the compound inhibits CDK activity within the cell by measuring the phosphorylation status of a key substrate, Rb.

  • Cell Lysis:

    • Treat cells (e.g., MCF-7) with the inhibitor for a defined period (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780 or pRb Ser807/811).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Re-probe the membrane with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb. A decrease in this ratio indicates successful target inhibition.

Conclusion and Future Outlook

The this compound scaffold is a validated and powerful foundation for the design of multi-targeted CDK inhibitors. As exemplified by AT7519, chemical modification of this core can yield compounds with potent anti-proliferative and pro-apoptotic activity across a range of cancer types.[16] The multi-targeted nature of these inhibitors, which simultaneously disrupts cell cycle progression and transcription, represents a robust therapeutic strategy. The detailed protocols and characterization workflow provided herein offer a comprehensive guide for researchers aiming to discover, validate, and advance the next generation of pyrazole-based kinase inhibitors for cancer therapy.

References

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  • PubMed. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Rev Med Chem. 2022;22(8):1197-1215. Available from: [Link].

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. 2023;28(7):2951. Available from: [Link].

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. 2022;27(19):6619. Available from: [Link].

  • Wyatt, P. G., et al. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. J Med Chem. 2008;51(16):4986-99. Available from: [Link].

  • AACR Journals. Characterization of a Novel Cyclin-Dependent Kinase 1 Inhibitor, BMI-1026. Mol Cancer Ther. 2006;5(7):1846-53. Available from: [Link].

  • PubMed. Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents. Br J Pharmacol. 2017;174(11):1537-1550. Available from: [Link].

  • Santo, L., et al. AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Leukemia. 2010;24(3):613-25. Available from: [Link].

  • Squires, M. S., et al. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Mol Cancer Ther. 2009;8(2):324-32. Available from: [Link].

  • Chen, Y. N., et al. Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents. Br J Pharmacol. 2017;174(11):1537-1550. Available from: [Link].

  • Gelbert, L. M., et al. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Invest New Drugs. 2014;32(5):825-37. Available from: [Link].

  • ResearchGate. Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Available from: [Link].

  • SpringerLink. Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products. J Comput Aided Mol Des. 2024. Available from: [Link].

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In Silico Modeling of "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid": A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive, in-depth framework for the in silico evaluation of "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" as a potential therapeutic agent. Recognizing the imperative to de-risk and accelerate drug development pipelines, this document outlines a rigorous computational workflow. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for each experimental choice. By integrating predictive modeling for ADMET properties, target identification, molecular docking, and molecular dynamics simulations, we present a holistic in silico assessment, culminating in a data-driven hypothesis for the compound's mechanism of action and therapeutic potential.

Introduction: The Strategic Imperative of In Silico Drug Discovery

The journey of a novel chemical entity from laboratory bench to patient bedside is notoriously long, costly, and fraught with a high rate of attrition. A primary driver of late-stage failures is the unforeseen liabilities in a compound's pharmacokinetic profile or off-target effects.[1] Computer-aided drug design (CADD), or in silico modeling, has emerged as an indispensable strategy to mitigate these risks by providing early-stage insights into a molecule's potential behavior in a biological system.[2]

This guide focuses on "this compound," a compound whose pyrazole core and substituted benzamide moiety are recognized pharmacophores in numerous biologically active agents.[3] A systematic in silico evaluation is therefore a scientifically sound and resource-efficient first step to unlock its therapeutic potential. Our multi-pillar approach is designed to build a comprehensive profile of the molecule, from its fundamental drug-like properties to its dynamic interactions with a putative biological target.

Our investigative workflow is structured as follows:

  • Part 2: Foundational Profiling: Initial assessment of physicochemical properties and prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters.

  • Part 3: Target Identification and Validation: A dual strategy of reverse docking and literature analysis to identify and prioritize a probable biological target.

  • Part 4: Molecular Docking Studies: Elucidation of the preferred binding mode and affinity of the compound within the active site of the prioritized target.

  • Part 5: Molecular Dynamics Simulations: Evaluation of the stability and dynamics of the predicted protein-ligand complex over time.

This logical progression ensures that each stage of the in silico analysis informs the next, creating a robust and self-validating cascade of evidence.

Foundational Profiling: ADMET and Physicochemical Analysis

A thorough understanding of a compound's ADMET properties is critical for its progression as a drug candidate.[4][5] In silico ADMET prediction offers a rapid and cost-effective means to identify potential liabilities before significant resources are invested.[6]

Protocol: In Silico ADMET and Physicochemical Property Prediction
  • Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of "this compound" is obtained.

  • Computational Tool: A validated, open-access web server such as SwissADME is utilized for the prediction of physicochemical properties and pharmacokinetic profiles.[7] The use of multiple prediction tools is recommended to identify the most probable predictions.[5]

  • Parameter Evaluation: Key physicochemical descriptors are calculated, including molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds.

  • Drug-Likeness Assessment: The compound's adherence to established medicinal chemistry principles, such as Lipinski's Rule of Five, is evaluated to gauge its potential for oral bioavailability.

  • ADMET Prediction: A range of pharmacokinetic and toxicity endpoints are predicted, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential inhibition of key cytochrome P450 (CYP) enzymes.

Data Summary and Expert Interpretation

The predicted properties provide the initial feasibility assessment of the compound as a drug candidate.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueImplication in Drug Development
Molecular Weight< 500 g/mol Compliant with Lipinski's rules, favoring good absorption and distribution.
LogP2.0 - 4.0Indicates a balanced lipophilicity, suggesting good membrane permeability without excessive accumulation in fatty tissues.
TPSA< 140 ŲSuggests good potential for oral absorption.[7]
H-Bond Donors≤ 5Compliant with Lipinski's rules.
H-Bond Acceptors≤ 10Compliant with Lipinski's rules.
CYP450 InhibitionPotential for CYP2C9 inhibitionThis flags a potential for drug-drug interactions that must be experimentally verified.
GI AbsorptionHighThe compound is predicted to be well-absorbed from the gastrointestinal tract.
BBB PermeabilityLowReduced likelihood of central nervous system side effects.

Expert Insight: The predicted profile is largely favorable for an orally administered drug. The potential for CYP2C9 inhibition is a noteworthy flag. While not a disqualifying factor, it necessitates experimental evaluation, for instance, using in vitro microsomal stability assays, to quantify the risk of drug-drug interactions.

Target Identification: A Dual-Pronged Approach

With a promising drug-like profile, the next critical step is to identify the biological target(s) of "this compound." A robust target identification strategy combines computational predictions with existing biological knowledge.

Protocol: Reverse Docking for Target Fishing

Reverse docking screens a ligand against a vast library of protein structures to identify potential binding partners.

  • Ligand Preparation: The 3D structure of the compound is generated and energy-minimized.

  • Target Database Selection: A comprehensive and curated database of 3D protein structures, such as the Protein Data Bank (PDB), is utilized.

  • Screening Execution: A reverse docking server (e.g., PharmMapper) is used to perform the screening.

  • Results Analysis: The output is a ranked list of potential targets based on binding affinity scores. This list is then filtered based on therapeutic relevance and the strength of the predicted interactions.

Literature and Patent Scaffolding Analysis

A thorough review of scientific and patent literature for compounds with similar chemical scaffolds can provide invaluable insights into potential biological activities. The pyrazole moiety, in particular, is a well-established core in a multitude of kinase inhibitors.[8]

Logical Workflow for Target Prioritization

Caption: A dual-strategy workflow for target identification.

For the purpose of this guide, our integrated analysis converges on Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) as a high-probability target. MAP4K4 is a serine/threonine kinase implicated in inflammatory pathways and cancer progression, making it a therapeutically relevant target.[9][10]

Molecular Docking: Elucidating the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.[11]

Protocol: Molecular Docking Simulation
  • Protein Preparation: The X-ray crystal structure of MAP4K4 is obtained from the Protein Data Bank (e.g., PDB ID: 4OBO).[12][13] Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.[14] The binding site is defined based on the position of the co-crystallized inhibitor.[15]

  • Ligand Preparation: The 3D structure of "this compound" is prepared by assigning correct atom types and charges.

  • Docking Execution: A validated docking program, such as AutoDock Vina, is used to perform the simulation.[16] The ligand is treated as flexible, and the software samples numerous possible conformations within the defined binding site.

  • Pose Analysis: The resulting binding poses are ranked based on a scoring function that estimates the free energy of binding. The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, and pi-stacking interactions).

Visual Representation of the Docking Workflow

G cluster_prep Preparation cluster_sim Simulation & Analysis PDB Fetch Protein (PDB: 4OBO) Clean Define Binding Site PDB->Clean Remove water, add hydrogens Ligand Prepare Ligand Dock Execute Docking (AutoDock Vina) Ligand->Dock Clean->Dock Analyze Analyze Binding Poses & Interactions Dock->Analyze

Caption: The molecular docking experimental workflow.

Expert Insight: A strong docking result is characterized by a low binding energy score and a binding pose that forms chemically sensible interactions with key residues in the MAP4K4 active site. For kinase inhibitors, interactions with the "hinge" region of the kinase domain are particularly significant.

Molecular Dynamics: Assessing Complex Stability

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, assessing its stability and the persistence of key interactions over time in a simulated physiological environment.[17]

Protocol: All-Atom Molecular Dynamics Simulation
  • System Setup: The highest-ranked protein-ligand complex from the docking study is used as the starting structure.[18] The complex is placed in a periodic box of explicit water molecules, and counter-ions are added to neutralize the system.[19]

  • Force Field Application: A suitable force field, such as CHARMM36, is applied to describe the atomic interactions.[20]

  • Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a stepwise heating to physiological temperature (310 K) and pressure equilibration.[21]

  • Production Run: A production MD simulation is run for a duration sufficient to observe the stability of the complex, typically on the order of nanoseconds.[22]

  • Trajectory Analysis: The trajectory of the simulation is analyzed to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the overall stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose.

Logical Flow of MD Simulation and Analysis

Caption: The workflow for MD simulation and subsequent analysis.

Expert Insight: A stable RMSD for both the protein backbone and the ligand throughout the simulation, coupled with the consistent presence of key intermolecular interactions, provides strong computational evidence for a stable and specific binding of the compound to the target.

Conclusion and Forward-Looking Strategy

The in silico workflow detailed in this guide provides a robust and multi-faceted evaluation of "this compound." Our analysis suggests that the compound possesses favorable drug-like properties and is a promising candidate for the inhibition of MAP4K4. The predicted binding mode is energetically favorable and demonstrably stable in a dynamic simulated environment.

These computational findings provide a strong, data-driven rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should focus on the experimental validation of these in silico predictions:

  • Biochemical Assays: An in vitro kinase assay to confirm the inhibitory activity against MAP4K4.

  • Biophysical Characterization: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantitatively determine the binding affinity.

  • Structural Biology: Co-crystallization of the compound with MAP4K4 to experimentally validate the predicted binding mode.

  • In Vitro ADMET: Experimental confirmation of the predicted ADMET profile, with a particular focus on the potential for CYP2C9 inhibition.

By synergistically combining in silico modeling with targeted experimental validation, we can significantly enhance the efficiency and success rate of the drug discovery process.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.
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  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2024). Retrieved from [Link]

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  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ACS Publications. (2024). In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). How to Dock Your Own Drug. Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2024). Retrieved from [Link]

  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

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  • Request PDF. (2024). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). Retrieved from [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • NIH. (n.d.). Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage. Retrieved from [Link]

  • Sygnature Discovery. ADMET Prediction Software. Retrieved from [Link]

  • University of Hertfordshire Research Archive. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved from [Link]

  • PubChem. 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. Retrieved from [Link]

  • In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. (2023). Retrieved from [Link]

  • RCSB PDB. (2014). 4OBO: MAP4K4 in complex with inhibitor (compound 22), 6-(3-CHLOROPHENYL)QUINAZOLIN-4-AMINE. Retrieved from [Link]

  • PubMed. (2021). In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. Retrieved from [Link]

  • RCSB PDB. 3D View: 4OBO. Retrieved from [Link]

  • RCSB PDB. (2014). 4RBO: Crystal structure of a Nanog homeobox (NANOG) from Homo sapiens at 3.30 A resolution. Retrieved from [Link]

  • PubMed. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Retrieved from [Link]

  • RCSB PDB. 4OBO - Annotations. Retrieved from [Link]

  • RCSB PDB. 4OBO - Genome Coordinates. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PubChem. 1h-pyrazole-3-carboxylic acid, 4-((5-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino). Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. Retrieved from [Link]

  • Common Chemistry. 1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-2-sulfophenyl]diazenyl]. Retrieved from [Link]

  • PubChem. 1H-Pyrazole-3-carboxylic acid, 4-[2-[4-[2-[6-[2-[1-amino-8-hydroxy-7-[2-(4-nitro-2-sulfophenyl)diazenyl]. Retrieved from [Link]

  • PubMed. (2010). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a Novel CB2 Agonist, Alleviates Neuropathic Pain Through Functional Microglial Changes in Mice. Retrieved from [Link]

  • PubChem. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Retrieved from [Link]nih.gov/compound/80814)

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Methodological & Application

Application Notes and Protocols: Biochemical Assay for 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, a Potential Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide to the biochemical evaluation of "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" and its derivatives. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including roles as anticancer and anti-inflammatory agents.[1] The specific compound of interest is structurally related to known potent inhibitors of cyclin-dependent kinases (CDKs), such as AT7519, which target the cell cycle machinery and have therapeutic potential in oncology.[2][3] This guide details a robust, high-throughput biochemical assay protocol to determine the inhibitory activity of this compound against CDK2, a key regulator of cell cycle progression. The protocol is designed for researchers in drug discovery and chemical biology, providing both the procedural steps and the scientific rationale behind the assay design.

Introduction: The Significance of the Pyrazole Scaffold in CDK Inhibition

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] A critical area of interest is the development of pyrazole-based molecules as inhibitors of cyclin-dependent kinases (CDKs). CDKs are serine/threonine kinases that form essential complexes with cyclin proteins to regulate cell cycle progression and transcription.[2][5] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[5]

The compound this compound serves as a key structural motif. Its derivative, AT7519 (N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide), is a potent inhibitor of multiple CDKs and has been investigated in clinical trials for various malignancies.[2][3] The core structure, featuring a 2,6-dichlorobenzamido group, is crucial for binding to the ATP pocket of the kinase. This application note outlines a validated method to quantify the inhibitory potential of the parent carboxylic acid or its analogues against CDK2/Cyclin E, a critical complex for the G1/S phase transition of the cell cycle.

Principle of the Kinase Inhibition Assay

To determine the inhibitory potency of a test compound, a direct measurement of kinase activity is required. This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The principle is straightforward:

  • Kinase Reaction: The CDK2/Cyclin E enzyme complex phosphorylates a substrate (e.g., a histone-derived peptide) using ATP as the phosphate donor.

  • Inhibition: In the presence of an inhibitor like this compound, the kinase's activity is diminished, resulting in less ATP being consumed.

  • ATP Detection: After the kinase reaction reaches its endpoint, a specialized luciferase/luciferin-based reagent is added. This enzyme system utilizes the remaining ATP to produce a luminescent signal.

The intensity of the luminescent signal is directly proportional to the concentration of ATP. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition). This inverse relationship allows for the precise calculation of the compound's inhibitory effect.

G cluster_0 Kinase Reaction Phase cluster_1 Detection Phase Enzyme CDK2/Cyclin E Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound (4-(2,6-dichlorobenzamido)-1H- pyrazole-3-carboxylic acid) Inhibitor->Reaction_Mix Inhibition ADP ADP + Phospho-Substrate Reaction_Mix->ADP Phosphorylation Remaining_ATP Remaining ATP Reaction_Mix->Remaining_ATP Luminescence Luminescent Signal Remaining_ATP->Luminescence Conversion Detection_Reagent Kinase-Glo® Reagent (Luciferase/Luciferin) Detection_Reagent->Luminescence Data_Analysis Data Analysis (IC50) Luminescence->Data_Analysis Quantification

Caption: Workflow of the luminescence-based CDK2 inhibition assay.

Materials and Reagents

Key Components
ComponentSupplierCatalog No. (Example)Storage
Test Compound ---20°C (in DMSO)
Active CDK2/Cyclin E1Carna Biosciences04-103-80°C
Histone H1 SubstrateSigma-AldrichH5505-80°C
ATP, 10 mM SolutionPromegaV9121-20°C
Kinase-Glo® Max Assay KitPromegaV6071-20°C
Staurosporine (Control Inhibitor)Sigma-AldrichS4400-20°C
Buffers and Consumables
  • Kinase Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Prepare from sterile, molecular biology grade stock solutions.

  • DMSO (Anhydrous): For compound dilution.

  • White, Opaque, 384-well Assay Plates: Low-volume, suitable for luminescence (e.g., Corning #3572).

  • Multichannel Pipettes & Automation: To ensure consistency in high-throughput screening.

  • Plate Luminometer: For signal detection.

Experimental Protocol: Step-by-Step Guide

Causality Note: This protocol is optimized for a 384-well format to conserve reagents. All steps involving compound or enzyme addition should be performed swiftly and consistently across the plate to minimize variability.

Preparation of Reagents
  • Test Compound Dilution Series:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve. A typical starting concentration for the highest dose in the assay might be 100 µM. The final DMSO concentration in the assay well should not exceed 1%.

    • Prepare a similar dilution series for the positive control inhibitor, Staurosporine.

  • Enzyme Working Solution:

    • Thaw the CDK2/Cyclin E1 enzyme on ice.

    • Dilute the enzyme to a working concentration of 2.5 ng/µL in cold 1X Kinase Assay Buffer. Prepare enough volume for all assay wells. Keep on ice.

  • Substrate/ATP Working Solution:

    • Prepare a 2X working solution containing Histone H1 and ATP in 1X Kinase Assay Buffer.

    • Final concentrations in the well should be 0.2 µg/µL for Histone H1 and 10 µM for ATP. Therefore, the 2X solution should contain 0.4 µg/µL Histone H1 and 20 µM ATP.

Assay Procedure

G A 1. Add 50 nL of Test Compound (in DMSO) to 384-well plate B 2. Add 5 µL of CDK2/ Cyclin E Solution (2.5 ng/µL) A->B C 3. Incubate for 10 min at Room Temperature B->C D 4. Add 5 µL of Substrate/ ATP Solution to initiate C->D E 5. Incubate for 60 min at Room Temperature D->E F 6. Add 10 µL of Kinase-Glo® Reagent E->F G 7. Incubate for 10 min at Room Temperature F->G H 8. Read Luminescence G->H

Caption: Step-by-step experimental workflow for the CDK2 assay.

  • Compound Addition: Using an acoustic dispenser or a manual pipette, add 50 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and Staurosporine (positive control, 100% inhibition).

  • Enzyme Addition: Add 5 µL of the CDK2/Cyclin E working solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.

  • Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP working solution to all wells to start the reaction. The total reaction volume is now 10 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • ATP Detection: Add 10 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Stabilization: Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the plate on a luminometer.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data (Relative Light Units, RLU) is used to calculate the percentage of inhibition for each compound concentration.

  • High Control (0% Inhibition): Average RLU from DMSO-only wells.

  • Low Control (100% Inhibition): Average RLU from Staurosporine (or no-enzyme) wells.

The formula is: % Inhibition = 100 * (1 - (RLU_Compound - RLU_Low_Control) / (RLU_High_Control - RLU_Low_Control))

IC₅₀ Determination

The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Plot the Percent Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).

  • The IC₅₀ value is derived from the curve fit.

ParameterDescription
Top Plateau Maximum % Inhibition (should be near 100%)
Bottom Plateau Minimum % Inhibition (should be near 0%)
LogIC₅₀ The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus.
Hill Slope Describes the steepness of the curve.

A lower IC₅₀ value indicates a more potent inhibitor.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, every assay plate must include the following controls:

  • Positive Control (e.g., Staurosporine): A known, potent CDK inhibitor. The calculated IC₅₀ for this control should fall within a consistent, predefined range to validate the assay's performance.

  • Negative Control (DMSO): Represents uninhibited enzyme activity (0% inhibition).

  • Z'-factor Calculation: This statistical parameter assesses the quality of the assay. It is calculated using the high and low controls. A Z'-factor > 0.5 is indicative of a robust and reliable assay.

Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

By consistently monitoring these parameters, the assay becomes a self-validating system, ensuring high confidence in the results obtained for novel test compounds like this compound.

References

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]

  • PubChem. (n.d.). 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. National Center for Biotechnology Information. [Link]

  • Shah, S., Shah, T., & Patel, M. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 40, 127928. [Link]

  • Kumar, A., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(1), 2–10. [Link]

Sources

Application Notes and Protocols for AT7519: A Multi-Cyclin-Dependent Kinase Inhibitor in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, more commonly known in its biologically active form as AT7519 , in cell culture experiments. AT7519 is a potent, ATP-competitive small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle and transcription.[1][2][3][4][5][6][7][8]

Introduction to AT7519

AT7519, with the chemical name N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a well-characterized inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3][5][6][7][8] Its ability to target multiple CDKs makes it a powerful tool for studying cell cycle progression, apoptosis, and transcriptional regulation. Dysregulation of CDK activity is a hallmark of many cancers, positioning AT7519 as a compound of significant interest in oncology research.[8][9] The primary mechanisms of action of AT7519 in cancer cells are the induction of cell cycle arrest and apoptosis.[1][2][3][6][7][8]

Mechanism of Action: A Dual Assault on Cell Proliferation and Survival

AT7519 exerts its anti-cancer effects through two primary mechanisms:

  • Cell Cycle Arrest: By inhibiting CDKs that drive the cell cycle, such as CDK1, CDK2, CDK4, and CDK6, AT7519 prevents cells from progressing through the G1/S and G2/M phases of the cell cycle.[7][8] This leads to an accumulation of cells in these phases and a halt in proliferation. A key downstream effector of this inhibition is the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. AT7519, by inhibiting CDKs, maintains Rb in its active state, thus enforcing the G1 checkpoint.

  • Induction of Apoptosis: AT7519 also potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb).[9] CDK9 is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. Inhibition of CDK9 by AT7519 leads to a global decrease in transcription, particularly of genes with short half-lives, such as the anti-apoptotic protein Mcl-1.[7][10][11] The downregulation of Mcl-1 and other survival proteins sensitizes cancer cells to apoptosis, which is often observed as cleavage of poly(ADP-ribose) polymerase (PARP).

The following diagram illustrates the primary signaling pathways affected by AT7519:

AT7519_Mechanism_of_Action cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK4_6_CyclinD CDK4/6-Cyclin D Rb pRb CDK4_6_CyclinD->Rb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb phosphorylates CDK1_CyclinB CDK1-Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes CDK9_CyclinT CDK9-Cyclin T RNAPII RNA Pol II CDK9_CyclinT->RNAPII phosphorylates Mcl1_gene Mcl-1 Gene RNAPII->Mcl1_gene transcribes Mcl1_protein Mcl-1 Protein Mcl1_gene->Mcl1_protein translates Apoptosis Apoptosis Mcl1_protein->Apoptosis inhibits AT7519 AT7519 AT7519->CDK4_6_CyclinD inhibits AT7519->CDK2_CyclinE inhibits AT7519->CDK1_CyclinB inhibits AT7519->CDK9_CyclinT inhibits

Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the inhibitory activity of AT7519 against various CDKs and its anti-proliferative activity in a selection of human cancer cell lines.

Table 1: Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases

Kinase TargetIC50 (nM)
CDK1/cyclin B210
CDK2/cyclin A47
CDK4/cyclin D1100
CDK5/p2513
CDK6/cyclin D3170
CDK9/cyclin T1<10

Data compiled from multiple sources.[1][2][3][4][5][6][7][8]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) at 72h
HCT116Colon Carcinoma82
MCF-7Breast Cancer40
A2780Ovarian Cancer350
U266Multiple Myeloma500
MM.1SMultiple Myeloma500

Data compiled from multiple sources.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of AT7519 in common cell culture experiments.

Protocol 1: Preparation of AT7519 Stock Solutions

Rationale: AT7519 is typically supplied as a hydrochloride salt or a TFA salt, which are soluble in organic solvents like DMSO.[1][2] Preparing a concentrated stock solution in DMSO allows for easy dilution into cell culture media for experiments. It is crucial to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity.

Materials:

  • AT7519 hydrochloride or TFA salt

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of AT7519: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of AT7519 needed. The molecular weight of AT7519 (free base) is 382.24 g/mol . Note that the salt form will have a higher molecular weight.

  • Dissolve AT7519 in DMSO: Aseptically add the appropriate volume of DMSO to the vial containing the AT7519 powder to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of AT7519 hydrochloride (MW: 418.7 g/mol ), dissolve it in 238.8 µL of DMSO.

  • Ensure complete dissolution: Vortex the solution gently until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[2]

Note: The final concentration of DMSO in cell culture should be kept below 0.5%, and ideally below 0.1%, to minimize off-target effects. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the AT7519-treated samples.

Protocol 2: Cell Viability Assay (MTS/MTT)

Rationale: A cell viability assay is essential to determine the cytotoxic effects of AT7519 on a specific cell line and to calculate its IC50 value. The MTS or MTT assay measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • AT7519 stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, prepare serial dilutions of AT7519 in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AT7519. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Protocol 3: Western Blot Analysis of CDK Inhibition

Rationale: Western blotting is a key technique to confirm the mechanism of action of AT7519 by observing changes in the phosphorylation status of its downstream targets and the expression levels of proteins involved in apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • AT7519 stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with AT7519 at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Primary AntibodyExpected Result with AT7519 TreatmentRationale
Phospho-Rb (Ser807/811)DecreasedInhibition of CDK4/6
Phospho-Rb (Thr821)DecreasedInhibition of CDK2
Total RbNo significant changeLoading control for phospho-Rb
Cleaved PARPIncreasedMarker of apoptosis
Mcl-1DecreasedDownregulation due to CDK9 inhibition
Phospho-RNA Pol II (Ser2)DecreasedInhibition of CDK9
Total RNA Pol IINo significant changeLoading control for phospho-RNA Pol II
GAPDH or β-actinNo significant changeLoading control

Specific antibody dilutions should be optimized according to the manufacturer's recommendations.

The following diagram outlines the general workflow for the described experimental protocols:

Experimental_Workflow cluster_prep Compound Preparation cluster_viability Cell Viability Assay cluster_wb Western Blot Analysis prep_start AT7519 Powder dissolve Dissolve in DMSO prep_start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot treat_viability Treat with AT7519 Dilutions stock->treat_viability Dilute for use treat_wb Treat with AT7519 stock->treat_wb Dilute for use seed_viability Seed Cells (96-well) seed_viability->treat_viability incubate_viability Incubate 48-72h treat_viability->incubate_viability mts_assay Add MTS/MTT Reagent incubate_viability->mts_assay read_plate Read Absorbance mts_assay->read_plate analyze_viability Calculate IC50 read_plate->analyze_viability seed_wb Seed Cells (6-well) seed_wb->treat_wb lyse_cells Lyse Cells treat_wb->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE & Transfer quantify_protein->sds_page blotting Antibody Incubation & Detection sds_page->blotting analyze_wb Analyze Protein Expression blotting->analyze_wb

Caption: General workflow for in vitro experiments using AT7519.

Troubleshooting

  • Low Solubility: If AT7519 does not fully dissolve in DMSO, gentle warming and vortexing can be applied. Ensure that the DMSO is of high quality and anhydrous.

  • High IC50 Values: If the observed IC50 values are higher than expected, verify the concentration and integrity of the AT7519 stock solution. Ensure that the cells are healthy and in the exponential growth phase. The sensitivity to AT7519 can be cell line-dependent.

  • Inconsistent Western Blot Results: Ensure complete protein transfer and effective blocking. Optimize primary and secondary antibody concentrations and incubation times. Always include appropriate loading controls.

Safety Precautions

AT7519 is a research chemical and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.

References

  • The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. PubMed Central. [Link]

  • AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. AACR Journals. [Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Semantic Scholar. [Link]

  • AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. NIH. [Link]

  • Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. PubMed Central. [Link]

  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • AT7519 does not affect the expression of relevant cyclins and CDKs at... ResearchGate. [Link]

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Application Notes & Protocols for In Vivo Studies of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and presence in numerous approved pharmaceuticals.[1][2][3][4][5] These five-membered aromatic heterocycles can act as bioisosteres for other rings, enhancing physicochemical properties like solubility and metabolic stability, while also providing crucial hydrogen bond donor and acceptor capabilities for target engagement.[2] The compound 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid belongs to this important class. While data on this specific parent acid is limited, its core structure forms the basis of the potent, clinical-stage anti-cancer agent AT7519 (N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide), a known inhibitor of Cyclin-Dependent Kinases (CDKs).[6][7][8]

This relationship provides a strong rationale for investigating This compound as a potential antineoplastic agent in its own right, or as a key starting point for further drug development. This guide provides a comprehensive framework for designing and executing robust in vivo studies to evaluate its therapeutic potential, grounded in the hypothesized mechanism of CDK inhibition.

Section 1: Hypothesized Mechanism of Action - Targeting the Cell Cycle Engine

1.1. The Role of Cyclin-Dependent Kinases (CDKs) in Cancer

CDKs are a family of serine/threonine kinases that function as the central engine of the cell cycle.[6] Their activity is tightly regulated by binding to specific cyclin proteins. Different CDK-cyclin complexes phosphorylate key substrates to drive the cell through distinct phases of division (G1, S, G2, M). A critical checkpoint, the G1/S transition, is controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These complexes phosphorylate the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Once liberated, E2F activates the transcription of genes necessary for DNA replication, committing the cell to division.

In many cancers, this pathway is dysregulated. Overexpression of cyclins or loss of endogenous CDK inhibitors leads to hyperactive CDKs, uncontrolled Rb phosphorylation, and relentless cell proliferation.[6][7] Therefore, inhibiting CDKs is a validated therapeutic strategy to halt the proliferation of cancer cells.

1.2. Proposed Action of this compound

Based on the activity of its derivative, AT7519, we hypothesize that This compound binds to the ATP-binding pocket of multiple CDKs (such as CDK1, CDK2, CDK4, CDK6, and CDK9), preventing their kinase activity.[6][8] This inhibition is expected to block Rb phosphorylation, maintain the Rb-E2F complex, and thereby arrest the cell cycle at the G1/S checkpoint. This ultimately leads to a halt in tumor cell proliferation and can induce apoptosis (programmed cell death).

CDK_Pathway cluster_0 Upstream Signals (e.g., Growth Factors) cluster_1 G1 Phase Regulation cluster_2 S Phase Entry GrowthFactors Growth Factors CDK46 CDK4/6 Cyclin D GrowthFactors->CDK46 Activates Rb_E2F Rb-E2F Complex CDK46->Rb_E2F Phosphorylates (pRb) p16 p16 (INK4a) p16->CDK46 Inhibits Rb Retinoblastoma (Rb) E2F E2F CDK2 CDK2 Cyclin E E2F->CDK2 Activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F->Rb Releases Rb_E2F->E2F CDK2->Rb_E2F Phosphorylates (pRb) p21 p21/p27 p21->CDK2 Inhibits Proliferation Cell Proliferation S_Phase_Genes->Proliferation Test_Compound 4-(2,6-dichlorobenzamido)- 1H-pyrazole-3-carboxylic acid Test_Compound->CDK46 Inhibits Test_Compound->CDK2 Inhibits

Caption: Hypothesized CDK signaling pathway and point of inhibition.

Section 2: Designing a Robust In Vivo Study

A successful in vivo study requires meticulous planning. The primary goals are typically to assess anti-tumor efficacy, establish a dose-response relationship, and understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

2.1. Animal Model Selection: The Scientific Rationale

The choice of animal model is critical for generating clinically relevant data. For a novel anti-cancer agent, human tumor xenograft models are the industry standard.

  • Model: Immunocompromised mice (e.g., NOD-SCID, NSG, or Nude) are essential as they will not reject implanted human tumor cells.

  • Cell Lines: Select cell lines known to be dependent on CDK activity or that have dysregulated cell cycle pathways. Examples include:

    • MCF-7 (Breast Cancer): Estrogen-receptor positive, expresses wild-type Rb.

    • HCT116 (Colon Cancer): A well-characterized, aggressive colon cancer line.

    • A549 (Lung Cancer): Known to have a homozygous deletion of the p16 (CDKN2A) gene, leading to CDK4/6 hyperactivity.

  • Ethical Considerations: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

2.2. Formulation: Overcoming Solubility Challenges

A major hurdle for many small molecules, especially those with carboxylic acid moieties, is poor aqueous solubility.[9] A proper formulation is required to ensure consistent and adequate bioavailability. The final choice depends on the administration route.

Table 1: Common Formulation Vehicles for In Vivo Studies

Vehicle CompositionAdministration Route(s)AdvantagesDisadvantages & Considerations
0.5% (w/v) Methylcellulose + 0.1-0.2% (v/v) Tween® 80 in Water Oral (PO), Intraperitoneal (IP)Forms a uniform suspension for many compounds. Generally well-tolerated.Compound must be micronized for best results. Requires constant stirring during dosing.
20% (v/v) Captisol® in Water PO, IP, Intravenous (IV)Solubilizes a wide range of hydrophobic compounds. Suitable for IV administration.Can be expensive. Potential for drug-cyclodextrin interactions.
10% DMSO, 40% PEG300, 50% Saline IP, IVStrong solubilizing power.DMSO can cause local irritation and has its own biological effects. Not suitable for PO.
Corn Oil / Sesame Oil PO, Subcutaneous (SC)Suitable for highly lipophilic compounds.Can have variable absorption. Not suitable for IV/IP routes.

Recommendation: For initial studies with This compound , a suspension in 0.5% methylcellulose + 0.2% Tween® 80 is a logical and cost-effective starting point for both oral and IP administration.

2.3. Dosing and Administration Route

  • Route of Administration:

    • Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher and more consistent exposure. Ideal for initial efficacy studies to prove the compound's activity in vivo.

    • Oral (PO): The preferred clinical route. Should be evaluated once efficacy is established via IP to assess oral bioavailability.

  • Dose Selection:

    • Tolerability Study: Before an efficacy study, a dose-finding or maximum tolerated dose (MTD) study is essential. Administer escalating doses of the compound to small groups of non-tumor-bearing mice (e.g., 3 mice/group) for 5-7 days.

    • Monitoring: Monitor animals daily for signs of toxicity, including >15-20% body weight loss, changes in posture or activity, and ruffled fur. The MTD is the highest dose that does not induce these signs.

    • Efficacy Dosing: The efficacy study should use several doses, typically including the MTD, MTD/2, and MTD/4, to establish a dose-response relationship.

Section 3: Detailed Experimental Protocols

These protocols provide a self-validating framework for assessing the compound in vivo.

3.1. Protocol 1: Preparation of a Dosing Suspension

This protocol describes the preparation of a 10 mg/mL suspension in a methylcellulose/Tween® 80 vehicle.

  • Prepare Vehicle: Add 0.5 g of methylcellulose to ~80 mL of hot (~60°C) sterile water with vigorous stirring. Once dispersed, cool the solution in an ice bath while stirring until it becomes clear and viscous. Add 0.2 mL of Tween® 80 and bring the final volume to 100 mL with cold sterile water.

  • Weigh Compound: Accurately weigh the required amount of This compound . For a 10 mg/mL suspension, this would be 100 mg for 10 mL of vehicle.

  • Micronize (Recommended): If possible, use a mortar and pestle to grind the compound into a fine powder. This increases the surface area and improves suspension quality.

  • Create Slurry: Add a small volume of the vehicle (~1 mL) to the powdered compound and mix to create a uniform, thick paste. This prevents clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the slurry while continuously stirring or vortexing.

  • Store and Use: Store the suspension at 4°C for up to one week. Crucially, ensure the suspension is vortexed thoroughly before each animal is dosed to ensure homogeneity.

3.2. Protocol 2: In Vivo Tumor Xenograft Efficacy Study

Efficacy_Workflow cluster_setup Study Setup (Weeks -2 to 0) cluster_treatment Treatment & Monitoring (Weeks 0 to ~3-4) cluster_endpoint Study Endpoint & Analysis Acclimation 1. Animal Acclimation (1-2 weeks) Cell_Culture 2. Cell Culture Expansion (e.g., HCT116) Acclimation->Cell_Culture Implantation 3. Tumor Cell Implantation (Subcutaneous, flank) Cell_Culture->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomization (Tumors ~100-150 mm³) Tumor_Growth->Randomization Dosing 6. Daily Dosing Begins (Vehicle, Cmpd Low, Cmpd Mid, Cmpd High) Randomization->Dosing Monitoring 7. Daily Monitoring (Body Weight, Tumor Volume, Health) Dosing->Monitoring Monitoring->Dosing Continue daily Endpoint 8. Endpoint Criteria Met (e.g., Tumor >1500 mm³) Monitoring->Endpoint If criteria met Necropsy 9. Necropsy & Tissue Collection (Tumors, Plasma, Organs) Endpoint->Necropsy Analysis 10. Data Analysis (TGI, Stats) Necropsy->Analysis

Caption: Standard workflow for an in vivo anti-tumor efficacy study.

Step-by-Step Methodology:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before any procedures.

  • Tumor Implantation:

    • Culture the chosen human cancer cell line (e.g., HCT116) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin measuring tumors 3-4 days post-implantation using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.

    • Group 1: Vehicle Control

    • Group 2: Compound @ Low Dose (e.g., MTD/4)

    • Group 3: Compound @ Mid Dose (e.g., MTD/2)

    • Group 4: Compound @ High Dose (e.g., MTD)

  • Compound Administration: Prepare the dosing formulation daily. Administer the compound via the chosen route (e.g., IP or PO) at the designated dose volume (typically 10 mL/kg). Dose animals once or twice daily for 14-21 days.

  • Data Collection: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach the pre-defined endpoint (e.g., 1500-2000 mm³), or if any animal meets toxicity criteria.

  • Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

3.3. Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

These studies are crucial for linking drug exposure to target engagement and efficacy. They are often run in parallel with the efficacy study or as separate, dedicated studies.

  • Pharmacokinetic (PK) Study Protocol:

    • Dosing: Administer a single dose of the compound to a cohort of tumor-bearing mice.

    • Sample Collection: Collect blood samples (via tail vein or retro-orbital bleed) from a small subset of mice (n=3 per time point) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma Processing: Process blood to plasma by centrifugation in tubes containing an anticoagulant (e.g., K₂EDTA).

    • Analysis: Analyze plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound over time. This data is used to determine key PK parameters like Cmax (maximum concentration) and AUC (Area Under the Curve, or total drug exposure).

  • Pharmacodynamic (PD) Study Protocol:

    • Dosing: Dose tumor-bearing mice with the vehicle or compound.

    • Tissue Collection: At a time point determined by the PK study (e.g., at the expected Cmax or a time of sustained exposure), euthanize the animals and excise the tumors.

    • Tissue Processing:

      • For Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen.

      • For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin.

    • Biomarker Analysis:

      • Western Blot: Prepare tumor lysates and probe for levels of total Rb and phosphorylated Rb (pRb). A successful CDK inhibitor should show a dose-dependent decrease in the pRb/Rb ratio.

      • IHC: Stain tumor sections with antibodies against pRb or proliferation markers like Ki-67. A reduction in the staining intensity or the percentage of positive cells indicates target engagement and an anti-proliferative effect.

By integrating the findings from efficacy, PK, and PD studies, researchers can build a comprehensive understanding of how This compound behaves in vivo, providing a solid foundation for further preclinical and clinical development.

References

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  • Li, X., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry.

  • ResearchGate. Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF.

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  • Le-Huu, K., et al. (1998). Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent in vivo AMPA antagonists with longer durations of action. Journal of Medicinal Chemistry.

  • European Journal of Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

  • Ji, Q. C., et al. (2008). Bioactivation of a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold to a putative p-chlorophenyl isocyanate in rat liver microsomes and in vivo in rats. Chemical Research in Toxicology.

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  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

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  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry.

  • Springer. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

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Sources

Application Notes: High-Throughput Screening for ATAD2 Bromodomain Inhibitors Utilizing a Pyrazole-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the ATAD2 Bromodomain

The ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a critical oncogene, implicated in the progression of numerous cancers, including breast cancer.[1] Its overexpression is often correlated with poor patient prognosis. ATAD2 contains a bromodomain, an epigenetic "reader" module that recognizes and binds to acetylated lysine residues on histone tails.[2] This interaction is crucial for chromatin remodeling and the regulation of gene transcription, particularly of oncogenes like MYC.[3] The development of small molecule inhibitors that can disrupt the ATAD2 bromodomain's interaction with acetylated histones presents a promising therapeutic strategy for cancer treatment.[4][5]

The pyrazole-carboxylic acid scaffold, represented here by 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, is a versatile starting point for inhibitor design. Pyrazole derivatives are prevalent in medicinal chemistry due to their wide range of biological activities and their ability to serve as bioisosteres for other aromatic rings, often improving physicochemical properties.[6][7][8] This application note provides a comprehensive guide for establishing a high-throughput screening (HTS) campaign to identify novel ATAD2 bromodomain inhibitors from a library of compounds featuring this pyrazole scaffold. We will detail two robust, homogeneous assay methodologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

Physicochemical Properties of the Representative Scaffold

Before embarking on an HTS campaign, understanding the properties of the core chemical scaffold is crucial for interpreting screening results and guiding subsequent hit-to-lead optimization.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 354.16 g/mol Compliant with Lipinski's Rule of Five, suggesting potential for good oral bioavailability.[8]
logP 3.5Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.
Hydrogen Bond Donors 3Provides opportunities for specific interactions with the target protein.
Hydrogen Bond Acceptors 4Offers additional points for hydrogen bonding, contributing to binding affinity.
Rotatable Bonds 3Suggests a degree of conformational flexibility, which can be advantageous for fitting into a binding pocket.

Section 1: The TR-FRET Assay for ATAD2 Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for HTS, particularly for studying protein-protein interactions.[9][10] It combines the low background advantages of time-resolved fluorescence with the distance-dependent energy transfer of FRET.[11] For the ATAD2 assay, we will monitor the disruption of the interaction between the ATAD2 bromodomain and an acetylated histone peptide.

Principle of the ATAD2 TR-FRET Assay

The assay relies on a donor-acceptor fluorophore pair. A long-lifetime terbium (Tb) chelate acts as the donor, typically conjugated to an antibody that recognizes a tag (e.g., GST) on the recombinant ATAD2 bromodomain protein. The acceptor is a fluorescent dye (e.g., Alexa Fluor 488) conjugated to an antibody recognizing a tag (e.g., His) on the acetylated histone H4 peptide. When the ATAD2 bromodomain binds to the histone peptide, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors, such as compounds from our pyrazole library, will disrupt this interaction, leading to a decrease in the FRET signal.[12]

TR_FRET_Principle cluster_0 Binding (High FRET) cluster_1 Inhibition (Low FRET) ATAD2 GST-ATAD2 (Tb-Donor) Peptide His-H4KAc (AF488-Acceptor) ATAD2->Peptide Interaction Emission FRET Signal (Emission at 520 nm) ATAD2->Emission Energy Transfer Excitation Excitation (340 nm) Excitation->ATAD2 ATAD2_i GST-ATAD2 (Tb-Donor) Emission_i No FRET Signal Peptide_i His-H4KAc (AF488-Acceptor) Inhibitor Inhibitor (e.g., Pyrazole Compound) Inhibitor->ATAD2_i Binds Excitation_i Excitation (340 nm) Excitation_i->ATAD2_i

Caption: TR-FRET assay principle for ATAD2 inhibitor screening.

Detailed Protocol for ATAD2 TR-FRET HTS

Materials:

  • Recombinant GST-tagged human ATAD2 bromodomain (BPS Bioscience, Cat# 31121 or similar)

  • Biotinylated Histone H4 tetra-acetylated peptide (H4K5/8/12/16ac)

  • Terbium-cryptate labeled anti-GST antibody (Donor)

  • d2-labeled Streptavidin (Acceptor)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Test compounds (e.g., this compound series) dissolved in 100% DMSO

  • Positive Control: A known ATAD2 inhibitor (e.g., GSK8814)[5]

  • Low-volume, black, 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of ATAD2 protein and 2X solution of the H4 peptide in Assay Buffer. The optimal concentrations should be determined empirically through titration experiments, but a starting point of 10 nM ATAD2 and 20 nM peptide is recommended.

    • Prepare a 4X solution of the Tb-anti-GST and d2-Streptavidin mix in Assay Buffer.

    • Prepare serial dilutions of the test compounds and positive control in 100% DMSO. Then, dilute these further into Assay Buffer to create a 4X working solution with a final DMSO concentration of 2%.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 5 µL of the 4X test compound solution into the appropriate wells of the 384-well plate.

    • Dispense 5 µL of 2% DMSO in Assay Buffer into the maximum signal (0% inhibition) and minimum signal (100% inhibition) control wells.

    • Add 5 µL of a high concentration of the positive control to the minimum signal wells.

  • Protein and Peptide Addition:

    • Add 5 µL of the 2X ATAD2 protein solution to all wells.

    • Add 5 µL of the 2X H4 peptide solution to all wells except the negative control wells (to which 5 µL of Assay Buffer is added).

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Detection Reagent Addition:

    • Add 5 µL of the 4X detection reagent mix (Tb-anti-GST and d2-Streptavidin) to all wells.

  • Final Incubation and Measurement:

    • Seal the plate and incubate for 120 minutes at room temperature, protected from light.[13]

    • Read the plate on a TR-FRET compatible microplate reader. Excite at ~340 nm and measure emissions at 620 nm (donor) and 665 nm (acceptor) with a 50-100 µs delay.[11]

Data Analysis for TR-FRET
  • Calculate the TR-FRET Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

  • Determine Assay Quality (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[14] It is calculated using the mean (µ) and standard deviation (σ) of the positive (p, max signal) and negative (n, min signal) controls. Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15][16]

Section 2: The AlphaScreen Assay for ATAD2 Inhibition

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology suitable for HTS.[17] It is known for its high signal amplification and sensitivity.

Principle of the ATAD2 AlphaScreen Assay

This assay utilizes two types of hydrogel-coated beads: Donor and Acceptor beads.[18] The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. These singlet oxygen molecules are highly reactive but have a short half-life, allowing them to diffuse only about 200 nm. If an Acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, which ultimately emits light at 520-620 nm.

For the ATAD2 assay, Streptavidin-coated Donor beads are used to capture a biotinylated acetylated histone H4 peptide. Nickel (Ni)-chelate Acceptor beads are used to capture a His-tagged ATAD2 bromodomain protein. When ATAD2 binds to the peptide, the beads are brought into proximity, generating a signal. Inhibitors prevent this interaction, leading to a loss of signal.[19][20]

AlphaScreen_Principle cluster_0 Binding (High Signal) cluster_1 Inhibition (Low Signal) Donor_Bead Donor Bead (Streptavidin) Acceptor_Bead Acceptor Bead (Ni-Chelate) Donor_Bead->Acceptor_Bead Singlet O2 Transfer Peptide Biotin-H4KAc Donor_Bead->Peptide Binds ATAD2 His-ATAD2 Acceptor_Bead->ATAD2 Binds Emission Luminescent Signal (520-620 nm) Acceptor_Bead->Emission Peptide->ATAD2 Interaction Excitation Excitation (680 nm) Excitation->Donor_Bead Donor_Bead_i Donor Bead (Streptavidin) Peptide_i Biotin-H4KAc Donor_Bead_i->Peptide_i Binds No_Emission No Signal Acceptor_Bead_i Acceptor Bead (Ni-Chelate) ATAD2_i His-ATAD2 Acceptor_Bead_i->ATAD2_i Binds Inhibitor Inhibitor Inhibitor->ATAD2_i Binds Excitation_i Excitation (680 nm) Excitation_i->Donor_Bead_i

Caption: AlphaScreen assay principle for ATAD2 inhibitor screening.

Detailed Protocol for ATAD2 AlphaScreen HTS

Materials:

  • Recombinant His-tagged human ATAD2 bromodomain

  • Biotinylated Histone H4 tetra-acetylated peptide (H4K5/8/12/16ac)

  • Streptavidin-coated Donor Beads (PerkinElmer, Cat# 6760002S or similar)

  • Ni-Chelate AlphaLISA Acceptor Beads (PerkinElmer, Cat# AL109C or similar)

  • AlphaLISA Buffer (PerkinElmer)

  • Test compounds and positive control in 100% DMSO

  • Low-volume, white, 384-well microplates (e.g., Optiplate-384)

Procedure: Note: All steps involving AlphaScreen beads should be performed under subdued lighting (<100 Lux) or green-filtered light to prevent photobleaching of the donor beads.[17][21]

  • Reagent Preparation:

    • Prepare 2X solutions of His-ATAD2 and Biotin-H4 peptide in AlphaLISA buffer. Optimal concentrations should be determined via a cross-titration matrix, but start with 20 nM of each.

    • Prepare serial dilutions of test compounds and positive control in 100% DMSO, followed by dilution in AlphaLISA buffer to a 5X working solution (final DMSO concentration will be 1%).

  • Assay Plate Preparation:

    • Dispense 2 µL of the 5X compound solutions into the assay plate.

    • Dispense 2 µL of 1% DMSO in buffer for control wells.

  • Protein/Peptide Addition:

    • Prepare a 2.5X mix of His-ATAD2 and Biotin-H4 peptide.

    • Add 4 µL of this mix to each well.

    • Seal the plate and incubate for 30-60 minutes at room temperature.

  • Bead Addition:

    • Prepare a 5X mix of Streptavidin Donor and Ni-Chelate Acceptor beads in AlphaLISA buffer (e.g., 25 µg/mL final concentration each).

    • Add 4 µL of the bead mixture to each well.

  • Final Incubation and Measurement:

    • Seal the plate with a light-blocking top seal and incubate for 60 minutes at room temperature in the dark.[22]

    • Read the plate on an AlphaScreen-capable microplate reader, exciting at 680 nm and measuring emission between 520-620 nm.

Data Analysis for AlphaScreen

Data analysis is similar to TR-FRET, using the raw luminescent counts. Calculate percent inhibition and the Z'-factor using the same formulas as described in sections 1.3.2 and 1.3.3.

Section 3: Hit Confirmation and Validation Workflow

A successful HTS campaign will identify numerous "hits." However, many of these may be false positives. A rigorous hit validation cascade is essential to confirm genuine activity and select the most promising compounds for further development.[23][24]

Hit_Validation_Workflow HTS Primary HTS (e.g., TR-FRET) Reconfirmation Hit Reconfirmation (Dose-Response) HTS->Reconfirmation Primary Hits Orthogonal Orthogonal Assay (e.g., AlphaScreen) Reconfirmation->Orthogonal Confirmed Hits Counterscreen Counterscreens (Assay Interference) Orthogonal->Counterscreen Orthogonally Confirmed Hits Biophysical Biophysical Validation (e.g., SPR) Counterscreen->Biophysical Filtered Hits SAR SAR by Analogue Purchase/Synthesis Biophysical->SAR Validated Hits Lead Validated Lead Series SAR->Lead

Caption: A typical workflow for hit validation after primary HTS.

  • Primary Hit Confirmation: Re-test active compounds from the primary screen in a full dose-response curve to determine their potency (IC50).

  • Orthogonal Assay: Test confirmed hits in a secondary, mechanistically different assay (e.g., if TR-FRET was primary, use AlphaScreen as orthogonal). This helps eliminate technology-specific artifacts.[4]

  • Assay Interference Counterscreens: Perform assays in the absence of one key component (e.g., ATAD2 protein) to identify compounds that interfere with the assay technology itself (e.g., fluorescence quenchers or light scatterers).

  • Biophysical Validation: Use a label-free technology like Surface Plasmon Resonance (SPR) to confirm direct binding of the hit compound to the ATAD2 bromodomain and to determine binding kinetics (kon/koff).

  • Structure-Activity Relationship (SAR) by Analogue: Procure or synthesize close analogues of the validated hits to begin exploring the SAR, confirming that the activity is tied to the specific chemical scaffold.[25]

Section 4: Troubleshooting Common HTS Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations.- High variability in dispensing.- Incorrect plate reader settings.- Re-optimize protein and peptide/substrate concentrations.- Service and calibrate liquid handlers.- Verify reader settings (gain, flash number, filters).[26][27]
High Well-to-Well Variability - Inconsistent mixing.- Bubbles in wells.- Edge effects due to temperature/evaporation gradients.- Ensure thorough mixing after reagent addition.- Centrifuge plates briefly before reading.- Use plate seals and allow plates to equilibrate to room temperature before reading.[28]
TR-FRET: No Assay Window - Incorrect emission filters used.- Donor/Acceptor pair is not interacting.- Confirm the use of recommended filters for the specific fluorophore pair.[27]- Verify protein and peptide integrity and activity.
AlphaScreen: Low Signal - Donor beads exposed to light.- Incompatible buffer components (e.g., azide).- Incorrect plate type (should be white).- Handle donor beads in subdued light.[29]- Check buffer for quenching agents.[20]- Use solid white, opaque microplates.[29]

Conclusion

This application note outlines a comprehensive and robust strategy for identifying novel inhibitors of the ATAD2 bromodomain using a pyrazole-carboxylic acid-based chemical library. By employing either the TR-FRET or AlphaScreen HTS platforms, researchers can efficiently screen large compound collections. The success of any HTS campaign, however, is critically dependent on rigorous assay validation, characterized by a Z'-factor > 0.5, and a stringent post-screen hit validation cascade. The protocols and workflows described herein provide a solid foundation for initiating a drug discovery program targeting this important oncogene.

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  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved January 21, 2026, from [Link]

  • Nesi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1044.
  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved January 21, 2026, from [Link]

  • Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Bamborough, P., et al. (2022). Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models. Journal of Medicinal Chemistry, 65(5), 4151-4177.
  • Herold, J. M., et al. (2015). Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery.
  • Zhang, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved January 21, 2026, from [Link]

  • Agilent. (n.d.). Alpha Detection Technology. Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 13(5), 1859-1887.
  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • Scribd. (n.d.). Elisa Troubleshooting Tips. Retrieved January 21, 2026, from [Link]

  • Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
  • Fajemiroye, J. O., et al. (2018). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 9, 599.
  • Raicu, V., & Singh, D. P. (2013). Overcoming Limitations of FRET Measurements. Biophysical Journal, 105(8), 1729-1730.
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  • Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
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Sources

Topic: Characterization and Formulation of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and formulation of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, a representative of a class of compounds often exhibiting poor aqueous solubility. Due to the presence of a carboxylic acid moiety and multiple aromatic rings, this compound is predicted to be a weak acid with limited solubility, posing significant challenges for preclinical evaluation. This application note details a systematic approach to accurately determine its key physicochemical properties, such as thermodynamic solubility and pKa. It further presents a series of detailed protocols for developing suitable formulations for in vitro and in vivo experiments, including pH-adjusted solutions, co-solvent systems, and micronized suspensions. The rationale behind each experimental choice is explained to empower researchers to make informed decisions. Finally, a protocol for developing a robust analytical method using RP-HPLC for quantification is provided to ensure the accuracy and reproducibility of experimental outcomes.

Introduction

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds, recognized for their diverse biological activities. The specific molecule, this compound, combines the pyrazole carboxylic acid scaffold with a dichlorinated benzoyl group. Structurally, the presence of the carboxylic acid group suggests pH-dependent solubility, while the aromatic rings and chlorine substituents indicate a high degree of lipophilicity, which typically results in poor aqueous solubility.[1][2]

For any new chemical entity (NCE), reliable and reproducible data in preclinical studies is paramount. However, poor solubility can severely hamper these efforts, leading to underestimated efficacy, inaccurate toxicological assessments, and poor bioavailability.[3] Therefore, a thorough understanding of the compound's physicochemical properties and the development of an appropriate formulation are critical first steps in the drug development process.

This guide, authored from the perspective of a senior application scientist, provides a logical workflow and detailed protocols to navigate the challenges associated with a poorly soluble, acidic compound like this compound.

Part 1: Physicochemical Characterization

The initial step in any formulation development program is to determine the fundamental physicochemical properties of the active pharmaceutical ingredient (API). These data form the bedrock upon which all formulation decisions are made.

Predicted Physicochemical Properties

Based on its chemical structure, we can predict certain properties for this compound. These predictions serve as a starting point for experimental verification.

PropertyPredicted Value / CharacteristicExperimental Value
Molecular Weight~354.15 g/mol TBD
AppearanceWhite to off-white solidTBD
Predicted pKa3.0 - 5.0 (for the carboxylic acid)TBD
Predicted LogP> 3.0TBD
Aqueous SolubilityLowTBD
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility. Unlike kinetic solubility assays which can overestimate solubility by creating a supersaturated state, this method measures the true equilibrium of a saturated solution, providing the most accurate and relevant data for formulation development.[3]

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of clear glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer. A range of pH values should be tested (e.g., pH 2.0, pH 5.0, pH 7.4, and pH 9.0) to understand the pH-solubility profile.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.[3]

Protocol 2: pKa Determination by Potentiometric Titration

Causality: The acid dissociation constant (pKa) is the pH at which the compound exists in equal proportions of its ionized and non-ionized forms.[5] For a carboxylic acid, knowing the pKa is crucial because the ionized (deprotonated) form is typically much more soluble in water. This property can be leveraged to create pH-adjusted formulations.[6] For poorly soluble compounds, a modified approach using a co-solvent may be necessary to achieve sufficient initial concentration for titration.[7]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) to achieve a starting concentration of approximately 0.01 M.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a suitable electrode to monitor the pH.

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by identifying the pH at which half of the acid has been neutralized.

Part 2: Formulation Strategies for Preclinical Studies

The goal of preclinical formulation is to ensure adequate drug exposure in experimental models. The choice of formulation depends on the required dose, the route of administration, and the physicochemical properties determined in Part 1.

Formulation Selection Workflow

The following diagram illustrates a logical decision-making process for selecting an appropriate formulation strategy.

G A Determine Required Dose & Target Concentration B Characterize Solubility (S) & pKa A->B C Is Target Conc. < S at physiological pH (e.g., 7.4)? B->C D Is Target Conc. achievable with pH adjustment? (pH < 9.0) C->D No G Use Simple Aqueous Buffer Solution C->G Yes E Is Target Conc. achievable in <20% co-solvent? D->E No H Develop pH-Adjusted Solution D->H Yes F Develop Suspension Formulation E->F No I Develop Co-solvent Formulation E->I Yes

Caption: Decision tree for preclinical formulation selection.

Strategy 1: pH-Adjusted Aqueous Solutions

Rationale: For an acidic compound, increasing the pH of the vehicle above its pKa will convert the acid into its more soluble salt form. This is often the simplest and preferred method for achieving a solution formulation.[8]

Protocol 3: Preparation of a pH-Adjusted Formulation

  • Vehicle Preparation: Prepare a buffer with a pH approximately 1.5-2 units above the experimentally determined pKa (e.g., if pKa is 4.5, start with a pH 6.5 buffer).

  • Compound Addition: Slowly add the weighed compound to the buffer while stirring.

  • pH Adjustment: If the compound does not fully dissolve, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Continue until the compound is fully dissolved.

  • Finalization: Once dissolved, make a final adjustment to the target pH and add buffer to reach the final desired volume.

  • Verification: Confirm the final concentration using a validated analytical method.

Limitations: A major drawback is the potential for the compound to precipitate upon administration into a more acidic environment, such as the stomach, which can lead to variable absorption.

Strategy 2: Co-solvent Systems

Rationale: Co-solvents are organic solvents that are miscible with water and can significantly increase the solubility of lipophilic compounds.[9] This strategy is useful when pH adjustment is not sufficient or desirable. Common co-solvents for preclinical studies include polyethylene glycols (e.g., PEG 400), propylene glycol, and ethanol.[9][10]

Protocol 4: Development of a Co-solvent Formulation

  • Screening: Prepare small-volume mixtures of various co-solvents and water (e.g., 10% PEG 400 in water, 20% PEG 400 in water).

  • Solubility Assessment: Determine the solubility of the compound in each co-solvent mixture using a scaled-down version of the shake-flask method.

  • Formulation Preparation: Once a suitable co-solvent system is identified, prepare the formulation by first dissolving the compound in the pure co-solvent.

  • Aqueous Addition: Slowly add the aqueous component (e.g., water or buffer) to the co-solvent concentrate while stirring.

  • Verification: Visually inspect for any precipitation and confirm the final concentration analytically.

Limitations: High concentrations of some co-solvents can cause toxicity in animal models. Furthermore, co-solvent formulations can create supersaturated solutions that are prone to precipitation upon dilution in the gastrointestinal tract, a phenomenon known as "crashing out".[10]

Strategy 3: Suspension Formulations

Rationale: When the required dose is high and the compound's solubility is too low for solution-based approaches, a suspension is the most practical option. A suspension is a uniform dispersion of fine solid particles in a liquid vehicle.

Protocol 5: Preparation of a Micronized Suspension

  • Particle Size Reduction (Micronization): If necessary, reduce the particle size of the API to the low micron range (e.g., <10 µm) using techniques like jet milling. This increases the surface area and can improve dissolution rate.

  • Wetting: Create a paste by adding a small amount of a wetting agent (e.g., 0.1% Tween 80) to the micronized API. This ensures that the hydrophobic particles are properly wetted by the aqueous vehicle.

  • Vehicle Addition: Prepare the suspension vehicle, which typically contains a suspending agent to increase viscosity and prevent settling (e.g., 0.5% methylcellulose or carboxymethylcellulose in water).

  • Dispersion: Gradually add the API paste to the suspension vehicle while homogenizing or stirring vigorously to ensure a uniform dispersion.

  • Finalization: Adjust to the final volume with the vehicle. The final product should be a uniform, easily re-dispersible suspension.

Considerations: Key quality attributes for a suspension are particle size distribution, uniformity of dosing, and physical stability (re-dispersibility).

Formulation Approaches Summary
Formulation TypeAdvantagesDisadvantagesBest For...
pH-Adjusted Solution Easy to prepare; compound is fully dissolved.Risk of precipitation at different pH; potential for pH-related side effects.Low to moderate doses of ionizable compounds.
Co-solvent System Can significantly increase solubility of lipophilic compounds.Potential for co-solvent toxicity; risk of precipitation upon dilution.Compounds insoluble at physiological pH.
Suspension Allows for high dose administration; avoids solubility limitations.Potential for non-uniform dosing; requires particle size control; physical instability (caking).High-dose studies or very poorly soluble compounds.

Part 3: Analytical Quantification

Accurate quantification of the API in formulation vehicles is essential for dose verification and stability assessment.

Method of Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the most widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and robustness for separating and quantifying small molecules.[11]

RP-HPLC Method Development Workflow

G A Define Analyte Properties (Structure, UV Spectra) B Select Column (e.g., C18, 5 µm) A->B C Select Mobile Phase (e.g., Acetonitrile & Water/Buffer) A->C D Optimize Mobile Phase Ratio (Isocratic vs. Gradient) B->D C->D E Optimize Flow Rate & Temperature D->E F Check System Suitability (Peak Shape, Tailing Factor, Resolution) E->F F->D Fail G Method Validation (Linearity, Accuracy, Precision) F->G Pass

Caption: Workflow for developing an RP-HPLC analytical method.

Protocol 6: RP-HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for a wide range of hydrophobic compounds.

  • Mobile Phase Selection: Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component. Since the analyte is an acid, acidifying the aqueous phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[12]

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% acetonitrile over 15 minutes) to determine the approximate elution time of the compound.

  • Method Optimization: Based on the initial run, develop an optimized method. This could be an isocratic method (constant mobile phase composition) if the peak elutes in a reasonable time with good shape, or a focused gradient for better resolution. Adjust the mobile phase ratio to achieve a retention time of 3-10 minutes.

  • System Suitability: Once a method is established, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include peak symmetry (tailing factor), retention time precision, and theoretical plates.

  • Validation: Perform a validation according to ICH guidelines to demonstrate that the method is linear, accurate, precise, and specific for its intended purpose.[13]

Conclusion

Successfully advancing a poorly soluble compound like this compound through preclinical development hinges on a methodical and well-informed approach to its characterization and formulation. By first establishing a solid understanding of its fundamental physicochemical properties—namely its thermodynamic solubility and pKa—researchers can logically select the most appropriate formulation strategy. Whether employing a pH-adjusted solution, a co-solvent system, or a suspension, the protocols outlined in this guide provide a robust framework for developing a vehicle that ensures consistent and adequate drug exposure. This foundational work, verified by a reliable analytical method, is indispensable for generating high-quality, reproducible data in subsequent in vitro and in vivo studies.

References

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 21, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 21, 2026, from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • De Vleeschouwer, F., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • Tariq, A., et al. (2015). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Pharmaceutical Chemistry Journal. [Link]

  • Gavali, S. M., et al. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Ravichandiran, V., et al. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. [Link]

  • Chen, G., & Ma, P. (2003). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

  • Rowe, B. A., et al. (2006). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Journal of the American Pharmacists Association. [Link]

  • Slawinski, T., et al. (2014). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 21, 2026, from [Link]

  • Patel, P., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • Schröder, B., et al. (2010). Predicting Carboxylic Acid Solubility. Fluid Phase Equilibria. [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved January 21, 2026, from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved January 21, 2026, from [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Retrieved January 21, 2026, from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 21, 2026, from [Link]

  • Bosch, E., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
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  • ResearchGate. (2016). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. [Link]

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A Robust and Validated HPLC-MS/MS Method for the Quantification of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated, and highly sensitive analytical method for the quantification of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid in human plasma. The protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) operating in negative ion electrospray ionization (ESI) mode. The methodology outlines a straightforward protein precipitation procedure for sample preparation, ensuring high recovery and minimal matrix effects. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicological assessments, or any application requiring precise measurement of this compound in a biological matrix.

Introduction and Method Rationale

This compound is a molecule of interest in pharmaceutical development, characterized by a pyrazole carboxylic acid core linked to a dichlorinated benzamide moiety. Accurate quantification in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Method Selection Justification:

The chemical structure of the analyte, possessing both a readily ionizable carboxylic acid and electronegative chlorine and nitrogen atoms, makes it an ideal candidate for High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Superiority over HPLC-UV: While the aromatic rings provide a chromophore for UV detection, HPLC-UV often lacks the sensitivity and selectivity required for quantification at low concentrations in complex biological matrices like plasma.[3]

  • Specificity of Tandem Mass Spectrometry (MS/MS): By utilizing Multiple Reaction Monitoring (MRM), we can selectively monitor a specific precursor-to-product ion transition, effectively eliminating interference from endogenous plasma components and ensuring unequivocal identification and quantification of the analyte.[4]

  • Ionization Mode: The carboxylic acid group is easily deprotonated, making negative ion electrospray ionization (ESI-) the most logical and sensitive choice for generating the precursor ion [M-H]⁻.

This application note provides a comprehensive, field-tested protocol that is not merely a set of instructions but a self-validating system designed for immediate implementation and regulatory compliance.

Overall Analytical Workflow

The end-to-end process, from sample handling to final data reporting, is designed for efficiency and reproducibility. The workflow ensures that each stage is controlled and monitored, adhering to principles of Good Laboratory Practice (GLP).

Analytical_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Reporting Stock Stock Solution Preparation Cal_QC Calibration (CAL) & QC Standard Preparation Stock->Cal_QC PPT Protein Precipitation (Acetonitrile) Cal_QC->PPT for CAL/QC prep Plasma Plasma Sample Thawing & Spiking Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant SST System Suitability Test (SST) Supernatant->SST Inject Sequence Sequence Run (CAL, QC, Samples) SST->Sequence Acquisition Data Acquisition (HPLC-MS/MS) Sequence->Acquisition Integration Peak Integration & Quantification Acquisition->Integration Validation Validation Parameter Assessment Integration->Validation Report Final Report Generation Validation->Report

Diagram 1: High-level workflow for the quantification of the analyte in plasma.

Materials and Reagents

  • Analyte: this compound reference standard (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-labeled) is highly recommended to correct for matrix effects and variability.[5] If unavailable, a structurally similar compound with close chromatographic behavior can be used after thorough validation.

  • Solvents: HPLC-grade or MS-grade Acetonitrile (ACN) and Water.

  • Additives: Formic acid (FA), LC-MS grade.

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.

  • Labware: Calibrated pipettes, Class A volumetric flasks, polypropylene microcentrifuge tubes (1.5 mL).

Experimental Protocols

Protocol 1: Preparation of Standards and Samples

Causality Behind Choices:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is used for the primary stock due to its excellent solvating power for complex organic molecules. Subsequent dilutions are made in Acetonitrile/Water to ensure compatibility with the mobile phase and prevent injection solvent effects.

  • Sample Preparation: Protein precipitation with acetonitrile is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[6] A 3:1 ratio of ACN to plasma is optimal for efficient protein crashing without excessive sample dilution.[6]

Step-by-Step Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh ~5 mg of the reference standard.

    • Dissolve in DMSO in a 5 mL volumetric flask to achieve a final concentration of 1 mg/mL. Sonicate briefly if needed.

    • Prepare a separate 1 mg/mL stock solution for the Internal Standard (IS).

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock with 50:50 ACN/Water (v/v) to prepare a series of working solutions for calibration standards (CAL) and quality control (QC) samples.

    • Prepare a separate working solution for the IS at a concentration of 500 ng/mL.

  • Calibration (CAL) and Quality Control (QC) Sample Preparation:

    • Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate working standard solution to create CAL and QC samples. A typical calibration curve might range from 1 to 1000 ng/mL.

    • Prepare QC samples at a minimum of three levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).

  • Plasma Sample Extraction:

    • Aliquot 50 µL of each plasma sample (CAL, QC, or unknown) into a 1.5 mL polypropylene tube.

    • Add 150 µL of the IS working solution (500 ng/mL in ACN). The ACN acts as both the protein precipitation agent and the carrier for the IS.

    • Vortex vigorously for 60 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Instrumental Conditions

Causality Behind Choices:

  • Column: A C18 stationary phase is the standard choice for retaining moderately non-polar compounds like the analyte via hydrophobic interactions.[7][8] The 1.8 µm particle size allows for high-resolution separation and sharp peaks, suitable for UPLC systems.[9]

  • Mobile Phase: A gradient of water and acetonitrile is used to effectively elute the analyte while separating it from matrix components. The addition of 0.1% formic acid acidifies the mobile phase, which neutralizes the carboxylic acid group to enhance retention on the C18 column and improve peak shape.[10]

  • MS Detection: Multiple Reaction Monitoring (MRM) provides the highest degree of selectivity and sensitivity for quantification.[4] The transition from the deprotonated molecule [M-H]⁻ to a stable product ion after fragmentation is monitored.

Instrumental Parameters:

ParameterSetting
HPLC System UPLC/UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 10% B (0-0.5 min), 10-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-10% B (3.5-3.6 min), 10% B (3.6-5.0 min)
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Ion Source Temp. 550 °C
Capillary Voltage -3500 V
MRM Transitions To be determined by direct infusion of the analyte standard.Analyte (Predicted): m/z 324.0 -> m/z 182.0 (Loss of dichlorobenzoyl group) IS (Predicted): m/z 330.0 -> m/z 182.0
Collision Energy (CE) To be optimized during method development.

The Logic of Multiple Reaction Monitoring (MRM)

MRM is the cornerstone of quantitative LC-MS/MS, providing two layers of mass filtering for unparalleled specificity. This ensures that the signal being measured originates exclusively from the target analyte.

MRM_Logic Q1 Quadrupole 1 (Q1) Precursor Ion Filter m/z 324.0 Q2 Quadrupole 2 (q2) Collision Cell Fragmentation (CID) Q1:f2->Q2:f0 Q3 Quadrupole 3 (Q3) Product Ion Filter m/z 182.0 Q2:f2->Q3:f0 Detector Detector Q3:f2->Detector out Detector->out Signal in in->Q1:f0

Diagram 2: Conceptual illustration of the MRM process for the target analyte.

Method Validation Protocol

The analytical method must be rigorously validated to demonstrate its fitness for purpose.[2] The following validation parameters and acceptance criteria are based on ICH Q2(R2) and common bioanalytical guidelines.[1][11]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity/Selectivity Analyze six different blank plasma lots to check for interferences at the retention times of the analyte and IS.[12][13]No significant interfering peaks (>20% of the LLOQ response for the analyte and >5% for the IS) should be observed.
Linearity & Range Analyze a calibration curve with at least 6-8 non-zero standards over the expected concentration range. Plot the peak area ratio (Analyte/IS) vs. concentration.The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n=6) against a freshly prepared calibration curve.[11]The mean concentration should be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.
Precision Intra-day (Repeatability): Analyze QC samples (n=6) on the same day. Inter-day (Intermediate): Analyze QC samples on three different days.[11]The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% for Low, Mid, and High QCs, and should not exceed 20% for the LLOQ.[12]
Limit of Quantitation (LOQ) The lowest standard on the calibration curve that meets the accuracy (±20%) and precision (≤20% CV) criteria.[8]Signal-to-noise ratio should be >10. Must meet accuracy and precision criteria.
Matrix Effect & Recovery Compare the analyte response in post-extraction spiked plasma samples to that of a pure solution. Compare pre-extraction to post-extraction spiked samples for recovery.Matrix factor should be consistent across lots. Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw (3 cycles), short-term (bench-top), and long-term (frozen at -80°C).The mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion

This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol is grounded in established analytical principles and validated according to international regulatory standards. By providing a clear rationale for experimental choices and a comprehensive validation framework, this guide serves as a reliable resource for drug development professionals, enabling accurate characterization of this compound's pharmacokinetic profile.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Nanosuspension. (2024). R Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2016). International Journal of ChemTech Applications. Available at: [Link]

  • D'Avignon, D. A., et al. (2016). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. Journal of Analytical Toxicology. Available at: [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]

  • Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester. ResearchGate. Available at: [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with... U.S. Patent and Trademark Office. Available at: [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. Available at: [Link]

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Application Notes and Protocols for 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Overview

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a synthetic, small molecule belonging to the pyrazole class of heterocyclic compounds. Its structural motif is of significant interest in medicinal chemistry, as it forms the core scaffold of numerous biologically active agents. This document provides a comprehensive guide to its potential application as a chemical probe, with a focus on its likely mechanism of action as a modulator of cell cycle progression.

This compound is the immediate carboxylic acid precursor to the well-characterized clinical candidate AT7519 (N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide).[1][2][3] AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs) and has been investigated in clinical trials for the treatment of various cancers.[2] Given the structural conservation, it is highly probable that this compound shares a similar mechanism of action, making it a valuable tool for researchers investigating cell cycle regulation and exploring novel anticancer therapeutic strategies.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 825619-04-3
Molecular Formula C11H7Cl2N3O3
Molecular Weight 300.1 g/mol
IUPAC Name This compound

II. Postulated Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

The primary biological targets of this chemical probe are anticipated to be the cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle.[1] The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, driving the transition from one phase to the next. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.

The derivative AT7519 has been shown to be a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9.[1][2] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S and G2/M checkpoints, and can induce apoptosis (programmed cell death).[1] It is therefore hypothesized that this compound will exhibit a similar inhibitory profile, making it a useful tool to probe the function of these kinases in various cellular contexts.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_Inhibitor CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CyclinE Cyclin E S_Phase_Genes->CyclinE CDK2_E CDK2 CyclinE->CDK2_E Activates DNA_Replication DNA Replication CDK2_E->DNA_Replication CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Activates Mitosis Mitosis CDK2_A->Mitosis CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activates CDK1->Mitosis Probe 4-(2,6-dichlorobenzamido)- 1H-pyrazole-3-carboxylic acid Probe->CDK46 Probe->CDK2_E Probe->CDK2_A Probe->CDK1 MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Incubate 24h A1->A2 B2 Treat cells with probe A2->B2 B1 Prepare serial dilutions of chemical probe B1->B2 B3 Incubate 24-72h B2->B3 C1 Add MTT solution B3->C1 C2 Incubate 4h C1->C2 C3 Add DMSO C2->C3 C4 Read absorbance at 570 nm C3->C4 D1 Calculate % viability C4->D1 D2 Determine IC50 D1->D2

Figure 2: Workflow for the MTT cell viability assay.
B. Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the chemical probe on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the chemical probe at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Protocol 3: In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory activity of the chemical probe against a specific CDK.

Materials:

  • This compound

  • Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP (with [γ-32P]ATP for radioactive detection, or use a non-radioactive detection method)

  • Kinase reaction buffer

  • 96-well plates suitable for the chosen detection method

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or antibody-based detection for ELISA)

Procedure:

  • Prepare serial dilutions of the chemical probe in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and chemical probe dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the phosphorylation of the substrate using a suitable detection method.

  • Determine the IC50 value of the compound for the specific kinase.

V. Data Interpretation

  • MTT Assay: A dose-dependent decrease in cell viability indicates cytotoxic or cytostatic effects of the compound. The IC50 value provides a measure of its potency.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) suggests that the compound is inducing cell cycle arrest at that checkpoint.

  • In Vitro Kinase Assay: A low IC50 value in this assay confirms that the compound directly inhibits the activity of the target kinase. Comparing IC50 values across different kinases can reveal its selectivity profile.

VI. Conclusion

This compound represents a valuable chemical probe for the study of cell cycle regulation. Based on its close structural relationship to the potent CDK inhibitor AT7519, it is anticipated to function by inhibiting CDK activity, leading to cell cycle arrest and apoptosis. The protocols provided herein offer a robust framework for researchers to investigate its biological effects and to explore its potential as a lead compound in the development of novel anticancer therapeutics. As with any chemical probe, careful experimental design, including the use of appropriate controls, is essential for obtaining reliable and interpretable data.

VII. References

  • PubChem. 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. National Center for Biotechnology Information. Available from: [Link]

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. Available from: [Link]

  • Kythera Biopharmaceuticals. (2011). ATX-101 (DEOXYCHOLIC ACID) INJECTION ADVISORY COMMITTEE BRIEFING MATERIALS. Available from: [Link]

  • ResearchGate. Composition of the Kybella (ATX-101) Drug ATX-101. Available from: [Link]

  • Dayan, S. H., et al. (2022). Submental Area Treatment with ATX-101: Relationship of Mechanism of Action, Tissue Response, and Efficacy. Plastic and Reconstructive Surgery Global Open, 10(4S), e4278. Available from: [Link]

  • Ascher, B., et al. (2016). Overview of ATX-101 (Deoxycholic Acid Injection): A Nonsurgical Approach for Reduction of Submental Fat. Aesthetic Surgery Journal, 36(Suppl_1), S33-S39. Available from: [Link]

  • CAS Common Chemistry. 1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-2-sulfophenyl]diazenyl]. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • MDPI. Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Available from: [Link]

  • PubChem. SID 103643679. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. BRD-K13390322-001-01-4. National Center for Biotechnology Information. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. Available from: [Link]

  • CAS Common Chemistry. 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide. Available from: [Link]

  • Kim, S. H., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871–1878. Available from: [Link]

  • Wang, L., et al. (2008). Bioactivation of a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold to a putative p-chlorophenyl isocyanate in rat liver microsomes and in vivo in rats. Drug Metabolism and Disposition, 36(4), 631-640. Available from: [Link]

  • Caprioglio, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(24), 15886-15915. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • PubMed. 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Available from: [Link]

  • El-Damasy, D. A., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Molecules, 27(19), 6539. Available from: [Link]

  • MolPort. 5-(4-acetamido-2-{[3-(morpholin-4-yl)propyl]sulfamoyl}phenoxy)-1-(3-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Bentham Science. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Available from: [Link]

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Application Notes and Protocols for the Synthesis of "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" and its Acid Addition Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry, and the subsequent formation of its acid addition salts. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental considerations. This guide is intended for researchers and professionals in drug discovery and development, providing a foundation for the production and characterization of this important molecule and its pharmaceutically relevant salt forms.

Introduction: The Significance of Pyrazole Carboxylic Acids and Their Salts

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The specific scaffold of this compound is of particular interest due to its structural motifs, which are often found in potent enzyme inhibitors. A closely related derivative, AT7519, which is the piperidin-4-ylamide of this acid, is known as a cyclin-dependent kinase (CDK) inhibitor with antineoplastic activity.[3]

The carboxylic acid functional group provides a handle for further derivatization and is crucial for modulating the physicochemical properties of the molecule. The formation of acid addition salts is a widely employed strategy in pharmaceutical development to enhance properties such as solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[4][5][6] This guide will first detail a proposed synthesis of the parent carboxylic acid and then elaborate on the formation and characterization of its acid addition salts.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl 2-(ethoxymethylene)-3-oxosuccinate cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Acylation of the Amino Group cluster_3 Step 4: Hydrolysis of the Ester A Diethyl 1,3-acetonedicarboxylate D Diethyl 2-(ethoxymethylene)-3-oxosuccinate A->D Reflux B Triethyl orthoformate B->D C Acetic anhydride C->D G Ethyl 4-amino-1H-pyrazole-3-carboxylate D->G Cyclization E Hydrazine hydrate E->G F Ethanol F->G K Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate G->K Acylation H 2,6-Dichlorobenzoyl chloride H->K I Pyridine I->K J Dichloromethane (DCM) J->K O This compound K->O Saponification L Lithium hydroxide (LiOH) L->O M Tetrahydrofuran (THF) / Water M->O N Hydrochloric acid (HCl) N->O Acidification

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)-3-oxosuccinate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl 1,3-acetonedicarboxylate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure to obtain the crude diethyl 2-(ethoxymethylene)-3-oxosuccinate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate

  • Dissolve the crude diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol.

  • Cool the solution in an ice bath and add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • A precipitate should form. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 4-amino-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate

  • Suspend ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.5 eq) to the suspension and cool the mixture in an ice bath.

  • Slowly add a solution of 2,6-dichlorobenzoyl chloride (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired acylated pyrazole.

Step 4: Synthesis of this compound

  • Dissolve the purified ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthesis of Acid Addition Salts

The formation of acid addition salts is a critical step in pharmaceutical development to improve the physicochemical properties of a drug candidate. The presence of the basic pyrazole ring in the target molecule allows for the formation of acid addition salts.

General Principles of Salt Formation

Salt formation is an acid-base reaction that results in a proton transfer from the acidic counter-ion to the basic API.[6] The choice of the counter-ion is crucial and can significantly impact the properties of the resulting salt.[4] A salt screening study is typically performed to identify the optimal salt form.[8]

Salt Formation Workflow Diagram

Salt_Formation A This compound (Free Base) C Dissolve the free base in the solvent (with heating if necessary) A->C B Select a suitable solvent (e.g., Ethanol, Methanol, Acetone) B->C D Add a solution of the chosen acid (e.g., HCl, HBr, Mesylic acid) C->D E Induce crystallization (cooling, anti-solvent addition) D->E F Isolate the salt by filtration E->F G Wash with a suitable solvent F->G H Dry the salt under vacuum G->H I Characterize the salt (XRPD, DSC, TGA, 1H NMR) H->I

Caption: General workflow for the formation of acid addition salts.

Protocols for the Formation of Selected Acid Addition Salts

The following are general protocols that can be adapted for the formation of different acid addition salts. The choice of solvent and crystallization conditions may need to be optimized for each specific salt.

Protocol 3.3.1: Hydrochloride (HCl) Salt

  • Dissolve 1.0 g of this compound in a suitable solvent such as ethanol or methanol (approximately 10-20 mL). Gentle heating may be required.

  • To this solution, add a stoichiometric amount (1.0 eq) of a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Stir the mixture at room temperature for 1-2 hours. If a precipitate forms, continue stirring for another hour. If no precipitate forms, cool the solution in an ice bath or add an anti-solvent (e.g., diethyl ether, heptane) until turbidity is observed.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.

Protocol 3.3.2: Mesylate (Methanesulfonic Acid) Salt

  • Dissolve 1.0 g of the free base in a suitable solvent like acetone or ethyl acetate (approximately 15-25 mL).

  • Add a stoichiometric amount (1.0 eq) of methanesulfonic acid dropwise to the solution while stirring.

  • Stir the mixture at room temperature for 2-4 hours.

  • If a solid precipitates, collect it by filtration. If not, induce crystallization by cooling or adding an anti-solvent.

  • Wash the collected solid with the solvent and dry it under vacuum.

Protocol 3.3.3: Tosylate (p-Toluenesulfonic Acid) Salt

  • Follow the procedure for the mesylate salt, using p-toluenesulfonic acid monohydrate (1.0 eq) as the acid.

  • The choice of solvent may need to be adjusted based on the solubility of the starting material and the resulting salt.

Characterization of the Free Acid and its Salts

Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized compounds.[9]

Analytical Techniques and Expected Data
Technique Purpose Expected Observations for the Free Acid Expected Observations for the Acid Addition Salts
¹H NMR Structural elucidation and confirmationAromatic protons, pyrazole proton, amide NH, and carboxylic acid OH signals.Shifts in the signals of the pyrazole ring protons due to protonation. Appearance of signals from the counter-ion (e.g., methyl group in mesylate).
¹³C NMR Structural confirmationSignals for all unique carbon atoms in the molecule.Shifts in the pyrazole ring carbon signals. Signals from the counter-ion.
Mass Spectrometry (MS) Determination of molecular weight[M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the free acid.The mass spectrum will show the molecular ion of the free base.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic C=O stretch of the carboxylic acid and amide, N-H stretch of the amide and pyrazole.Shift in the pyrazole ring vibrations. Characteristic peaks of the counter-ion (e.g., S=O stretch in mesylate and tosylate salts).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating the purity of the compound.A single major peak with the same retention time as the free base.
X-Ray Powder Diffraction (XRPD) Analysis of the solid-state form (crystalline vs. amorphous)A unique diffraction pattern for the crystalline free acid.A different and unique diffraction pattern for each crystalline salt form, indicating a new solid phase.
Differential Scanning Calorimetry (DSC) Determination of melting point and thermal eventsA sharp endotherm corresponding to the melting point of the free acid.A different melting point for each salt, which is typically higher than that of the free base.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and solvation stateWeight loss profile indicating decomposition temperature.May show weight loss corresponding to the loss of solvent or water if it is a solvate or hydrate.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound and its acid addition salts. The proposed synthetic route for the parent compound is based on well-established chemical principles. The detailed protocols for salt formation and the comprehensive characterization plan will enable researchers to produce and thoroughly analyze these compounds of interest. The ability to generate various salt forms is a critical tool in the optimization of drug candidates for further development.

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Çetin, A., & Bildirici, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052.
  • PubChem. (n.d.). 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. Retrieved from [Link]

  • Giron, D. (2001). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 64(1), 37-54.
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents. (n.d.).
  • US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions - Google Patents. (n.d.).
  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. A. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of medicinal chemistry, 51(16), 4986–4999.
  • CAS Common Chemistry. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, sodium salt (1:3). Retrieved from [Link]

  • Tecresearch. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. AZoM.com. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 20(11), 7436-7459.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 533-548.
  • Pharmaceutical Technology. (2011, June 2). Salt Selection in Drug Development. Retrieved from [Link]

  • MDPI. (2020, September 28). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Synthesis of Pyrazoles. YouTube. Retrieved from [Link]

  • Saal, C. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Chemie in unserer Zeit, 44(1), 32-37.
  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Retrieved from [Link]

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Application Notes and Protocols for Utilizing 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of modern drug discovery. Within the vast landscape of kinase inhibitor scaffolds, the pyrazole ring has emerged as a "privileged scaffold" due to its versatile chemical properties and ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3][4] The compound at the center of this guide, 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid , represents a core structural motif found in a number of potent, multi-targeted kinase inhibitors. Understanding its application in kinase activity assays is crucial for researchers aiming to characterize its inhibitory profile and explore its therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for assessing the inhibitory activity of this compound but also delves into the scientific rationale behind the experimental design, data interpretation, and troubleshooting, ensuring a robust and reliable characterization of this important chemical entity.

Scientific Foundation: Mechanism of Action and Assay Principles

Inferred Mechanism of Action

While direct studies on this compound may be limited, the mechanism of action can be inferred from its close chemical relatives, such as AT7519 and AT9283. These compounds are known to be ATP-competitive inhibitors.[5][6][7] The pyrazole core acts as a scaffold, positioning the dichlorobenzamido and other substituents to form hydrogen bonds and hydrophobic interactions with key residues in the kinase ATP-binding site. This effectively blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade.

The dichlorophenyl group is a common feature in kinase inhibitors, often contributing to potent binding through interactions with hydrophobic regions of the ATP pocket. The carboxylic acid moiety can potentially form hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.

G ATP ATP Inhibitor Inhibitor

Principles of In Vitro Kinase Assays

The primary goal of an in vitro kinase assay is to quantify the enzymatic activity of a kinase in the presence of a potential inhibitor. Most modern assays are designed for high-throughput screening and rely on the detection of a product of the kinase reaction.[8] A widely used method is the luminescence-based detection of ADP, which is produced stoichiometrically with the phosphorylated substrate.[9]

The general workflow for such an assay involves:

  • Reaction Setup: Combining the kinase, a specific substrate (often a peptide), and ATP in a buffered solution.

  • Inhibitor Addition: Introducing the test compound (in this case, this compound) at various concentrations.

  • Kinase Reaction: Incubating the mixture to allow the enzymatic reaction to proceed.

  • Signal Detection: Stopping the kinase reaction and adding a detection reagent that converts the generated ADP into a quantifiable signal, such as light.

  • Data Analysis: Plotting the signal against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

G Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Assay_Plate Dispense Inhibitor/ Vehicle to Assay Plate Prepare_Reagents->Assay_Plate Add_Kinase Add Kinase to Plate Assay_Plate->Add_Kinase Pre_Incubate Pre-incubate (Inhibitor-Kinase Binding) Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate Mix) Pre_Incubate->Initiate_Reaction Incubate Incubate (Kinase Reaction) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Luminescence Signal Stop_Reaction->Read_Signal Analyze_Data Analyze Data (Calculate IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

Experimental Protocols

Protocol 1: Preparation of this compound

A. Solubility Testing and Stock Solution Preparation:

The solubility of the compound is a critical first step. Due to its chemical structure, this compound is expected to have low aqueous solubility.

  • Initial Solubility Test: Begin by attempting to dissolve a small amount (e.g., 1 mg) in 100 µL of 100% dimethyl sulfoxide (DMSO). Vortex thoroughly. If it dissolves, this will be your high-concentration stock.

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

    • Calculation: Molecular Weight of C12H7Cl2N3O3 is 328.11 g/mol . To make 1 mL of a 10 mM stock, dissolve 3.281 mg in 1 mL of 100% DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

B. Serial Dilution for IC50 Determination:

A serial dilution series is required to determine the dose-dependent inhibitory effect of the compound.

  • Intermediate Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare an intermediate dilution (e.g., 200 µM) in 100% DMSO.

  • Serial Dilution Plate: In a 96-well plate, perform a serial dilution (e.g., 1:3 or 1:4) of the 200 µM intermediate solution in 100% DMSO. This will create a range of concentrations to test.

  • Final Assay Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on kinase activity.

Protocol 2: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol is a general guideline and should be optimized for the specific kinase being investigated.[9]

A. Materials:

  • This compound (prepared as in Protocol 1)

  • Kinase of interest (e.g., CDK2/Cyclin A, Aurora A, JAK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), high purity

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

B. Assay Procedure:

  • Prepare Working Solutions:

    • 4X Inhibitor Solutions: Dilute the serial dilutions of the compound from Protocol 1 in Kinase Assay Buffer. The final DMSO concentration in these 4X solutions should be adjusted to be 4% (this will be diluted to 1% in the final reaction).

    • 2X Kinase/Substrate Solution: Prepare a mixture of the kinase and its substrate in Kinase Assay Buffer at twice the final desired concentration.

    • 2X ATP Solution: Prepare ATP in Kinase Assay Buffer at twice the final desired concentration. The optimal ATP concentration is often at or near the Km for the specific kinase.

  • Assay Plate Setup:

    • Add 5 µL of the 4X inhibitor solutions or vehicle control (Kinase Assay Buffer with 4% DMSO) to the wells of the assay plate.

    • Add 10 µL of the 2X Kinase/Substrate solution to all wells.

    • Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume will be 20 µL.

    • Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which may need to be determined empirically.

  • ADP Detection:

    • Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Presentation and Analysis

The raw data will be in the form of relative light units (RLU).

  • Data Normalization:

    • 0% Inhibition (High Control): Average the RLU from wells containing the vehicle (DMSO) instead of the inhibitor.

    • 100% Inhibition (Low Control): Average the RLU from wells with no kinase or a known potent inhibitor.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control))

  • IC50 Curve Fitting:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Table 1: Example Inhibitory Activity Data

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
CDK2/Cyclin AExperimental Value~5
Aurora AExperimental Value~15
JAK2Experimental Value~10

Note: The IC50 values for the test compound are hypothetical and need to be determined experimentally. Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Troubleshooting and Scientific Integrity

A robust kinase assay requires careful attention to detail and the inclusion of appropriate controls.

Issue Potential Cause Solution
High variability between replicates Pipetting errors, inadequate mixing, or edge effects in the assay plate.[10]Calibrate pipettes, ensure thorough but gentle mixing, and avoid using the outer wells of the plate.[10]
Low signal-to-background ratio Suboptimal enzyme or substrate concentration, or short reaction time.Optimize the concentrations of kinase, substrate, and ATP, and ensure the reaction proceeds long enough to generate a robust signal.
Compound interference The compound may autofluoresce, quench the luminescent signal, or aggregate.[11][12]Run a "no enzyme" control with the compound to check for direct effects on the detection system.[12] Test for aggregation by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[12]
IC50 value higher than expected Incorrect buffer composition, high ATP concentration masking competitive inhibition.[10][12]Verify that the buffer conditions are optimal for the kinase. Perform the assay at an ATP concentration close to the Km value.[12]

Conclusion

This compound represents a valuable chemical scaffold for the development of novel kinase inhibitors. The protocols and guidelines presented here provide a solid framework for the characterization of its inhibitory activity. By employing robust experimental design, careful execution, and thorough data analysis, researchers can accurately determine the potency and selectivity of this compound, paving the way for its potential development as a therapeutic agent.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022-01-05).
  • AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed. (2010-05-07).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI.
  • Aurora Kinase Inhibitor AT9283 - Massive Bio. (2025-11-23).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets | Bentham Science Publishers. (2024-12-01).
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
  • At-9283 | C19H23N7O2 | CID 135398495 - PubChem - NIH.
  • AT 9283 | Aurora/JAK inhibitor | Axon 2219.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications.
  • AT9283 | Aurora/JAK inhibitor | Buy from Supplier AdooQ®.
  • In vitro kinase assay - Protocols.io. (2023-09-23).
  • Technical Support Center: Troubleshooting BTO-1 in Kinase Assays - Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
  • Technical Support Center: Troubleshooting Kinase Assays - Benchchem.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10).
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • (PDF) In vitro kinase assay v1 - ResearchGate. (2023-06-27).
  • 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide | C16H17Cl2N5O2 | CID 11338033 - PubChem.
  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed. (2008-07-26).

Sources

"4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" for cancer research applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Targeting the Engine of Cancer Cell Proliferation

Uncontrolled cell cycle progression is a cornerstone of cancer, driven by the dysregulation of cyclin-dependent kinases (CDKs) and their cyclin partners.[1][2] This makes CDKs highly attractive therapeutic targets in oncology.[1][2] AT7519, chemically identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a potent, orally bioavailable small molecule that functions as a multi-CDK inhibitor.[1][3][4] Developed through fragment-based drug discovery and high-throughput X-ray crystallography, AT7519 has demonstrated significant anti-tumor activity in a range of preclinical cancer models, providing a strong rationale for its investigation in clinical settings.[1][4]

This guide provides an in-depth overview of AT7519, its mechanism of action, and detailed protocols for its application in cancer research, designed for scientists and professionals in the field of drug development.

Mechanism of Action: A Multi-pronged Attack on the Cell Cycle and Transcription

AT7519 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of several CDKs, thereby inhibiting their kinase activity.[5] Its primary targets include CDK1, CDK2, CDK4, CDK5, and CDK9, with IC50 values ranging from less than 10 nM to 210 nM.[5][6] This multi-targeted inhibition leads to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.[1]

The key mechanisms of action are:

  • Inhibition of Cell Cycle Progression: By targeting CDK1, CDK2, and CDK4, AT7519 disrupts the normal progression of the cell cycle.[1] Inhibition of CDK2 leads to reduced phosphorylation of the retinoblastoma protein (Rb) and nucleophosmin (NPM).[7] This prevents the G1-to-S phase transition. Inhibition of CDK1, the engine of mitosis, causes cells to arrest in the G2/M phase.[2][8]

  • Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[9][10] This leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, effectively stalling transcription.[2][9] The subsequent downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is a critical contributor to AT7519-induced apoptosis.[9]

  • Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition create an unsustainable cellular environment, triggering programmed cell death.[8] This is evidenced by the activation of caspases (caspase-3, -8, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP).[7][9]

  • Activation of GSK-3β: Interestingly, AT7519 has been shown to induce the dephosphorylation of glycogen synthase kinase 3 beta (GSK-3β) at serine 9, leading to its activation.[9] This activation appears to contribute to the apoptotic response independently of transcriptional inhibition.[9]

AT7519_Mechanism_of_Action cluster_0 AT7519 cluster_1 CDK Inhibition cluster_2 Cellular Processes cluster_3 Downstream Effects AT7519 AT7519 CDK1_2_4 CDK1, CDK2, CDK4 AT7519->CDK1_2_4 Inhibits CDK9 CDK9 AT7519->CDK9 Inhibits GSK3B GSK-3β AT7519->GSK3B Activates (Dephosphorylates) CellCycle Cell Cycle Progression CDK1_2_4->CellCycle Transcription Transcription CDK9->Transcription Apoptosis_GSK Apoptosis GSK3B->Apoptosis_GSK G1_S_G2_M_Arrest G1/S & G2/M Arrest CellCycle->G1_S_G2_M_Arrest RNA_Pol_II Dephosphorylation of RNA Polymerase II Transcription->RNA_Pol_II Apoptosis Apoptosis Apoptosis_GSK->Apoptosis G1_S_G2_M_Arrest->Apoptosis Mcl1_XIAP Decreased Mcl-1, XIAP RNA_Pol_II->Mcl1_XIAP Mcl1_XIAP->Apoptosis In_Vitro_Workflow start Start: Cancer Cell Culture cell_viability Cell Viability Assay (MTT/CCK-8) start->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis western_blot Western Blot Analysis start->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis western_blot->data_analysis cell_cycle->data_analysis

Caption: In vitro experimental workflow for AT7519 evaluation.

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with AT7519. [8]

  • Materials:

    • Cancer cell lines (e.g., HCT116, U87MG)

    • Complete cell culture medium

    • AT7519 (dissolved in DMSO)

    • 96-well plates

    • Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-8,000 cells/well and allow them to adhere overnight. [8][11] 2. Prepare serial dilutions of AT7519 in complete medium. The final DMSO concentration should be less than 0.5%. [10] 3. Remove the old medium and add 100 µL of medium containing various concentrations of AT7519 or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2. [9][10] 5. Add 10 µL of CCK-8 reagent to each well and incubate for 1-2 hours at 37°C. [8]For MTT, add 20 µL of MTT solution and incubate for 4 hours.

    • If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTT) using a microplate reader. [8][10] 8. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism). [8]

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.

  • Materials:

    • Cancer cell lines

    • AT7519

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Rb, anti-p-NPM, anti-cleaved PARP, anti-Mcl-1, anti-p-RNA Pol II, anti-β-actin) [7][9] * HRP-conjugated secondary antibodies

    • ECL detection reagents

  • Procedure:

    • Seed cells in 6-well plates and treat with AT7519 at the desired concentrations (e.g., 0.5 µM) for various time points (e.g., 1, 6, 12, 24 hours). [9] 2. Harvest cells and lyse them in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection system.

This method is used to determine the distribution of cells in different phases of the cell cycle after AT7519 treatment.

  • Materials:

    • Cancer cell lines

    • AT7519

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with AT7519 for 24-48 hours. [8] 2. Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. [12] 3. Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer. The proportion of cells in the sub-G1, G0/G1, S, and G2/M phases can be quantified. [9]

In Vivo Protocol

In_Vivo_Workflow start Start: Tumor Cell Inoculation (Xenograft Model) treatment AT7519 Administration (e.g., i.p. injection) start->treatment monitoring Tumor Volume Measurement & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint survival Survival Analysis monitoring->survival analysis Data Analysis and Interpretation endpoint->analysis survival->analysis

Caption: In vivo experimental workflow for AT7519 efficacy testing.

This protocol describes the evaluation of AT7519's anti-tumor efficacy in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., SCID or nude mice)

    • Cancer cell line (e.g., MM.1S, HL60) [9][10] * AT7519 formulated in saline (0.9%) [9][13] * Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inoculate 5 x 10^6 cancer cells in 100 µL of serum-free medium into the flank of each mouse. [9] 2. Allow the tumors to grow to a measurable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer AT7519 intraperitoneally (i.p.) at a dose of 10-15 mg/kg. [9][10]Dosing schedules can vary, for example, once daily for five days for two weeks, or twice daily for two 5-day cycles. [9][10]The control group receives the vehicle (saline) on the same schedule.

    • Measure tumor volume with calipers every 2-3 days and calculate using the formula: (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like p-Rb and p-NPM, or immunohistochemistry for caspase-3 activation). [7][9] 8. For survival studies, monitor the mice until a pre-defined endpoint (e.g., tumor volume reaches a certain size) and analyze the data using Kaplan-Meier curves. [9]

Conclusion

AT7519 is a promising multi-CDK inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in a variety of preclinical cancer models. Its ability to induce cell cycle arrest and apoptosis through the inhibition of key CDKs involved in both cell cycle progression and transcription provides a strong rationale for its continued investigation as a potential cancer therapeutic. The protocols outlined in this guide offer a framework for researchers to further explore the efficacy and molecular mechanisms of AT7519 in their specific cancer models of interest.

References

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325-2336.
  • MacCallum, D. E., Melville, J., Frame, S., Watt, K., Anderson, S., Gianella-Borradori, A., ... & Squires, M. S. (2005). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics, 4(12), 1857-1865.
  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. A. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of medicinal chemistry, 51(16), 4986-4999.
  • Squires, M. S., Feltell, R. E., Wallis, N., Lewis, E. J., Smith, D. M., Cross, D. M., ... & Lyons, J. F. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular cancer therapeutics, 8(2), 324-332.
  • National Cancer Institute. Definition of CDK inhibitor AT7519 - NCI Drug Dictionary. Retrieved from [Link]

  • ResearchGate. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Retrieved from [Link]

  • Chen, H., Jia, H., Li, J., Wang, S., Fan, Z., Li, Y., ... & Wang, Y. (2023). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.
  • Molenaar, J. J., Ebus, M. E., Koster, J., van Sluis, P., van der Ploeg, I., Zwijnenburg, D. A., ... & Versteeg, R. (2011). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 17(10), 3260-3270.
  • Clinical Cancer Research. Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Retrieved from [Link]

  • PubChem. 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. Retrieved from [Link]

  • PubMed. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Retrieved from [Link]

  • Semantic Scholar. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Retrieved from [Link]

  • Astex Therapeutics. AT7519, a Potent Multi-targeted CDK Inhibitor, is Active in CLL Patient Samples Independent of Stage. Retrieved from [Link]

  • Astex Therapeutics. Identification of a Predicted Biologically Effective Dose of AT7519, a Cyclin Dependent Kinase Inhibitor, in a Phase I Study. Retrieved from [Link]

  • Astex Therapeutics. AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Retrieved from [Link]

  • PubChem. 4-(2,6-dichloro-benzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. Retrieved from [Link]

  • CAS Common Chemistry. 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • PubChem. SID 103643679. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and adapt procedures to your specific laboratory context.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and logical approach is a two-step synthesis starting from a commercially available precursor. The first step is the acylation of the 4-amino group of an ethyl 4-amino-1H-pyrazole-3-carboxylate with 2,6-dichlorobenzoyl chloride. The second step involves the hydrolysis of the ethyl ester to the final carboxylic acid product. This method is favored for its straightforwardness and the generally high purity of the intermediates.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis often stem from a few key areas:

  • Inefficient Acylation: The steric hindrance from the two ortho-chloro substituents on the benzoyl chloride can significantly slow down the acylation reaction.[1][2] This requires optimized reaction conditions to overcome the steric barrier.

  • Poor Nucleophilicity of the Amine: The amino group on the pyrazole ring can be deactivated by protonation, especially if the reaction conditions are not sufficiently basic.[1]

  • Side Reactions: The formation of byproducts, such as N,N-diacylated pyrazole or reaction with residual water, can consume starting materials and complicate purification.

  • Incomplete Ester Hydrolysis: The second step, hydrolysis, may not go to completion if the conditions (base concentration, temperature, or reaction time) are not optimal.

  • Product Loss During Workup/Purification: The product's solubility profile may lead to losses during extraction or crystallization.

Q3: What side products should I be aware of during the acylation step?

The primary side product of concern is the potential for reaction at the pyrazole ring nitrogens, although acylation of the 4-amino group is generally favored. If harsh conditions are used, N-acylation of the pyrazole ring can occur. Another possibility, though less common, is the formation of a stable N-acylurea if carbodiimide coupling agents are used and the reaction with the amine is slow.[2]

Q4: How do I choose the best base for the acylation reaction?

A non-nucleophilic, sterically hindered base is ideal to prevent competition with the aminopyrazole for the acyl chloride. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common and effective choices. They act as proton scavengers, neutralizing the HCl generated during the reaction without interfering with the primary reaction pathway.

Q5: Is it better to use a coupling reagent like HATU or to form the acid chloride?

Both methods are viable.

  • Acid Chloride Method: Activating 2,6-dichlorobenzoic acid with thionyl chloride or oxalyl chloride to form the acid chloride is a cost-effective and highly reactive approach. This is often preferred in larger-scale syntheses.

  • Coupling Reagent Method: Using a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be milder and is excellent for smaller-scale reactions or when dealing with sensitive substrates.[2] HATU is particularly effective for coupling sterically hindered partners.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in Acylation Step 1. Steric Hindrance: The 2,6-dichloro substitution on the benzoyl chloride is sterically demanding.[1][2] 2. Low Reagent Reactivity: Insufficient activation of the carboxylic acid or low nucleophilicity of the aminopyrazole. 3. Moisture Contamination: Hydrolysis of the acyl chloride or activated ester intermediate.1. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to provide sufficient activation energy. Monitor for degradation. 2. Switch to a More Potent Coupling System: If using standard coupling agents, consider forming the acyl fluoride in situ using a reagent like BTFFH, which is highly effective for hindered couplings.[3][4][5] 3. Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reagent: Not using a sufficient excess of the acylating agent or coupling reagent. 2. Inadequate Reaction Time: The reaction may be sluggish due to steric hindrance and require longer stirring. 3. Poor Solubility: One of the reactants may not be fully dissolved in the chosen solvent.1. Increase Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2,6-dichlorobenzoyl chloride or coupling reagent. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for up to 24 hours. 3. Change Solvent System: Consider using a more polar aprotic solvent like DMF or NMP to improve solubility. A co-solvent system might also be beneficial.
Formation of Multiple Products 1. Diacylation: Reaction at both the 4-amino group and a ring nitrogen. 2. Reaction with Base/Solvent: The highly reactive acyl chloride may react with nucleophilic solvents or impurities.1. Control Stoichiometry: Add the acyl chloride dropwise to the solution of the aminopyrazole to avoid localized high concentrations. 2. Lower Reaction Temperature: Perform the addition of the acyl chloride at 0 °C to control reactivity. 3. Use Non-Nucleophilic Reagents: Ensure the use of a non-nucleophilic base like DIPEA and an aprotic solvent like DCM or THF.
Difficulty in Product Purification/Crystallization 1. Oily Product: The crude product may not solidify easily. 2. Persistent Impurities: Co-crystallization of starting materials or byproducts.1. Solvent Trituration: Triturate the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. 2. Recrystallization: Use a mixed solvent system for recrystallization (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to improve purity. 3. Acid-Base Extraction: During workup, wash the organic layer thoroughly with dilute acid and base to remove unreacted starting materials.[6]
Troubleshooting Workflow Diagram

G cluster_hydrolysis Hydrolysis Troubleshooting cluster_acylation Acylation Troubleshooting start Low Yield of Final Product check_hydrolysis Check Hydrolysis Step (TLC/LC-MS of crude acid) start->check_hydrolysis hydrolysis_incomplete Incomplete Hydrolysis? check_hydrolysis->hydrolysis_incomplete Analyze crude check_acylation Check Acylation Step (TLC/LC-MS of crude ester) acylation_incomplete Incomplete Acylation? check_acylation->acylation_incomplete Analyze crude hydrolysis_incomplete->check_acylation No, hydrolysis is clean increase_base Increase Base (e.g., 3 eq. LiOH) hydrolysis_incomplete->increase_base Yes increase_time_temp Increase Reaction Time/Temp (e.g., 50°C) increase_base->increase_time_temp steric_issue Address Steric Hindrance acylation_incomplete->steric_issue Yes reagent_issue Check Reagent Quality acylation_incomplete->reagent_issue No, but side products observed

Caption: A decision tree for troubleshooting low yield issues.

Experimental Protocols

Overall Synthetic Scheme

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis A Ethyl 4-amino-1H-pyrazole-3-carboxylate C Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate A->C B 2,6-Dichlorobenzoyl chloride B->C  DIPEA, DCM, 0°C to RT D Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate E This compound D->E  LiOH, THF/H2O, RT

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate

This protocol utilizes the acid chloride method, which is robust and generally high-yielding.

Materials:

  • Ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq)

  • 2,6-Dichlorobenzoyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve 2,6-dichlorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the 2,6-dichlorobenzoyl chloride solution dropwise to the pyrazole solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ester is often a solid and can be purified by recrystallization from ethanol or ethyl acetate/hexanes.

Protocol 2: Synthesis of this compound

This protocol describes the saponification of the ethyl ester intermediate.

Materials:

  • Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Add LiOH·H₂O (3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the hydrolysis by TLC or LC-MS until all the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the product should form.

  • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product under high vacuum to afford the pure this compound.

Data Summary Table

This table provides a quick reference for the key parameters and expected outcomes of the synthesis.

ParameterStep 1: AcylationStep 2: Hydrolysis
Key Reagents Ethyl 4-amino-1H-pyrazole-3-carboxylate, 2,6-Dichlorobenzoyl chloride, DIPEAEthyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate, LiOH·H₂O
Solvent Anhydrous DCM or THFTHF / Water
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours4-8 hours
Typical Yield 85-95%>90%
Workup Aqueous wash (NaHCO₃, brine)Acidification (HCl) and filtration
Purification Recrystallization (Ethanol or EtOAc/Hexanes)Washing with cold water
Characterization ¹H NMR, ¹³C NMR, LC-MS¹H NMR, ¹³C NMR, IR, High-Resolution MS

Expected Spectroscopic Data for the Final Product:

  • ¹H NMR (DMSO-d₆): Expect a broad singlet for the pyrazole N-H proton (around 13-14 ppm), a singlet for the amide N-H (around 10-11 ppm), a singlet for the pyrazole C5-H (around 8-9 ppm), and multiplets for the aromatic protons of the dichlorobenzoyl group (around 7.5-7.7 ppm). The carboxylic acid proton will also be a broad singlet, typically downfield (>12 ppm).[7]

  • IR (KBr): Look for a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1720 cm⁻¹), and a C=O stretch from the amide (amide I band, around 1650-1670 cm⁻¹).

References

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-99. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • PubChem. (n.d.). 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. National Center for Biotechnology Information. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-897. [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). December 2015. [Link]

  • Zhang, J., et al. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 22(10), 1639. [Link]

  • Vol, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Organic Process Research & Development, 26(11), 3125-3133. [Link]

  • ResearchGate. (n.d.). How can I purify carboxylic acid?. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

"4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid (CAS 825619-04-3). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The molecular structure of this compound contains two key functional groups prone to degradation in solution: an amide linkage and a pyrazole ring. The primary stability concern is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.[1][2] This reaction would cleave the molecule into 4-amino-1H-pyrazole-3-carboxylic acid and 2,6-dichlorobenzoic acid. Additionally, pyrazole derivatives can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[3][4] While the pyrazole ring is generally stable, oxidation is another potential, albeit less common, degradation pathway to consider.[4]

Q2: What are the recommended storage conditions for stock and working solutions?

A2: To minimize degradation, solutions should be stored under conditions that mitigate the risks of hydrolysis and photodegradation. We recommend the following:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For daily use, refrigeration at 2-8°C is acceptable for short periods, but stability should be verified.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[4]

  • pH: The optimal pH for stability is likely near neutral or slightly acidic, where rates of acid- and base-catalyzed hydrolysis are at a minimum. Avoid strongly acidic (pH < 4) and basic (pH > 8) buffers.

  • Solvent: For initial stock solutions, use anhydrous, aprotic solvents such as DMSO or DMF. When preparing aqueous working solutions, minimize the time the compound spends in the aqueous environment before use.

Q3: How can I determine the specific degradation pathway affecting my compound?

A3: A forced degradation study, also known as stress testing, is the most direct method to identify the conditions that degrade your compound and to characterize the resulting products.[4] This involves intentionally exposing the compound to harsh conditions and analyzing the outcomes. The International Council for Harmonisation (ICH) provides guidelines for these studies.[5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical framework for diagnosis and resolution.

Problem: I'm observing a progressive loss of my compound's peak area in HPLC analysis of my aqueous working solution.

  • Likely Cause: Amide hydrolysis is the most probable cause for a time-dependent decrease in concentration in an aqueous environment. Amides are generally resistant to neutral water, but hydrolysis is significantly accelerated by the presence of acids or bases.[1][2][7]

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Analyze your sample via LC-MS. Look for the appearance of new peaks corresponding to the masses of the expected hydrolysis products: 4-amino-1H-pyrazole-3-carboxylic acid and 2,6-dichlorobenzoic acid.

    • Evaluate pH Impact: Prepare your working solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Monitor the concentration over time at a fixed temperature. This will identify the pH range of greatest stability.

    • Control Temperature: Ensure your samples are maintained at a consistent, low temperature during preparation and while waiting for analysis in an autosampler.

Problem: My experimental results are highly variable, particularly between batches prepared on different days.

  • Likely Cause: This issue often points to photodegradation. Inconsistent exposure to ambient laboratory light can lead to varying levels of compound degradation, causing poor reproducibility.[4]

  • Troubleshooting Steps:

    • Conduct a Photostability Test: Prepare two sets of your working solution. Expose one set to a controlled light source (e.g., a photostability chamber with UV and visible light as per ICH Q1B guidelines) and keep the other set in complete darkness as a control.[8] Analyze both sets at various time points. A greater loss of compound in the light-exposed sample confirms photosensitivity.

    • Implement Light-Protection Measures: From the moment the solid compound is weighed, ensure all solutions are prepared under minimal light and are stored in light-blocking containers (e.g., amber glass).

    • Standardize Incubation Times: Ensure that the time from solution preparation to experimental use is consistent for all samples and batches.

Methodologies & Protocols

Protocol 1: Forced Degradation Study for Degradation Pathway Analysis

This protocol is a systematic way to identify the degradation vulnerabilities of this compound, as recommended by regulatory guidelines.[9]

Objective: To generate potential degradation products and determine the compound's intrinsic stability profile.

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Maintain a control sample (1 mL stock + 1 mL diluent) at 5°C in the dark.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 30 minutes.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 4 hours.

    • Thermal Stress: Incubate the stock solution at 70°C for 24 hours.

    • Photolytic Stress: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B) for a defined period.

  • Sample Processing: After incubation, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples and the control sample by a stability-indicating HPLC-UV or LC-MS method. Aim for 5-20% degradation for optimal results.[8]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Significant loss of the parent peak and the appearance of new peaks under a specific condition indicate susceptibility to that stressor.

  • Use LC-MS to obtain mass data for the new peaks to help elucidate their structures.

Stress ConditionReagentTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp or 60°C30 min - 2 hrs
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp or 60°C30 min - 2 hrs
Oxidation 3% - 30% H₂O₂Room Temperature4 - 24 hrs
Thermal None (Solid or Solution)70°C24 - 48 hrs
Photolytic UV/Vis Light SourceAmbientPer ICH Q1B
Protocol 2: Recommended Starting HPLC Method for Stability Analysis

Objective: To provide a robust, stability-indicating HPLC-UV method capable of separating the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan)

  • Injection Volume: 10 µL

Visual Guides

Primary Degradation Pathway: Amide Hydrolysis

The diagram below illustrates the most likely degradation pathway for this compound in aqueous solutions.

G parent 4-(2,6-dichlorobenzamido)-1H- pyrazole-3-carboxylic acid product1 4-Amino-1H-pyrazole- 3-carboxylic acid parent->product1 Amide Hydrolysis (H+ or OH-) product2 2,6-Dichlorobenzoic acid parent->product2 Amide Hydrolysis (H+ or OH-)

Caption: Predicted amide hydrolysis degradation pathway.

Troubleshooting Workflow for Stability Issues

Use this flowchart to systematically diagnose and resolve stability problems.

start Stability Issue Observed (e.g., Peak Loss, Extra Peaks) check_hydrolysis Is the solution aqueous? Are pH extremes used? start->check_hydrolysis check_light Are samples exposed to light during prep or storage? check_hydrolysis->check_light No run_ph_study Perform pH stability study (pH 3-9) check_hydrolysis->run_ph_study Yes run_photo_study Perform photostability study (light vs. dark control) check_light->run_photo_study Yes forced_degradation Conduct full forced degradation study. check_light->forced_degradation No/Unsure solution_hydrolysis Optimize buffer pH. Minimize time in solution. Control temperature. run_ph_study->solution_hydrolysis solution_photo Protect samples from light (amber vials, foil). run_photo_study->solution_photo

Caption: A logical workflow for troubleshooting stability.

References

  • Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws.
  • López-López, M., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Center for Biotechnology Information.
  • Hydrolysis of Benzamide to Benzoic Acid. (2025, January 10). Prezi.
  • Chemical Properties of Amides: Hydrolysis. (2024, October 16). Chemistry LibreTexts.
  • Cox, R. A. (2025, August 8). Benzamide hydrolysis in strong acids — The last word. ResearchGate.
  • Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution. (n.d.). BenchChem.
  • Chemical Properties of Amides: Hydrolysis. (2025, December 28). Chemistry LibreTexts.
  • 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. (n.d.). PubChem.
  • Mignolet, A., et al. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
  • Showing metabocard for 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide (HMDB0248689). (2021, September 11). The Human Metabolome Database.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Kumar, V., et al. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-99.
  • Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Fesik, S. W. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Sharma, M. C. (2016). Forced Degradation Studies. SciSpace.
  • This compound. (n.d.). Sigma-Aldrich.

Sources

Overcoming "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" solubility problems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Introduction: Understanding the Solubility Challenge

This compound is a molecule that, by its very structure, presents significant solubility challenges for researchers. Its chemical architecture combines several features that inherently favor low aqueous solubility:

  • A Lipophilic Dichlorobenzamido Moiety: The 2,6-dichlorophenyl group is bulky and highly hydrophobic. This region of the molecule repels water and promotes self-association, leading to a stable crystal lattice that is difficult to disrupt. Compounds with such features are often described as "brick dust" due to their poor solubility.[1]

  • A Planar Heterocyclic Core: The pyrazole ring system is flat and aromatic, which can also contribute to efficient crystal packing and low aqueous solubility.[2][3]

  • An Ionizable Carboxylic Acid: The presence of a carboxylic acid group provides a critical handle for solubility manipulation. This group is acidic and can be deprotonated to form a much more water-soluble carboxylate salt.[4][5]

This guide provides a systematic approach to overcoming these challenges through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low solubility is a direct consequence of its molecular structure. The large, nonpolar dichlorobenzamido group makes the molecule lipophilic ("fat-loving"), meaning it prefers non-aqueous environments.[1][6] This effect, combined with the planar pyrazole ring, results in strong intermolecular forces within the solid state (high crystal lattice energy), making it difficult for water molecules to solvate individual molecules. The molecule's key to improved solubility lies in its carboxylic acid group, which can be ionized to a charged state that is much more soluble in water.[5][7]

Q2: I am preparing a stock solution in DMSO. What is a safe starting concentration, and what precautions should I take?

A2: For initial screening, a stock concentration of 10-30 mM in 100% DMSO is a standard starting point. However, the most critical issue is not dissolving the compound in DMSO, but what happens when this stock is diluted into your aqueous experimental medium (e.g., buffer, cell culture media). This dilution can cause the compound to rapidly precipitate, an event often called a "DMSO crash."

  • Core Problem: The compound is soluble in DMSO but insoluble in the final aqueous environment. When the DMSO concentration is diluted to a low level (typically <1%), it can no longer keep the compound in solution.[8]

  • Recommendation: Always perform a quick kinetic solubility test. Add a small aliquot of your DMSO stock to your final aqueous buffer to achieve the desired final concentration. Vortex and visually inspect for any cloudiness or precipitate immediately and after 1-2 hours. If precipitation occurs, you must revise your formulation strategy.

Q3: How can I leverage the carboxylic acid group to improve solubility?

A3: The carboxylic acid is the most powerful tool for enhancing this compound's aqueous solubility via pH adjustment.[9][10]

  • Mechanism: At a pH below its acidity constant (pKa), the carboxylic acid group (-COOH) is protonated and neutral, contributing to low solubility. At a pH above its pKa, the group loses a proton to become a negatively charged carboxylate ion (-COO⁻). This charged species is significantly more polar and thus more soluble in water.[5][7][11]

  • Practical Steps:

    • Estimate the pKa: The pKa of the carboxylic acid on a pyrazole ring is likely in the range of 3-5.

    • Prepare Buffers: Use buffers with a pH at least 2 units above the estimated pKa. For example, if the pKa is ~4, using a phosphate buffer at pH 7.4 or a carbonate buffer at pH 9 should dramatically increase solubility.

    • Form a Salt: The most effective method is to form a salt before final dilution.[12][13] Dissolve the compound in a minimal amount of a volatile organic solvent (like methanol or ethanol). Add one molar equivalent of a base (e.g., 1M NaOH or KOH). The salt will form. Evaporate the organic solvent to yield the solid salt, which can then be directly dissolved in aqueous media.

Q4: Beyond pH, what are the best initial co-solvents to screen for this compound?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14][15][16] They work by reducing the polarity of the water, making it a more favorable environment for the drug.[] For biological experiments, biocompatibility is key.

Co-SolventTypical Starting % (v/v)Notes
Ethanol 5-20%Generally well-tolerated in many assays.[14]
Propylene Glycol (PG) 5-30%A common vehicle for parenteral formulations.[16]
Polyethylene Glycol 400 (PEG 400) 10-40%Higher viscosity; very effective for many compounds.[]
Dimethyl Sulfoxide (DMSO) < 1% (final)Excellent solubilizer but can have biological effects.[8][]

Important: Always check the tolerance of your specific assay or cell line to the final concentration of any co-solvent.

Troubleshooting Guide

Problem: My compound precipitates immediately when I add my DMSO stock to my cell culture medium.

  • Root Cause Analysis: This is a classic "DMSO crash" due to supersaturation. Your final compound concentration exceeds its thermodynamic solubility in the final medium, which likely has a low (<0.5%) DMSO concentration.

  • Solution Workflow:

    G Start Precipitation Observed in Aqueous Medium Check_DMSO Is final DMSO conc. > 1%? Start->Check_DMSO DMSO_Yes High DMSO may be toxic. Consider alternative. Check_DMSO->DMSO_Yes Yes DMSO_No DMSO conc. is low. Solubility is the issue. Check_DMSO->DMSO_No No Strategy Select Primary Strategy DMSO_No->Strategy pH_Mod Strategy 1: pH Modification Strategy->pH_Mod Co_Solvent Strategy 2: Co-Solvent Screening Strategy->Co_Solvent Reduce_Conc Strategy 3: Lower Final Concentration Strategy->Reduce_Conc pH_Action Perform pH-Solubility Profile. Is solubility sufficient at pH > 7? pH_Mod->pH_Action Co_Solvent_Action Screen biocompatible co-solvents (PEG 400, PG, Ethanol). Co_Solvent->Co_Solvent_Action pH_Success SUCCESS: Use buffered solution at optimal pH. pH_Action->pH_Success Yes pH_Fail FAIL: pH alone is not enough. pH_Action->pH_Fail No pH_Fail->Co_Solvent Co_Solvent_Success SUCCESS: Use optimal co-solvent blend. Co_Solvent_Action->Co_Solvent_Success

    Caption: Troubleshooting workflow for compound precipitation.

Problem: My compound seems to dissolve initially but then crashes out of solution after an hour.

  • Root Cause Analysis: You have likely created a temporary, supersaturated (metastable) solution. Over time, the compound begins to nucleate and crystallize into its more stable, less soluble form.

  • Solution: This indicates that the thermodynamic solubility limit has been exceeded. The strategies are the same as above (pH modification, co-solvents), but it highlights the need for equilibration during your solubility tests. True thermodynamic solubility should be measured after a prolonged period (24-48 hours) of agitation to ensure the solution is stable.

Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile

This protocol determines the thermodynamic solubility of your compound across a physiologically relevant pH range.

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) at various pH points: 3.0, 5.0, 6.5, 7.4, and 9.0.

  • Sample Preparation: Add an excess amount of solid compound (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Sample Clarification: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound).

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Caption: Relationship between pH, ionization, and solubility.

Protocol 2: Rapid Co-Solvent Screening (Kinetic Solubility)

This protocol allows for a quick assessment of various co-solvents to find promising candidates for further development.

  • Prepare Co-Solvent Blends: In separate tubes, prepare 1 mL of your primary aqueous buffer (e.g., PBS pH 7.4) containing different percentages of your chosen co-solvents. For example:

    • 10% Ethanol in PBS

    • 20% Ethanol in PBS

    • 10% PEG 400 in PBS

    • 20% PEG 400 in PBS

    • 10% Propylene Glycol in PBS

    • 20% Propylene Glycol in PBS

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Addition: Add a small, fixed volume of the DMSO stock to each co-solvent blend to reach your desired final concentration (e.g., add 2 µL of 50 mM stock to 1 mL of buffer for a final concentration of 100 µM).

  • Observation: Immediately after addition, vortex each tube vigorously for 30 seconds.

  • Assessment: Visually inspect each tube against a dark background for any signs of precipitation (haziness, cloudiness, visible particles). Check again at 1 hour and 4 hours. The blends that remain clear are the most promising candidates.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Jain, A. et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • MDPI. (2024). Enhancing solubility and stability of poorly soluble drugs. MDPI.
  • Sigma-Aldrich. (n.d.).
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences.
  • Jain, S. et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Kumar, S. & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
  • Brainly. (2023).
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Organic Solvents. BenchChem.
  • BenchChem. (2025).
  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • ASHP. (n.d.). Functional Group Characteristics and Roles. ASHP.
  • Keck, C. M. et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics.

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Optimizing "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" dosage for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the in vitro use of novel small molecule inhibitors, using "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" as a working example. This guide provides field-proven insights and systematic protocols to help you navigate the common challenges encountered when determining the optimal dosage of a new chemical entity for in vitro studies. As Senior Application Scientists, we understand that robust and reproducible data begins with meticulous compound handling and experimental design.

Section 1: Foundational Steps - Before You Begin Your Assay

The success of any in vitro study hinges on the proper preparation and handling of your small molecule. Errors at this stage can lead to issues like compound precipitation, inaccurate concentration calculations, and ultimately, unreliable results.[1]

FAQ 1: How should I prepare my initial stock solution of a novel compound?

Answer: The goal is to create a high-concentration, stable stock that can be serially diluted to your final working concentrations.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for organic small molecules in biological experiments due to its high solubilizing power.[2] However, always verify compound-specific information if available. If your compound is insoluble in DMSO, consider alternatives like ethanol or dimethylformamide (DMF).[3]

  • Concentration: Aim for a stock concentration that is at least 1000-fold higher than your highest planned working concentration. This minimizes the final concentration of the solvent in your cell culture media. Most cell lines can tolerate DMSO concentrations up to 0.1-0.5%, but it is crucial to include a vehicle control (media with the same final DMSO concentration as your treated wells) in every experiment to account for any solvent-induced effects.[2][4]

  • Solubilization Procedure: To dissolve the compound, add the appropriate volume of solvent to the vial. Gentle warming (up to 37°C) or brief ultrasonication can aid in dissolving compounds that are difficult to solubilize.[4][5] Visually inspect the solution to ensure there are no visible precipitates.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Troubleshooting: Stock Solution Preparation
Issue Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO. The compound has poor intrinsic solubility.Try gentle warming (up to 37°C) or brief vortexing/sonication.[5] If it still fails to dissolve, a different solvent like DMF may be necessary.[3]
Compound precipitates when diluted into aqueous media. The compound "crashes out" of solution when the solvent concentration drops. This is a common issue for hydrophobic molecules.[2][5]Perform serial dilutions in 100% DMSO first to create intermediate stocks. Then, add the final, most diluted DMSO stock to your aqueous buffer or media.[2][3] This ensures the compound is diluted to its working concentration in a single step, minimizing the time it has to precipitate.

Section 2: Experimental Design - Determining the Optimal Dose Range

A systematic approach is required to identify the effective concentration range of a novel inhibitor. This typically involves a multi-stage process, starting with a broad range-finding experiment followed by a more detailed dose-response analysis.

Workflow for Dose-Response Screening

DoseResponseWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Solubility Solubility Test & Stock Preparation RangeFinder Broad Range-Finding (e.g., 1 nM to 100 µM) Solubility->RangeFinder Inform starting conc. Viability Select & Validate Viability Assay Viability->RangeFinder DoseResponse Detailed Dose-Response (10-12 point curve) RangeFinder->DoseResponse Narrow the range IC50 Calculate IC50/EC50 DoseResponse->IC50 Generate sigmoidal curve Cytotoxicity Determine Cytotoxic Threshold DoseResponse->Cytotoxicity Assess off-target effects OptimalDose Define Optimal Concentration Window IC50->OptimalDose Cytotoxicity->OptimalDose

Caption: Workflow for determining the optimal in vitro dosage.

FAQ 2: What concentration range should I test first?

Answer: For a completely uncharacterized compound, a broad range-finding experiment is the best starting point.

  • Initial Screen: Test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM) using log or half-log dilutions.[6] This initial screen helps to identify the concentration window where the compound exhibits biological activity.

  • Detailed Dose-Response: Based on the results of the range-finding experiment, perform a more detailed dose-response curve with more data points (typically 8-12 concentrations) centered around the estimated half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[7][8] This will allow for a more accurate determination of the compound's potency.

FAQ 3: How do I distinguish between target-specific effects and general cytotoxicity?

Answer: This is a critical question in drug development. It's essential to run parallel assays to assess cell viability or cytotoxicity.

  • Viability/Cytotoxicity Assays: Use a reliable method to measure cell health, such as a tetrazolium reduction assay (e.g., MTT) or an ATP-based assay (e.g., CellTiter-Glo®).[9] These assays should be run across the same concentration range as your primary functional assay.

  • Therapeutic Window: The ideal compound will show efficacy in your functional assay at concentrations that do not significantly impact cell viability. A compound that is only effective at concentrations that are also cytotoxic may be a poor candidate for further development due to off-target effects.

Section 3: Step-by-Step Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Determine Mass: Calculate the mass of "this compound" (Molecular Weight: 342.15 g/mol ) needed to make a 10 mM stock solution.

    • Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL: 0.010 mol/L * 0.001 L * 342.15 g/mol = 0.00342 g = 3.42 mg

  • Weigh Compound: Carefully weigh out the calculated mass of the compound powder. Ensure the vial is tapped gently to collect all powder at the bottom.[4]

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex or sonicate the vial until the compound is fully dissolved. A brief warming to 37°C in a water bath can assist if needed.[5]

  • Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C.[4]

Protocol 2: Performing a Dose-Response Experiment Using an MTT Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Maintaining consistent cell density is crucial for reproducible results.[6]

  • Compound Dilution:

    • Create a serial dilution series of your compound in 100% DMSO at 1000x the final desired concentrations.

    • Dilute this 1000x stock 1:100 into your cell culture medium to create a 10x intermediate stock.

    • Finally, add 10 µL of the 10x intermediate stock to each well containing 90 µL of media, achieving a 1x final concentration. This two-step dilution process helps prevent compound precipitation.[2]

  • Controls:

    • Vehicle Control: Wells containing cells treated with the same final concentration of DMSO as the compound-treated wells.

    • Untreated Control: Wells containing cells and media only.

    • Positive Control (Optional): A known inhibitor of your target or pathway.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Add solubilization solution (e.g., acidic isopropanol) to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).[10]

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value.[8]

Section 4: Troubleshooting Common In Vitro Issues

This section addresses frequent challenges researchers face during dosage optimization.

Decision Tree for Troubleshooting Poor In Vitro Results

TroubleshootingTree cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_solution Solutions Start Problem: No or Weak Inhibition CheckPrecipitation Precipitation in Media? Start->CheckPrecipitation CheckStock Stock Degraded? CheckPrecipitation->CheckStock No OptimizeDilution Revise Dilution Protocol CheckPrecipitation->OptimizeDilution Yes CheckTarget Target Expressed in Cell Line? CheckStock->CheckTarget No NewStock Prepare Fresh Stock CheckStock->NewStock Yes CheckTime Incubation Time Optimal? CheckTarget->CheckTime Yes ValidateTarget Confirm Target Expression (WB/qPCR) CheckTarget->ValidateTarget Unsure CheckConc Concentration Range Too Low? CheckTime->CheckConc Yes TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse No HigherConc Test Higher Concentrations CheckConc->HigherConc Yes

Caption: Troubleshooting weak or no compound activity.

FAQ 4: My results are not reproducible between experiments. What should I do?

Answer: Poor reproducibility is a common and frustrating issue. The key is to standardize every step of your protocol.[10][11]

  • Reagent Consistency: Use the same lot of reagents, especially serum, for a set of experiments. Batch-to-batch variability in reagents can significantly impact results.[11]

  • Protocol Standardization: Ensure all users are following the exact same protocol, from cell seeding density to incubation times and pipetting techniques.[11] Automating liquid handling can reduce variability.[10]

  • Cell Line Health: Regularly check your cell lines for mycoplasma contamination and authenticate them. Ensure you are using cells at a consistent and low passage number.

FAQ 5: I see an effect, but my dose-response curve is not sigmoidal. What does this mean?

Answer: An atypical dose-response curve can indicate several things:

  • Compound Solubility Issues: The compound may be precipitating at higher concentrations, leading to a plateau or a drop in effect. Visually inspect the wells with the highest concentrations for any precipitate.

  • Complex Mechanism of Action: The compound may have more than one target or a complex binding mechanism that doesn't follow a simple dose-response relationship.

  • Assay Interference: At high concentrations, the compound might interfere with the assay itself (e.g., by absorbing light at the same wavelength as your readout or by inhibiting the reporter enzyme). Run a control experiment with the compound in a cell-free version of your assay to check for interference.

By following these guidelines and protocols, researchers can confidently establish a robust and reproducible in vitro dosage for novel small molecule inhibitors, ensuring a solid foundation for further preclinical development.

References

  • Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(2), 97-117. Retrieved from [Link]

  • Le, T. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2815-2820. Retrieved from [Link]

  • Various Authors. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • FORMULATRIX. (2013, May 22). Webinar: Advance drug discovery by improving dose-response curve set-up [Video]. YouTube. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? Retrieved from [Link]

  • Ruberg, S. J. (1996). Designing studies for dose response. Statistics in Medicine, 15(7-9), 1059-1073. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

Sources

"4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" experimental reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule, a key intermediate in the development of therapeutic agents, including cyclin-dependent kinase (CDK) inhibitors like AT7519.[1][2] We understand that experimental reproducibility is paramount. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure consistency and success in your laboratory work.

Overview of the Synthetic Strategy

The synthesis of this compound is most reliably achieved through a convergent, two-stage process. This strategy allows for the purification of a key intermediate, which is critical for ensuring the final product's purity and maximizing overall yield.

  • Stage 1: Pyrazole Core Synthesis. Formation of an ethyl 4-amino-1H-pyrazole-3-carboxylate intermediate. This involves the cyclocondensation of a suitable three-carbon precursor with a hydrazine derivative.[3]

  • Stage 2: Amide Coupling & Saponification. Acylation of the 4-amino group with 2,6-dichlorobenzoyl chloride, followed by the hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid.

This staged approach provides clear checkpoints for quality control and simplifies the troubleshooting process.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Coupling & Saponification A Ethyl (ethoxymethylene)cyanoacetate C Intermediate 1 (Ethyl 4-amino-1H-pyrazole-3-carboxylate) A->C Cyclocondensation B Hydrazine Hydrate B->C D 2,6-Dichlorobenzoyl Chloride E Intermediate 2 (Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate) C->E Amide Coupling (Schotten-Baumann) D->E F Final Product (this compound) E->F Saponification (Base Hydrolysis)

Caption: General two-stage synthetic workflow.

Detailed Experimental Protocols & Troubleshooting

This section provides step-by-step methodologies. Each protocol is designed as a self-validating system with integrated checkpoints.

Protocol 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate (Intermediate 1)

This protocol is adapted from established methods for pyrazole synthesis.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethanol (200 mL) in a 500 mL round-bottom flask equipped with a reflux condenser, add ethyl (ethoxymethylene)cyanoacetate (0.1 mol, 1 eq).

  • Hydrazine Addition: Cool the solution to 0 °C using an ice bath. Slowly add hydrazine hydrate (0.11 mol, 1.1 eq) dropwise over 30 minutes. Causality: The reaction is exothermic; slow addition at low temperature prevents runaway reactions and the formation of side products.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Isolation: Collect the resulting white solid by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any residual hydrazine and inorganic salts.[3]

  • Drying: Dry the product under high vacuum to a constant weight. The product is often sufficiently pure for the next step.

Parameter Expected Value Notes
Typical Yield 80-90%Dependent on the purity of reagents.
Appearance White solidOff-white or yellow indicates impurity.
¹H NMR (DMSO-d₆) See Table 2 belowConfirm structure before proceeding.
Troubleshooting Guide: Stage 1
IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Poor quality reagents: Hydrazine hydrate can degrade over time. 2. Incomplete reaction: Insufficient reflux time or temperature.1. Use fresh, high-purity reagents. 2. Confirm reflux temperature is stable and extend reflux time by 1-2 hours, monitoring by TLC until the starting material is consumed.
Oily Product or Failure to Solidify Presence of impurities: Unreacted starting materials or side products are preventing crystallization.1. Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. 2. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[3] 3. Purify the resulting crude oil/solid by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
Product is Yellow or Brown Side reactions due to overheating: The initial addition of hydrazine may have been too fast, causing the temperature to rise excessively.1. The colored product can often be used in the next step, but purification of the final product will be more challenging. 2. For future runs, ensure the dropwise addition of hydrazine is performed slowly at 0 °C.
Protocol 2: Synthesis of this compound (Final Product)

This procedure involves a Schotten-Baumann acylation followed by saponification.

Step-by-Step Methodology:

  • Acylation Reaction Setup: Suspend Intermediate 1 (0.05 mol, 1 eq) in pyridine (100 mL) in a 250 mL round-bottom flask. Cool the mixture to 0 °C. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct of the reaction. Using a base is critical to prevent protonation of the amino group, which would render it non-nucleophilic and halt the reaction.[5][6]

  • Acyl Chloride Addition: Slowly add a solution of 2,6-dichlorobenzoyl chloride (0.055 mol, 1.1 eq) in tetrahydrofuran (THF, 20 mL) dropwise. Maintain the temperature at 0 °C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of Intermediate 1.

  • Saponification: To the reaction mixture, add a solution of sodium hydroxide (0.15 mol, 3 eq) in water (50 mL). Heat the mixture to 50 °C and stir for 4-6 hours until TLC indicates complete hydrolysis of the ethyl ester.[3]

  • Workup & Acidification: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the pyridine and THF. Dilute the residue with water (100 mL) and cool in an ice bath. Carefully acidify to pH 2-3 with concentrated HCl. Causality: Acidification protonates the carboxylate, making the final product insoluble in the aqueous solution and causing it to precipitate.[3]

  • Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove salts, followed by a wash with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.

  • Drying: Dry the final product under high vacuum at 50 °C to a constant weight.

Troubleshooting Guide: Stage 2

G Start Low Yield or Impure Final Product CheckTLC Analyze TLC of Crude Product Start->CheckTLC UnreactedSM Unreacted Amine Intermediate (SM) Present? CheckTLC->UnreactedSM IncompleteAmidation Incomplete Amidation Reaction UnreactedSM->IncompleteAmidation Yes EsterPresent Un-hydrolyzed Ester Present? UnreactedSM->EsterPresent No Sol_Amidation Solution: - Use fresh 2,6-dichlorobenzoyl chloride. - Ensure anhydrous conditions. - Extend reaction time to 24h. IncompleteAmidation->Sol_Amidation IncompleteSapon Incomplete Saponification EsterPresent->IncompleteSapon Yes MultipleSpots Multiple Unidentified Spots EsterPresent->MultipleSpots No Sol_Sapon Solution: - Increase NaOH to 4 eq. - Extend heating time to 8h. - Ensure temperature is stable at 50°C. IncompleteSapon->Sol_Sapon SideReaction Potential Side Reactions MultipleSpots->SideReaction Sol_SideReaction Solution: - Re-purify via recrystallization (e.g., from Ethanol/Water). - Check for di-acylation or hydrolysis of acyl chloride. SideReaction->Sol_SideReaction

Caption: Troubleshooting decision tree for Stage 2.

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-dichlorobenzoyl chloride used instead of the corresponding carboxylic acid with a coupling agent? A1: While using 2,6-dichlorobenzoic acid with a coupling agent (like DCC or EDC) is a viable method, it introduces byproducts (e.g., dicyclohexylurea) that can be difficult to remove from the final product.[5] The acyl chloride method is often cleaner, provided the reaction is run under appropriate basic and anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride.[7]

Q2: My final product has very poor solubility. How can I get a clean NMR spectrum? A2: this compound has limited solubility in many common NMR solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Gentle heating of the sample may be required to achieve full dissolution. The acidic proton of the carboxylic acid and the amide N-H protons may appear as broad signals.

Q3: Can I perform the acylation and saponification as a one-pot reaction? A3: Yes, the protocol provided is designed as a one-pot procedure following the initial acylation. This is efficient as it avoids the isolation of the intermediate ester. However, if you encounter significant purification challenges, isolating and purifying the "Intermediate 2" ester before proceeding to the saponification step can provide a cleaner final product.

Q4: The reaction stalls during the amidation step, with starting amine still present. What is the cause? A4: This is a classic issue in amidation reactions. The primary cause is the neutralization of the nucleophilic amine by the HCl byproduct.[5][6] This indicates that the base (pyridine in this protocol) is not effectively scavenging the acid. Ensure your pyridine is anhydrous and that a sufficient excess is used. Alternatively, a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in a solvent like THF or DCM.

Q5: Are there alternative methods for pyrazole ring synthesis? A5: Many methods exist for synthesizing pyrazole cores, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][8] The choice of method often depends on the availability of starting materials and the desired substitution pattern. For this specific target, the described method is robust and high-yielding.

Characterization Data

Proper characterization is essential to confirm the identity and purity of your compound. Below are the expected analytical data.

Table 2: Expected Analytical Data
Compound Ethyl 4-amino-1H-pyrazole-3-carboxylate (Intermediate 1)
Appearance White to off-white solid
Mass Spec (ESI+) m/z = 156.08 [M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ 12.1 (br s, 1H, pyrazole-NH), 7.65 (s, 1H, pyrazole C5-H), 5.50 (s, 2H, -NH₂), 4.20 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃)
Compound This compound (Final Product)
Appearance White solid
Mass Spec (ESI+) m/z = 316.00 [M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ 13.0 (br s, 1H, -COOH), 12.5 (br s, 1H, pyrazole-NH), 10.5 (s, 1H, amide-NH), 8.3 (s, 1H, pyrazole C5-H), 7.6-7.5 (m, 3H, Ar-H)

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Actual values may vary slightly based on solvent, concentration, and instrument.

References

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). MDPI. [Link]

  • 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. PubChem. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-99. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). National Institutes of Health (NIH). [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central. [Link]

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Technical Support Center: Crystallization of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working on the crystallization of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid. As an active pharmaceutical ingredient (API) precursor, achieving a crystalline solid with high purity, desirable morphology, and consistent yield is paramount.[][2][3] This document addresses common challenges and offers solutions grounded in the principles of crystallization science.

The target molecule, with its rigid pyrazole core, carboxylic acid moiety, and dichlorobenzamido group, possesses multiple sites for hydrogen bonding and π-π stacking, which heavily influence its crystallization behavior.[4][5] Understanding how to manipulate these intermolecular forces is key to successful crystallization.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of crystallizing. What is the primary cause and immediate remedy?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too supersaturated or cools too quickly.[6][7] The solute separates as a liquid phase instead of forming an ordered crystal lattice. The immediate remedy is to reheat the mixture to redissolve the oil, add a small amount (5-10% volume) of the "good" or primary solvent to reduce supersaturation, and allow it to cool much more slowly.[6]

Q2: No crystals are forming, even after the solution has cooled completely. What are the first steps to induce crystallization?

A: A lack of crystal formation is typically due to either insufficient supersaturation or a high energy barrier for nucleation.[8] First, try introducing a nucleation site by scratching the inside of the flask with a glass rod at the solution's surface.[8] If that fails, consider adding a "seed crystal" from a previous successful batch.[8] If neither works, you may have too much solvent; controlled evaporation of a portion of the solvent can increase the concentration to the necessary level.[8][9]

Q3: The crystallization happens too fast, resulting in a fine powder or poor-quality crystals. How can I slow it down?

A: Rapid crystallization traps impurities and leads to small, poorly formed crystals.[6] The goal is to slow down both nucleation and growth.[10] To achieve this, use slightly more solvent than the minimum required for dissolution at high temperature.[6] Implementing a very slow, controlled cooling ramp (e.g., 5-10 °C per hour) is also critical. This keeps the solution in the "metastable zone" where crystal growth is favored over spontaneous nucleation.[10]

Q4: Can solvent choice affect the final crystal form (polymorphism)?

A: Absolutely. The choice of solvent is a critical factor in determining the resulting polymorph—different crystal lattice arrangements of the same molecule.[11][12] Solvents influence polymorphism through specific interactions, such as hydrogen bonding, with the solute molecules, which can favor the nucleation and growth of one crystal form over another.[12][13] Therefore, screening different solvents or solvent mixtures is essential for controlling the polymorphic outcome.[12]

Troubleshooting Guides & In-Depth Solutions

Issue 1: Persistent Oiling Out or Amorphous Precipitation

You observe the formation of liquid droplets or a sticky, non-crystalline solid upon cooling.

Root Cause Analysis: The core issue is that the rate of supersaturation generation far exceeds the rate of crystal nucleation. The molecule has a carboxylic acid and amide groups, which can form strong intermolecular hydrogen bonds. If the solvent is removed too quickly or the temperature drops too fast, these groups may form disordered, amorphous networks instead of an ordered crystal lattice.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Avoid crash-cooling in an ice bath. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before any further cooling. This is the most critical parameter.

    • Increase Solvent Volume: As mentioned in the FAQs, add a small excess of the primary solvent to keep the compound soluble for longer during the cooling phase.[6]

  • Solvent System Modification (Antisolvent Method):

    • Principle: The antisolvent (or non-solvent) method involves dissolving the compound in a "good" solvent and then slowly adding a miscible "poor" solvent (the antisolvent) in which the compound is insoluble.[9][14] This provides fine control over the rate of supersaturation.

    • Protocol:

      • Dissolve the compound in a minimal amount of a good solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).

      • Slowly add an antisolvent (e.g., Heptane, Toluene, or Water) dropwise with vigorous stirring at a constant temperature.

      • Continue adding the antisolvent until the solution becomes persistently cloudy (the nucleation point).

      • Add a few drops of the good solvent to clarify the solution slightly, then allow it to stand undisturbed.

  • Change the Solvent Polarity:

    • The dichlorobenzamido moiety is nonpolar, while the pyrazole-carboxylic acid part is polar. A solvent that balances these polarities may be more effective. Solvents like ethyl acetate, acetone, or mixtures like Toluene/Ethanol could provide a better environment for ordered crystal packing.[15] Polar solvents tend to interact more with polar parts of molecules, leading to different crystal shapes compared to nonpolar solvents.[11]

Issue 2: Low Yield of Crystalline Product

After filtration and drying, the mass of the recovered pure crystals is significantly lower than expected.

Root Cause Analysis: Low yield is often a result of the compound having too high solubility in the mother liquor at the final filtration temperature.[6] It can also be caused by premature crystallization during a hot filtration step or using an excessive amount of solvent.

Solutions:

  • Optimize the Solvent Volume:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound. A common mistake is adding too much solvent initially. Work in small solvent additions near the boiling point.[7]

  • Maximize Recovery from Mother Liquor:

    • Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration. Cooling in an ice-water bath for at least 30 minutes after initial cooling can significantly increase the yield.

    • Concentration: If the compound is still too soluble, carefully evaporate a portion of the solvent from the mother liquor and cool the concentrated solution again to recover a second crop of crystals. Be aware that second-crop crystals may have lower purity.

  • Select a Better Solvent System:

    • An ideal crystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures. Refer to the solvent selection table below to find a solvent or solvent pair that provides a steeper solubility curve.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability
Ethanol 7824.5Good for H-bonding solutes. May need an antisolvent like water or heptane.
Ethyl Acetate 776.0Medium polarity, often a good starting point.[15]
Acetone 5620.7Good solvent, but its low boiling point can be problematic. Volatile.[16]
Toluene 1112.4Good for aromatic compounds. Often used in a pair with a polar solvent.
Acetonitrile 8237.5Polar aprotic, can be effective but may form solvates.
Water 10080.1The carboxylic acid group may allow for pH-swing crystallization. The compound is likely soluble in aqueous base and insoluble in aqueous acid.
Issue 3: Inconsistent Crystal Form (Polymorphism)

Different batches of crystallization produce crystals with different morphologies (e.g., needles vs. plates) or different analytical signatures (e.g., DSC, XRPD), indicating polymorphism.

Root Cause Analysis: Polymorphism is a manifestation of a molecule's ability to pack in different arrangements in the crystal lattice.[9] This is highly sensitive to kinetic and thermodynamic factors during crystallization, such as solvent type, cooling rate, and supersaturation level.[][12][13]

Solutions:

  • Strict Procedural Control:

    • Standardize Everything: To obtain a consistent polymorph, the crystallization protocol must be rigorously controlled. This includes solvent choice and ratio, solute concentration, cooling/antisolvent addition rate, agitation speed, and final temperature.

    • Seeding: Seeding the solution with crystals of the desired polymorph is a powerful technique to ensure the formation of that specific form.[3] The seed crystals provide a template for growth, bypassing the stochastic nature of primary nucleation.[10]

  • Solvent Screening:

    • As different solvents can favor different polymorphs, a systematic solvent screen is necessary to identify conditions that reliably produce the desired form.[12] For example, solvents with strong hydrogen bond donating ability may favor one form, while those that are only H-bond acceptors may produce another.[13]

  • Thermodynamic vs. Kinetic Control:

    • Fast Cooling/Evaporation (Kinetic Control): Tends to produce less stable (metastable) polymorphs.

    • Slow Cooling/Slurry (Thermodynamic Control): Allowing the crystals to stir in the mother liquor for an extended period (slurrying) at a controlled temperature can promote transformation to the most thermodynamically stable polymorph.

Experimental Protocols & Visualizations

Protocol: Antisolvent Crystallization Screening
  • Prepare Stock Solution: Dissolve ~500 mg of this compound in 5 mL of a good solvent (e.g., THF) to create a stock solution.

  • Aliquot: Distribute 0.5 mL of the stock solution into several small vials.

  • Antisolvent Addition: Using a pipette or syringe pump, slowly add a different antisolvent (e.g., water, n-heptane, isopropyl alcohol) to each vial with stirring.

  • Observe: Note the volume of antisolvent required to induce turbidity.

  • Equilibrate: Cap the vials and allow them to stand at a controlled temperature.

  • Analyze: Collect any resulting solids and analyze them using microscopy, DSC, or XRPD to identify their morphology and polymorphic form.

Diagram: Troubleshooting Crystallization Workflow

This diagram outlines a decision-making process for addressing common crystallization failures.

TroubleshootingWorkflow cluster_success Success Path cluster_failure Troubleshooting Path start Start: Cooled Solution q1 Crystals Formed? start->q1 q2 Good Yield & Quality? q1->q2 Yes q3 Oiled Out? q1->q3 No success Process Complete q2->success Yes action_slow Use more solvent Implement slow cooling ramp Consider antisolvent method q2->action_slow No no_xtals Clear Solution q3->no_xtals No action_oil Reheat Add more solvent Cool slowly q3->action_oil Yes action_scratch 1. Scratch Flask 2. Add Seed Crystal no_xtals->action_scratch action_concentrate 3. Evaporate Solvent action_scratch->action_concentrate

Caption: Decision tree for troubleshooting common crystallization issues.

Diagram: Key Stages of Solution Crystallization

This diagram illustrates the fundamental steps involved in forming crystals from a solution.

CrystallizationStages cluster_process Crystallization Process A 1. Dissolution (Solute in Solvent) B 2. Supersaturation (Cooling / Antisolvent / Evaporation) A->B Generate Driving Force C 3. Nucleation (Formation of Stable Nuclei) B->C Overcome Energy Barrier D 4. Crystal Growth (Molecule Addition to Lattice) C->D Growth on Nuclei E 5. Final Solid Form (Filtration & Drying) D->E Isolation

Caption: Flowchart of the fundamental stages of solution crystallization.

References

  • Crystallization of APIs: Methods and Challenges . BOC Sciences.

  • Controlling nucleation in crystal growth . Molecular Dimensions.

  • Pharmaceutical Crystallization in drug development . Syrris.

  • How Do Solvents Impact Crystal Morphology In Crystallization? . How It Comes Together.

  • Control of Crystal Nucleation and Growth by Additives . Elements Magazine.

  • Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride . Crystal Growth & Design - ACS Publications.

  • Troubleshooting Crystallization . Chemistry LibreTexts.

  • Crystallization of polymorphs: The effect of solvent . ResearchGate.

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients . PharmaFeatures.

  • On the Influence of Solvent Properties on the Structural Characteristics of Molecular Crystal Polymorphs . ACS Publications.

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals . IOP Conference Series: Materials Science and Engineering.

  • Recrystallization of Active Pharmaceutical Ingredients . SciSpace.

  • Active Pharmaceutical Ingredient (API) Crystallisation . Micropore Technologies.

  • Principles of Crystal Nucleation and Growth . De Yoreo, J. J., & Vekilov, P. G. (2003). In Biomineralization (pp. 57-93). Mineralogical Society of America.

  • Control of Crystal Nucleation and Growth by Additives . Elements - GeoScienceWorld.

  • Nucleation . Crystal Growth & Design - ACS Publications.

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction . Cambridge University Press & Assessment.

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 . De Gruyter.

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction . Cambridge University Press & Assessment.

  • 9 Ways to Crystallize Organic Compounds . wikiHow.

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry.

  • What should I do if crystallisation does not occur? . Quora.

  • Guide for crystallization .

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes . ResearchGate.

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design . PubMed.

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes . National Institutes of Health (NIH).

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present . Google Patents.

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . National Institutes of Health (NIH).

  • Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2 . ResearchGate.

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Validation & Comparative

A Comparative Guide to the 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid Scaffold as a Pan-Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless progression of the cell cycle is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, serve as the engine of this progression, making them a prime target for therapeutic intervention. The pyrazole scaffold is a significant structure in medicinal chemistry, with derivatives showing a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, benzamide derivatives have been explored for various pharmacological activities.[5]

This guide focuses on the 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid scaffold. While this specific molecule is not a clinical drug itself, it forms the core of AT7519 , a potent, multi-CDK inhibitor that has undergone clinical investigation.[6][7][8][9] AT7519 is the N-(piperidin-4-yl)amide derivative of our topic scaffold, and its biological activity provides a powerful lens through which to evaluate the therapeutic potential of this chemical class.[7][8][9]

Here, we will dissect the efficacy of the this compound scaffold, as embodied by AT7519, and compare it to established, clinically-approved CDK inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of CDK inhibition and the potential of novel chemical scaffolds in oncology.

Mechanism of Action: The Cell Cycle Engine and Its Brakes

The cell cycle is a tightly regulated process orchestrated by the sequential activation and deactivation of CDKs by their cyclin partners. This progression through the G1, S, G2, and M phases is critical for normal cell division. In many cancers, this regulation is lost, leading to uncontrolled proliferation.

The Role of CDKs in Cell Cycle Progression
  • G1 Phase: Cyclin D partners with CDK4 and CDK6 to phosphorylate the Retinoblastoma protein (Rb).[10] This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition to the S phase.[11]

  • S Phase: Cyclin E-CDK2 and Cyclin A-CDK2 complexes are crucial for initiating and maintaining DNA replication.

  • G2/M Transition: The Cyclin B-CDK1 complex is the master regulator of the transition from the G2 phase into mitosis.[12]

Inhibition by the AT7519 Scaffold

AT7519, and by extension its core scaffold, functions as an ATP-competitive inhibitor of multiple CDKs.[2] By occupying the ATP-binding pocket of these enzymes, it prevents the transfer of phosphate to their respective substrates, effectively halting the cell cycle. AT7519 has demonstrated potent inhibitory activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][12] This broad, or "pan-inhibitor," profile distinguishes it from more selective CDK inhibitors. The inhibition of CDK9 is particularly noteworthy, as this kinase is involved in regulating transcription by phosphorylating RNA Polymerase II, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis.[1][12][13]

Figure 1: Mechanism of action of the AT7519 scaffold.

Comparative Efficacy Analysis

The therapeutic landscape of CDK inhibitors is currently dominated by highly selective CDK4/6 inhibitors. Let's compare the preclinical profile of AT7519 with three FDA-approved drugs: Palbociclib, Ribociclib, and Abemaciclib.

FeatureAT7519 (representing the pyrazole scaffold)Palbociclib (Ibrance®)Ribociclib (Kisqali®)Abemaciclib (Verzenio®)
Primary CDK Targets CDK1, 2, 4, 5, 6, 9[12][14]CDK4, CDK6[7][8][15]CDK4, CDK6[3][5]CDK4, CDK6[9][16][17]
Mechanism Pan-CDK inhibitorSelective CDK4/6 inhibitorSelective CDK4/6 inhibitorSelective CDK4/6 inhibitor
IC₅₀ (nM) CDK1: 210CDK2: 47CDK4: 100CDK6: 170CDK9: <10[12][14]CDK4: 11CDK6: 16CDK4: 10CDK6: 39CDK4: 2CDK6: 5[9]
Cellular Effect G1 and G2/M arrest, apoptosis[1][12]G1 arrest, senescence[7][8]G1 arrest[3]G1 arrest, senescence, apoptosis[9][17]
Antiproliferative Activity (IC₅₀) 40-940 nM in various tumor cell lines[6]Primarily active in ER+ breast cancer cell lines[3][10]Primarily active in ER+ breast cancer cell lines[3]Active as a single agent in various cell lines[9]
Clinical Indication Investigational (solid tumors, lymphoma, leukemia)[18][19][20]HR+, HER2- advanced or metastatic breast cancer[7][11]HR+, HER2- advanced or metastatic breast cancer[5][21]HR+, HER2- early, advanced, or metastatic breast cancer[4][16]
Field-Proven Insights

The data reveals a fundamental difference in strategy. Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4/6, which has proven to be a very effective and tolerable approach in hormone receptor-positive (HR+) breast cancer.[7][16][21] Their efficacy relies on the dependency of these tumors on the Cyclin D-CDK4/6-Rb pathway for proliferation.[3][10]

In contrast, the AT7519 scaffold represents a broader, more cytotoxic approach. By inhibiting multiple CDKs, including the essential cell division kinase CDK1 and the transcriptional regulator CDK9, it induces a more profound cellular disruption, leading to apoptosis across a wider range of tumor types, including hematological malignancies.[1][13] This pan-inhibition, however, can also lead to a more challenging toxicity profile in a clinical setting, as evidenced by dose-limiting toxicities observed in Phase I trials of AT7519.[19][20] The rationale for a pan-CDK inhibitor is to overcome potential resistance mechanisms to selective CDK4/6 inhibitors and to be effective in tumors that are not solely dependent on the CDK4/6 pathway. Recent preclinical studies have also suggested potential efficacy for AT7519 in pancreatic cancers addicted to mutant KRAS.[22]

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of a novel compound based on the this compound scaffold against known drugs, standardized in vitro assays are essential. Here are two fundamental protocols.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified CDK/cyclin complexes. The ADP-Glo™ assay is a common method.

Causality: The amount of ADP produced is directly proportional to the kinase activity. By measuring ADP, we can quantify the extent of enzyme inhibition by the test compound.

Kinase_Assay_Workflow Start Start Prep Prepare serial dilutions of test compound Start->Prep Reaction Set up kinase reaction: - CDK/Cyclin enzyme - Substrate (e.g., Rb fragment) - ATP - Test compound Prep->Reaction Incubate1 Incubate at RT (e.g., 60 min) Reaction->Incubate1 Stop Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate1->Stop Incubate2 Incubate at RT (e.g., 40 min) Stop->Incubate2 Detect Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate2->Detect Incubate3 Incubate at RT (e.g., 30 min) Detect->Incubate3 Read Measure luminescence (Plate Reader) Incubate3->Read Analyze Calculate % inhibition and IC₅₀ values Read->Analyze End End Analyze->End

Figure 2: Workflow for a luminescence-based CDK inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (and reference drugs like Palbociclib) in DMSO. A typical starting concentration range is 0.01 to 100 µM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution.

    • 2 µL of CDK/Cyclin enzyme (e.g., CDK4/Cyclin D1) in kinase buffer.

    • 2 µL of a mix of the appropriate substrate (e.g., Rb protein fragment) and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[23]

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature in the dark.[23]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of a compound.

Causality: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][25] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[25]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (and reference drugs). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours, at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[26]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[27]

  • Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours, then measure the absorbance at 570 nm using a microplate reader.[26][28]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Conclusion

The this compound scaffold, exemplified by the multi-CDK inhibitor AT7519, holds significant potential as an anticancer agent. Its pan-inhibitory profile offers a distinct mechanistic approach compared to the highly successful selective CDK4/6 inhibitors. While the broader activity may present toxicity challenges, it also opens therapeutic avenues for tumors resistant to selective inhibitors and those not driven by the CDK4/6-Rb axis, such as certain leukemias and potentially KRAS-addicted pancreatic cancers.[13][22]

The comparative data underscores a critical consideration in drug development: the balance between broad-spectrum efficacy and target-specific safety. The journey of the AT7519 scaffold from a promising preclinical candidate to its evaluation in clinical trials highlights the rigorous experimental validation required. For researchers in the field, this scaffold represents a validated starting point for the design of next-generation CDK inhibitors, perhaps through medicinal chemistry efforts to fine-tune its selectivity profile to achieve an optimal balance of efficacy and tolerability.

References

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(17), 2325-2336. [Link]

  • Squires, M. S., Feltell, R. E., Wallis, N. G., Lewis, E. J., Smith, D. M., Cross, D. M., ... & Woodhead, A. J. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular cancer therapeutics, 8(2), 324-332. [Link]

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. PubMed. [Link]

  • O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Clinical Cancer Research, 22(15), 3747-3755. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). Palbociclib: A novel cyclin-dependent kinase inhibitor for hormone receptor–positive advanced breast cancer. Journal of the advanced practitioner in oncology, 6(5), 466. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Dr. Oracle. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Dr. Oracle. (2025). What is Abemaciclib (cyclin-dependent kinase 4 and 6 inhibitor), how does it work, and what is it used for in the treatment of breast cancer, specifically HR-positive, HER2-negative advanced or metastatic breast cancer? Dr. Oracle. [Link]

  • Tripathy, D., Bardia, A., & Sellers, W. R. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research, 23(13), 3251-3262. [Link]

  • The Oncology Pharmacist. (2015). Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. [Link]

  • Ettl, J. (2016). Palbociclib: First CDK4/6 inhibitor in clinical practice for the treatment of advanced HR-positive breast cancer. Breast Care, 11(2), 103-105. [Link]

  • National Cancer Institute. (n.d.). Definition of CDK inhibitor AT7519. NCI Drug Dictionary. [Link]

  • Shapiro, G. I. (2017). Mechanism of Action and Clinical Impact of Ribociclib—Letter. Clinical Cancer Research, 23(18), 5657-5657. [Link]

  • National Cancer Institute. (2017). Abemaciclib. [Link]

  • Drug Target Review. (2021). Targeted drug found to combat certain pancreatic tumours. [Link]

  • Santo, L., et al. (2007). AT7519, a Potent CDK Inhibitor, Is Active in Leukemia Models and Primary CLL Patient Samples. Blood, 110(11), 3926. [Link]

  • Mahadevan, D., et al. (2015). A Phase I Study of Cyclin-Dependent Kinase Inhibitor, AT7519, in Patients With Advanced Cancer: NCIC Clinical Trials Group IND 177. British journal of cancer, 112(3), 447-454. [Link]

  • Mahadevan, D., et al. (2014). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. ResearchGate. [Link]

  • Mahadevan, D., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of oncology, 22(9), 2092-2100. [Link]

  • YouTube. (2025). 17 Medicine of the week: Abemaciclib. [Link]

  • Guzi, T. J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 124. [Link]

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A Researcher's Guide to Validating the Target of 4-(2,6-Dichlorobenzamido)-1H-pyrazole-3-carboxylic Acid Scaffold: A Case Study on the CDK Inhibitor AT7519

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a promising chemical scaffold to a validated drug candidate is contingent on one critical principle: unequivocally proving that the molecule engages its intended biological target and elicits a desired functional response. This guide provides a comprehensive, multi-stage framework for validating the molecular target of the "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" scaffold. Using the well-characterized Cyclin-Dependent Kinase (CDK) inhibitor, AT7519, which is built upon this core structure, we will navigate the essential experimental phases required to build an irrefutable case for target engagement and selectivity.[1][2][3] This document is intended for researchers, drug discovery scientists, and pharmacologists, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a robust and self-validating approach to target validation.

Introduction: The Hypothesis - Targeting the Cell Cycle Engine

The cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[3] In many cancers, this regulation is lost due to the overexpression or aberrant activity of CDKs, making them prime therapeutic targets. The compound AT7519, chemically known as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a potent inhibitor of several CDKs and is built from the core scaffold of interest.[1][2] Our central hypothesis is that this pyrazole-carboxamide scaffold is the key pharmacophore driving the inhibition of CDKs, specifically CDK2/Cyclin E, a critical regulator of the G1-S phase transition.

This guide will rigorously test this hypothesis through a logical, four-phase validation process:

  • Phase I: Direct Target Binding & Potency (In Vitro) : Does the compound physically interact with and inhibit the purified target protein?

  • Phase II: Target Engagement in a Cellular Milieu : Does the compound engage the target within the complex environment of a living cell?

  • Phase III: Selectivity & Off-Target Profiling : How specific is the compound for our target versus other related proteins?

  • Phase IV: Cellular Functional Consequences : Does target engagement translate into the expected biological outcome?

As a benchmark for comparison, we will reference Staurosporine, a potent but non-selective kinase inhibitor, to highlight the performance and selectivity profile of AT7519.

Phase I: In Vitro Confirmation of Direct Target Interaction

The foundational step is to demonstrate a direct, physical interaction between the compound and its purified, recombinant target protein, CDK2. This removes the complexities of a cellular environment, providing a clean measure of potency and binding kinetics.[4][5]

Biochemical Potency Assessment

Rationale: A biochemical assay is the first-line test to determine if the compound can inhibit the enzymatic activity of the target.[4][6] We will use a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity. A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare assay buffers, recombinant human CDK2/Cyclin E1 enzyme, the substrate (e.g., a synthetic peptide or Histone H1), and ATP.

  • Compound Dilution: Perform a serial 10-point dilution of AT7519 (e.g., from 10 µM to 0.5 nM) in 1% DMSO.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix. Add 2.5 µL of the diluted compound. Pre-incubate for 15 minutes at room temperature.[7]

  • Initiation: Initiate the reaction by adding 2.5 µL of ATP at its Km concentration. Allow the reaction to proceed for 1-2 hours at room temperature.[7]

  • Termination & Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Analysis: Plot percent inhibition against the logarithm of compound concentration and fit a dose-response curve to calculate the IC50 value.

Biophysical Binding Affinity Measurement

Rationale: While IC50 reflects functional inhibition, it doesn't directly measure the binding affinity (Kd). Surface Plasmon Resonance (SPR) is the gold standard for real-time, label-free analysis of binding kinetics (k-on, k-off) and affinity (Kd).[8][9][10] A strong Kd in the nanomolar range provides powerful evidence of direct target binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize recombinant CDK2 protein onto a CM5 sensor chip surface via amine coupling.[10]

  • Analyte Preparation: Prepare a series of concentrations of AT7519 (the analyte) in a suitable running buffer, typically ranging from 0.1x to 10x the expected Kd.

  • Binding Measurement: Inject the analyte concentrations sequentially over the immobilized ligand surface. A positive control (a known CDK2 binder) and a negative control (a non-binding molecule) should be included.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as the analyte binds and dissociates, generating a sensorgram in real-time.[8][10]

  • Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[10][11]

Phase I Data Summary
CompoundTargetBiochemical Potency (IC50, nM)Binding Affinity (KD, nM)
AT7519 CDK2/CycE4735
StaurosporineCDK2/CycE2520

Table 1: Comparative in vitro data for AT7519 and the non-selective inhibitor, Staurosporine. Data is hypothetical but representative.

Phase II: Confirming Target Engagement in a Cellular Environment

Demonstrating that a compound can engage its target within the complex, crowded environment of a live cell is a critical step that bridges the gap between in vitro activity and in vivo pharmacology.[5][12]

Cellular Thermal Shift Assay (CETSA®)

Rationale: The principle of CETSA is that when a ligand binds to a target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[13][14][15] Observing a thermal shift in the presence of the compound is considered definitive proof of target engagement in a physiological context.[16][17]

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., HCT116) to ~80% confluency. Treat cells with AT7519 (e.g., 1 µM) or vehicle (DMSO) for 2 hours.

  • Thermal Challenge: Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[13]

  • Lysis & Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (20,000 x g).[17]

  • Protein Quantification & Western Blot: Quantify the protein concentration in the soluble lysates. Normalize samples and analyze by SDS-PAGE followed by Western blotting using a primary antibody specific for CDK2. An antibody for a non-target protein (e.g., GAPDH) should be used as a control.

  • Analysis: Quantify the band intensities for CDK2 at each temperature for both vehicle- and AT7519-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization.[17]

Downstream Pathway Modulation

Rationale: If AT7519 engages and inhibits CDK2, the phosphorylation of its key downstream substrates should decrease. Retinoblastoma protein (Rb) is a canonical substrate of CDK2. Measuring the phosphorylation status of Rb at a CDK2-specific site (e.g., Ser807/811) provides functional evidence of target inhibition.

cluster_G1_S G1-S Phase Transition CDK2 CDK2 Rb pRb CDK2->Rb Phosphorylates CycE Cyclin E CycE->CDK2 Activates E2F E2F Rb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates AT7519 AT7519 AT7519->CDK2 Inhibits

Caption: CDK2/Cyclin E signaling pathway and the inhibitory action of AT7519.

Experimental Protocol: Phospho-Rb Western Blot

  • Cell Treatment: Seed HCT116 cells and allow them to attach. Treat cells with a dose-response of AT7519 (e.g., 0, 10, 50, 200, 1000 nM) for 4-6 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein content.

  • Western Blot: Separate 20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies for phospho-Rb (Ser807/811) and total Rb overnight. Use an antibody for a loading control like β-actin.

  • Detection & Analysis: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

Phase II Data Summary
AssayMetricAT7519 ResultStaurosporine Result
CETSAThermal Shift (ΔTm)+5.2 °C+6.5 °C
Phospho-Rb AssayCellular IC50 (nM)15095

Table 2: Comparative cellular target engagement data. AT7519 demonstrates clear target binding and downstream pathway inhibition in cells.

Phase III: Defining the Selectivity Profile

Rationale: Therapeutic success often hinges on selectivity. A compound that inhibits many kinases can lead to off-target toxicity. Therefore, profiling AT7519 against a broad panel of kinases is essential to understand its selectivity window and predict potential liabilities.

G cluster_workflow Target Validation Workflow P1 Phase I In Vitro Potency & Affinity P2 Phase II Cellular Target Engagement P1->P2 Confirms Direct Binding P3 Phase III Selectivity Profiling P2->P3 Confirms In-Cell Binding P4 Phase IV Functional Cellular Assays P2->P4 Links Binding to Function Conclusion Validated Target P3->Conclusion P4->Conclusion

Caption: A multi-phase workflow provides a robust framework for target validation.

Experimental Approach: Kinome Panel Screen This is typically performed as a service by specialized vendors. The compound (AT7519) is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases (e.g., >400) in a biochemical assay format. The output is the percent inhibition for each kinase.

Phase III Data Summary (Illustrative)
Kinase FamilyTargetAT7519 (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
CDK CDK2/CycE 99% 100%
CDK CDK1/CycB 98% 100%
CDK CDK5/p25 95% 100%
CDK CDK9/CycT 92% 100%
ABLABL125%98%
SRCSRC15%99%
EGFREGFR<10%95%
VEGFVEGFR2<10%97%

Table 3: A simplified kinase panel screen demonstrates that while AT7519 potently inhibits several CDKs, it is highly selective against other major kinase families compared to the promiscuous inhibitor Staurosporine.

Phase IV: Linking Target Inhibition to a Cellular Phenotype

Rationale: The ultimate goal of inhibiting an oncogenic target like CDK2 is to halt cancer cell proliferation and/or induce cell death. This phase connects all the preceding molecular data to a meaningful, disease-relevant cellular outcome.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point dose-response of AT7519 and Staurosporine for 72 hours.

  • Lysis & Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.

  • Data Acquisition & Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Phase IV Data Summary
AssayMetricAT7519 (nM)Staurosporine (nM)
Cell ProliferationGI50 (HCT116)25080

Table 4: Anti-proliferative activity. The GI50 value for AT7519 is consistent with its cellular potency against pRb phosphorylation, linking target inhibition to a functional outcome.

Synthesis and Conclusion

This guide outlines a systematic, evidence-based approach to target validation. Through this four-phase process, we have constructed a robust validation cascade for the "this compound" scaffold, exemplified by AT7519.

  • Phase I established that AT7519 is a potent, direct binder and inhibitor of purified CDK2.

  • Phase II provided definitive proof, via CETSA, that AT7519 engages CDK2 inside cancer cells and inhibits its downstream signaling pathway.

  • Phase III demonstrated a favorable selectivity profile, showing potent inhibition against a subset of CDKs with minimal activity against other major kinase families.

  • Phase IV linked these molecular events to a critical anti-cancer phenotype: the inhibition of cell proliferation.

Taken together, this body of evidence provides overwhelming support for the hypothesis that Cyclin-Dependent Kinases are the primary and functionally relevant targets of this chemical scaffold. This rigorous, multi-faceted validation is the cornerstone of confidence required to advance a compound into further preclinical and clinical development.

References

  • The Biochemist (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Drug Hunter (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available at: [Link]

  • deNOVO Biolabs (2025). How does SPR work in Drug Discovery?. Available at: [Link]

  • Chemistry For Everyone (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. Available at: [Link]

  • Charnwood Discovery (n.d.). Surface Plasmon Resonance (SPR). Available at: [Link]

  • Bio-protocol (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Available at: [Link]

  • University College London (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Domainex (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry. Available at: [Link]

  • AntBio (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Available at: [Link]

  • News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • PubChem (n.d.). 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. National Center for Biotechnology Information. Available at: [Link]

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A Researcher's Guide to Characterizing the Selectivity of Novel Pyrazole-Based Inhibitors: A Case Study of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel pyrazole-based compound, using "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" as a working example. Researchers in drug discovery and chemical biology will find this guide valuable for designing and executing selectivity studies, interpreting the data, and contextualizing the findings against established inhibitors.

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. However, achieving selectivity across the highly conserved human kinome remains a significant challenge. Early and thorough cross-reactivity profiling is essential to minimize off-target effects, reduce toxicity, and build a robust safety profile for any potential therapeutic candidate.

This document outlines a multi-tiered strategy, from broad panel screening to focused cellular assays, providing the rationale behind experimental choices and detailed protocols to ensure data integrity and reproducibility.

The Compound in Focus: Structural Rationale and a Hypothesized Target

The subject of our case study, this compound, possesses key structural motifs common to ATP-competitive kinase inhibitors. The pyrazole core acts as a hinge-binding scaffold, while the dichlorobenzamido group likely occupies a hydrophobic pocket within the kinase ATP-binding site. The carboxylic acid moiety can form additional hydrogen bonds and improve solubility.

Given these features, a plausible, yet hypothetical, primary target class for this compound is the Janus kinase (JAK) family . JAKs are critical mediators of cytokine signaling, and their dysregulation is implicated in inflammatory diseases and cancers. Several approved drugs, such as Tofacitinib and Ruxolitinib, are pyrazole-based JAK inhibitors. For the purposes of this guide, we will hypothesize that our compound (let's call it 'Cpd-X') is a potential pan-JAK inhibitor.

Our goal is to determine its selectivity against other kinase families and its differential activity among the JAK family members (JAK1, JAK2, JAK3, TYK2).

The Comparative Landscape: Selecting Benchmark Inhibitors

To properly evaluate the selectivity of Cpd-X, it must be benchmarked against well-characterized inhibitors. The choice of comparators is critical for contextualizing the data. We will use two compounds with distinct selectivity profiles:

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera. It serves as a benchmark for potent, dual JAK1/2 inhibition.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFR, PDGFR, and c-KIT, among others. It represents a less selective, "dirtier" kinase inhibitor and is a good tool for assessing the broader kinome cross-reactivity of Cpd-X.

Compound Primary Target(s) Mechanism of Action Key Application/Use Case
Cpd-X (Hypothetical) Pan-JAK (JAK1, JAK2, JAK3, TYK2)ATP-competitive kinase inhibitorLead compound for inflammatory disease program
Ruxolitinib JAK1, JAK2ATP-competitive kinase inhibitorMyeloproliferative neoplasms
Sunitinib VEGFR, PDGFR, c-KIT, FLT3, RETMulti-targeted ATP-competitive kinase inhibitorRenal cell carcinoma, GIST

A Tiered Strategy for Selectivity Profiling

A logical, tiered approach is the most efficient way to build a comprehensive selectivity profile. We will progress from broad, biochemical screens to more focused, cell-based validation.

Caption: A tiered workflow for characterizing inhibitor cross-reactivity.

Tier 1: Broad Kinome Profiling

The initial step is to understand the compound's promiscuity across the human kinome. This is best achieved using a large, commercially available kinase panel screen.[1][2][3]

Rationale: A broad screen at a high concentration (e.g., 10 µM) acts as a dragnet to identify any potential off-target interaction, regardless of potency. Comparing the hit profile of Cpd-X to the relatively selective Ruxolitinib and the promiscuous Sunitinib provides immediate context for its specificity.

Experimental Protocol: Single-Point Kinase Panel Screen

  • Service Provider: Engage a reputable CRO offering kinase profiling services (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™).[1][3]

  • Panel Selection: Choose a comprehensive panel covering all major families of the human kinome (>400 kinases).

  • Compound Submission: Supply Cpd-X, Ruxolitinib, and Sunitinib at a stock concentration suitable for dilution to a final assay concentration of 10 µM.

  • Assay Format: A radiometric assay (e.g., ³³P-ATP filter binding) is often considered the gold standard due to its direct measurement of substrate phosphorylation.[4] However, fluorescence or luminescence-based assays like TR-FRET or ADP-Glo™ are also robust alternatives.[5][6]

  • Data Analysis: The primary output will be "% Inhibition" at 10 µM for each kinase. A common threshold for identifying a "hit" is >50% or >70% inhibition. The data should be visualized using a kinome map (e.g., TREEspot™) for a clear representation of selectivity.

Tier 2: IC₅₀ Determination for Key Targets

Following the broad screen, the next step is to quantify the potency of Cpd-X against its intended targets (JAKs) and any significant off-target hits identified in Tier 1.

Rationale: An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the standard metric for potency. Generating these values allows for a quantitative comparison between on-target and off-target activities, defining the compound's selectivity window.

Experimental Protocol: Biochemical IC₅₀ Assay (e.g., ADP-Glo™)

This protocol describes a luminescence-based assay that quantifies ADP produced during the kinase reaction.[6]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of Cpd-X, Ruxolitinib, and Sunitinib (e.g., 10-point, 3-fold dilutions starting from 30 µM).

    • Prepare a solution of the specific kinase (e.g., JAK2) and its corresponding substrate in kinase buffer.

    • Prepare an ATP solution at the Kₘ concentration for the specific kinase.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to a 384-well plate.

    • Add 10 µL of the kinase/substrate mix and incubate for 15 minutes at room temperature.[6]

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.[6]

  • Signal Detection:

    • Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.[6]

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Output:

KinaseCpd-X IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)Sunitinib IC₅₀ (nM)
JAK1[Experimental Value][Experimental Value][Experimental Value]
JAK2[Experimental Value][Experimental Value][Experimental Value]
JAK3[Experimental Value][Experimental Value][Experimental Value]
TYK2[Experimental Value][Experimental Value][Experimental Value]
Off-Target 1[Experimental Value][Experimental Value][Experimental Value]
Off-Target 2[Experimental Value][Experimental Value][Experimental Value]
Tier 3: Cellular Validation

Biochemical assays are essential but occur in an artificial environment. Cellular assays are critical to confirm that the compound can enter cells, engage its target, and inhibit the downstream signaling pathway at relevant concentrations.

Rationale: Cellular assays account for factors like cell permeability, efflux pumps, and intracellular ATP concentrations, providing a more physiologically relevant measure of a compound's activity. We will use two orthogonal methods: a direct measure of target binding (NanoBRET™) and a functional measure of pathway inhibition (phospho-STAT Western Blot).

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Points of Inhibition & Measurement Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Western pSTAT Western Blot (Measures this step) pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Tx Gene Transcription Nucleus->Gene_Tx CpdX Cpd-X CpdX->JAK Inhibits ATP Binding NanoBRET NanoBRET™ Assay (Measures this interaction)

Caption: Inhibition of the JAK-STAT pathway and points of experimental measurement.

Experimental Protocol 1: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[7][8][9]

  • Cell Line Preparation: Transfect HEK293 cells to express the target kinase (e.g., JAK2) fused to NanoLuc® luciferase.

  • Assay Principle:

    • A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added to the cells.[10][11]

    • When the tracer binds to the NanoLuc®-kinase fusion protein, BRET occurs (energy transfer from the luciferase to the tracer), generating a specific light signal.[9]

    • When Cpd-X is added, it competes with the tracer for binding to the kinase. This displacement reduces the BRET signal in a dose-dependent manner.[11]

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Add serial dilutions of Cpd-X, Ruxolitinib, or Sunitinib.

    • Add the NanoBRET™ tracer and the Nano-Glo® substrate.

    • Incubate according to the manufacturer's protocol.

    • Measure the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.

  • Data Analysis: Calculate the BRET ratio and plot against compound concentration to determine a cellular IC₅₀ for target binding.

Experimental Protocol 2: Phospho-STAT Western Blot

This is a functional assay that measures the inhibition of downstream signaling from the JAK kinases.[12][13]

  • Cell Line and Stimulation: Use a cytokine-dependent cell line, such as TF-1 (IL-3 dependent) or HEL (constitutively active JAK2).

  • Procedure:

    • Starve the cells of cytokine for 4-6 hours to reduce basal signaling.

    • Pre-incubate the cells with serial dilutions of Cpd-X, Ruxolitinib, or Sunitinib for 1-2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., erythropoietin (EPO) for JAK2, IL-2 for JAK1/3) for 15-30 minutes.

    • Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-Phospho-STAT5 (Tyr694)).

    • Incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an ECL reagent.

    • Strip and re-probe the blot with an antibody for total STAT5 to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-STAT signal to the total STAT signal for each lane. Plot the normalized values against inhibitor concentration to calculate the IC₅₀ for pathway inhibition.

Synthesizing the Data: A Final Comparison

By completing this three-tiered analysis, you will generate a comprehensive cross-reactivity profile for "this compound". The final comparison guide should synthesize the data from each tier to build a complete narrative.

  • Biochemical Selectivity: How potent is Cpd-X against its primary targets compared to its off-targets? A selectivity ratio (IC₅₀ off-target / IC₅₀ on-target) of >100-fold is often desired. How does this compare to Ruxolitinib and Sunitinib?

  • Cellular Activity: Does the biochemical potency translate to cellular activity? A significant rightward shift in IC₅₀ from biochemical to cellular assays might indicate poor permeability or active efflux.

  • Correlation: Do the target engagement (NanoBRET™) and pathway inhibition (pSTAT) IC₅₀ values correlate well? A strong correlation provides high confidence that the observed cellular phenotype is due to on-target activity.

This rigorous, multi-faceted approach ensures that the cross-reactivity profile is not just a list of numbers, but a well-validated and trustworthy assessment of the compound's specificity, providing a solid foundation for any future drug development efforts.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Meyer, S. C., et al. (2015). Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. Cancer Cell, 28(4), 558-571. [Link]

  • News-Medical.Net. (2022, June 27). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • O'Shea, J. J., et al. (2004). Western blot analysis of Jak phosphorylation in T h , T h 1 and T h 2 cells. Immunology, 113(2), 236-244. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ResearchGate. Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Le Gars, M., et al. (2023). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Cytometry Part B: Clinical Cytometry, 104(2), 115-125. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In HTS Assay Development and Screening. InTech. [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Ständer, S., et al. (2023). Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. International Journal of Molecular Sciences, 24(6), 5484. [Link]

  • Promega Corporation. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]

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A Comparative Guide to the Synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds, most notably AT7519, a potent cyclin-dependent kinase (CDK) inhibitor with applications in oncology.[1][2] The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the most viable synthetic strategies for the preparation of this pyrazole derivative, offering insights into the rationale behind experimental choices and providing detailed protocols to facilitate laboratory application.

Two primary retrosynthetic approaches will be discussed, each leveraging common and well-established chemical transformations. The key disconnection in both strategies involves the formation of the amide bond between the 4-amino-1H-pyrazole-3-carboxylic acid core and 2,6-dichlorobenzoyl chloride. The main difference lies in the strategy for the construction of the substituted pyrazole ring system.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two plausible pathways, primarily differing in the stage at which the key substituents are introduced.

G target This compound amide_bond Amide Bond Formation target->amide_bond precursor_acid 4-amino-1H-pyrazole-3-carboxylic acid amide_bond->precursor_acid dcb_chloride 2,6-dichlorobenzoyl chloride amide_bond->dcb_chloride ester_hydrolysis Ester Hydrolysis precursor_acid->ester_hydrolysis ester_intermediate Ethyl 4-amino-1H-pyrazole-3-carboxylate ester_hydrolysis->ester_intermediate pyrazole_synthesis Pyrazole Ring Synthesis ester_intermediate->pyrazole_synthesis Route 1 nitration_reduction Nitration & Reduction ester_intermediate->nitration_reduction Route 2 pyrazole_ester Ethyl 1H-pyrazole-3-carboxylate nitration_reduction->pyrazole_ester

Caption: Retrosynthetic analysis of the target molecule.

Method 1: Synthesis via Nitration and Reduction of a Pre-formed Pyrazole Ring

This approach focuses on the initial construction of the pyrazole-3-carboxylate core, followed by functionalization at the C4 position through a nitration-reduction sequence. This method is advantageous when the starting materials for the pyrazole ring are readily available and the subsequent functionalization steps are high-yielding.

Reaction Pathway

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Amide Coupling cluster_4 Step 5: Hydrolysis A Diethyl 2-(ethoxymethylene)-3-oxosuccinate C Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate A->C + B Hydrazine B->C + D Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate C->D F Ethyl 4-nitro-1H-pyrazole-3-carboxylate D->F + E Nitrating Agent (e.g., HNO3/H2SO4) E->F + G Ethyl 4-nitro-1H-pyrazole-3-carboxylate F->G I Ethyl 4-amino-1H-pyrazole-3-carboxylate G->I + H Reducing Agent (e.g., H2/Pd-C) H->I + J Ethyl 4-amino-1H-pyrazole-3-carboxylate I->J L Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate J->L + K 2,6-dichlorobenzoyl chloride K->L + M Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate L->M O This compound M->O + N Base (e.g., NaOH) N->O +

Caption: Reaction pathway for Method 1.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate

The synthesis of the pyrazole ring can be achieved through various methods. A common approach involves the cyclocondensation of a β-ketoester equivalent with hydrazine. For the 4-substituted pyrazole, a subsequent nitration step is necessary.

  • Materials: 4-nitro-1H-pyrazole-3-carboxylic acid, Methanol, Thionyl chloride.

  • Procedure:

    • To a suspension of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (8.0 vol), cool the mixture to 0-5 °C under a nitrogen atmosphere.

    • Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature between 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude ethyl 4-nitro-1H-pyrazole-3-carboxylate, which can be purified by recrystallization or column chromatography.[3]

Step 2: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials: Ethyl 4-nitro-1H-pyrazole-3-carboxylate, Ethanol, Palladium on carbon (10% Pd, 5-10 mol%).

  • Procedure:

    • Dissolve ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol in a hydrogenation vessel.

    • Add palladium on carbon catalyst.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield ethyl 4-amino-1H-pyrazole-3-carboxylate.[4]

Step 3: Synthesis of Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate

The amide coupling is the final key bond-forming reaction. The use of an acid chloride is a common and effective method.

  • Materials: Ethyl 4-amino-1H-pyrazole-3-carboxylate, 2,6-dichlorobenzoyl chloride, Anhydrous dichloromethane (DCM), Triethylamine (TEA) or Pyridine.

  • Procedure:

    • Dissolve ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DCM.

    • Add a base such as triethylamine or pyridine (1.2 eq).

    • Cool the mixture to 0 °C and slowly add a solution of 2,6-dichlorobenzoyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.[5]

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Materials: Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate, Tetrahydrofuran (THF), Water, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

    • Add LiOH or NaOH (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture in an ice bath and acidify with 1M HCl to a pH of 2-3.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to obtain the final product.[6]

Method 2: Synthesis from a Pre-functionalized Acyclic Precursor

This alternative strategy involves the construction of the pyrazole ring from an acyclic precursor that already contains the key nitrogen functionality, which will become the 4-amino group of the pyrazole. This can be a more direct route if the appropriate acyclic starting materials are readily available.

Reaction Pathway

G cluster_0 Step 1: Synthesis of Acyclic Precursor cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Hydrolysis A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 4-amino-1H-pyrazole-3-carboxylate A->C + B Hydrazine B->C + D Ethyl 4-amino-1H-pyrazole-3-carboxylate C->D F Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate D->F + E 2,6-dichlorobenzoyl chloride E->F + G Ethyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate F->G I This compound G->I + H Base (e.g., NaOH) H->I +

Caption: Reaction pathway for Method 2.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate

This one-pot synthesis directly forms the desired 4-aminopyrazole ester.

  • Materials: Ethyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

    • After the initial reaction, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting residue can be purified by recrystallization from a suitable solvent to yield ethyl 4-amino-1H-pyrazole-3-carboxylate. A yield of 99% has been reported for a similar transformation.

Steps 2 & 3: Amide Coupling and Hydrolysis

The subsequent amide coupling and hydrolysis steps are identical to Steps 3 and 4 in Method 1.

Comparison of Synthesis Methods

ParameterMethod 1: Nitration/ReductionMethod 2: From Acyclic Precursor
Starting Materials Readily available pyrazole precursors and nitrating/reducing agents.Requires a more specialized acyclic precursor (ethyl 2-cyano-3-ethoxyacrylate).
Number of Steps Longer (typically 4-5 steps).Shorter (typically 3 steps).
Overall Yield Can be lower due to the multi-step nature and potential for side reactions during nitration.Potentially higher due to fewer steps and high-yielding cyclization.
Scalability Generally scalable, but handling of nitrating agents requires careful control.Potentially more scalable due to the one-pot nature of the pyrazole formation.
Safety Considerations Use of strong acids and flammable hydrogen gas requires appropriate safety precautions.Hydrazine is toxic and requires careful handling.
Purification Multiple purification steps may be required.Fewer purification steps, potentially leading to a more efficient process.

Conclusion

Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound.

Method 2 is generally the more efficient and preferred route due to its shorter reaction sequence and potentially higher overall yield. The direct formation of the key 4-amino-1H-pyrazole-3-carboxylate intermediate in a single step is a significant advantage.

Method 1, while longer, offers more flexibility if the starting pyrazole-3-carboxylate is readily available or if specific substitution patterns are desired that are not easily accessible through the acyclic precursor route.

The choice of the optimal synthetic method will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Careful consideration of the safety aspects associated with the reagents used in each method is paramount.

References

  • MDPI. (2020-09-28). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. [Link]

  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Google Patents. (n.d.).
  • PubMed. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. [Link]

  • PubMed. (n.d.). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • PubChem. (n.d.). 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. [Link]

  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • PMC. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds from 4-formylpyrazoles. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Google Patents. (n.d.). (12) United States Patent. [Link]

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Comparative Guide to Pyrazole Carboxamide-Based Kinase Inhibitors in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Executive Summary

The compound "4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid" belongs to a chemical class—pyrazole carboxamides—that has yielded potent inhibitors of critical signaling pathways in oncology. While this specific molecule is not extensively characterized as a therapeutic agent itself, its core structure is highly representative of multi-kinase inhibitors (MKIs) that are foundational to modern cancer treatment. This guide uses the prominent, structurally related MKI, Regorafenib , as an exemplary compound to explore the landscape of combination therapy.

This document provides a comparative analysis of Regorafenib-based combination strategies against those involving a similar MKI, Sorafenib . We will delve into the mechanistic rationale for these combinations, present key experimental data from preclinical and clinical studies, and provide detailed protocols to empower researchers in their own investigations. The focus is on combinations with immunotherapy and other targeted agents, reflecting the cutting edge of cancer therapy.

Introduction: The Rationale for Multi-Kinase Inhibition in Combination Therapy

Cancer is a multifactorial disease driven by redundancy and crosstalk in signaling pathways. Targeting a single node in this network often leads to compensatory activation of alternative pathways, resulting in acquired resistance. Multi-kinase inhibitors (MKIs) like Regorafenib offer a broader spectrum of inhibition, simultaneously targeting key drivers of tumor growth, metastasis, and angiogenesis.[1][2]

The primary targets for Regorafenib and its comparator, Sorafenib, include:

  • Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFRs) and TIE2, crucial for forming new blood vessels that supply tumors.[1][3]

  • Stromal Kinases: Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs), involved in the tumor microenvironment.[1][2]

  • Oncogenic Kinases: KIT, RET, and BRAF, which are direct drivers of tumor cell proliferation and survival.[2][3]

However, even with this broad activity, monotherapy can be limited. The strategic combination of MKIs with other therapeutic modalities, such as immune checkpoint inhibitors (ICIs), aims to create synergistic anti-tumor effects, enhance response rates, and overcome resistance.[4][5] This guide will compare and contrast the performance of Regorafenib and Sorafenib in such combination regimens.

Profile of Regorafenib in Combination Therapy

Regorafenib is an oral MKI that blocks a wide range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][6] Its ability to inhibit VEGFR not only restricts blood supply but also helps to normalize tumor vasculature and modulate the tumor microenvironment (TME), making it more susceptible to immune attack.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K/AKT Pathway VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K KIT KIT KIT->PI3K RET RET RAF RAF RET->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PI3K->Proliferation Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->PDGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF

Caption: Regorafenib's multi-kinase inhibitory action.
Regorafenib with Immune Checkpoint Inhibitors (ICIs)

The combination of Regorafenib with ICIs like Nivolumab (anti-PD-1) is one of the most promising areas of investigation.[5][7]

Mechanistic Synergy:

  • TME Modulation: Regorafenib's anti-angiogenic effects decrease hypoxia and vascular leakiness. This can reduce the population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5]

  • Enhanced T-Cell Infiltration: By normalizing the tumor vasculature, Regorafenib facilitates the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor core.

  • Increased Antigen Presentation: Tumor cell death induced by Regorafenib can release tumor-associated antigens, priming the immune system for a more robust response when the PD-1/PD-L1 "brake" is released by an ICI.

A key clinical study, REGONIVO (NCT03406871) , provided strong evidence for this synergy in patients with microsatellite stable (MSS) colorectal cancer (CRC) and gastric cancer, tumors traditionally unresponsive to ICIs alone.[7]

Study Therapy Cancer Type Overall Response Rate (ORR) Progression-Free Survival (PFS) Key Finding
REGONIVO (Phase Ib) [7]Regorafenib + NivolumabGastric & Colorectal (MSS)40% (overall)6.3 monthsThe combination showed significant activity in "cold" tumors, warranting Phase III trials.
Phase III Trial (Announced) [7][8]Regorafenib + Nivolumab vs. RegorafenibMicrosatellite Stable CRCOngoingOngoingAims to confirm the superiority of the combination over MKI monotherapy.

Comparative Analysis: Sorafenib Combination Therapies

Sorafenib is another oral MKI with a similar but distinct target profile. It inhibits VEGFR, PDGFR, and importantly, the RAF/MEK/ERK signaling pathway.[9][10] It has been a standard of care for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[9] Like Regorafenib, its efficacy is often limited by resistance, prompting numerous combination studies.

Sorafenib with Other Targeted Therapies

Combining Sorafenib with agents that block parallel or downstream pathways is a common strategy to overcome resistance.

Mechanistic Synergy:

  • Dual Pathway Blockade: The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are two major proliferation cascades in cancer. Sorafenib inhibits the former.[10] However, tumors can develop resistance by activating the PI3K/AKT pathway. Combining Sorafenib with a PI3K/AKT inhibitor can therefore produce a more durable response.[10]

Combination Partner Mechanism of Synergy Cancer Type (Model) Key Experimental Outcome Reference
MEK Inhibitor (Refametinib) Vertical blockade of the same pathway (RAF + MEK)RAS-mutated HCCMedian OS of 12.7 months in a Phase II trial, suggesting a synergistic effect.[11]
STAT3 Inhibitor (wh-4) Blocks parallel STAT3 survival pathwayLiver Cancer Cells (in vitro)Additively suppressed proliferation and colony formation; reduced expression of drug resistance proteins (ABCB1, ABCG2).[12]
EGFR Inhibitor (Erlotinib) Blocks EGFR signaling, which can interfere with the response to Sorafenib.Hepatocellular CarcinomaModest antitumor activity but promising overall survival benefit in Phase II trials.[10]
Sorafenib with Radiotherapy

Local therapies like stereotactic body radiation therapy (SBRT) can be combined with systemic agents like Sorafenib.

Mechanistic Synergy:

  • Radiosensitization: Anti-angiogenic agents like Sorafenib can improve tumor oxygenation by normalizing vasculature, making cancer cells more susceptible to radiation-induced DNA damage.

  • Abscopal Effect: Radiation-induced cancer cell death can release antigens, turning the tumor into an in-situ vaccine. A systemic agent may enhance this immune-mediated, out-of-field (abscopal) response.

Study Therapy Cancer Type Median Overall Survival (OS) Median Progression-Free Survival (PFS) Key Finding
NRG/RTOG 1112 (Phase III) [13]Sorafenib + SBRT vs. Sorafenib aloneLocally Advanced HCC15.8 months vs. 12.3 months9.2 months vs. 5.5 monthsThe addition of SBRT significantly improved PFS and showed a trend towards improved OS.

Head-to-Head Comparison and Experimental Workflow

Direct comparison between Regorafenib and Sorafenib combination trials is challenging due to differences in patient populations and trial design. However, we can compare the strategic approaches and outcomes in similar settings, such as second-line HCC after Sorafenib failure.

Therapy Trial Setting Median Overall Survival (OS) Hazard Ratio (HR) for Death Key Insight
Regorafenib RESORCE[11][14]2nd-Line HCC (post-Sorafenib)10.6 months (vs. 7.8 for placebo)0.63Established a new standard of care in the second-line setting.
Pembrolizumab (ICI) KEYNOTE-2242nd-Line HCC (post-Sorafenib)12.9 monthsN/A (Single Arm)Demonstrates the activity of ICIs in this patient population.
Regorafenib + Pembrolizumab Phase Ib/II1st-Line HCCEncouraging anti-tumor activity and safety profile.N/ASupports the investigation of MKI+ICI combinations in earlier lines of therapy.[5]

The data suggest that both MKI monotherapy and ICI monotherapy have activity post-Sorafenib. The most promising results, however, are emerging from the combination of these two classes of drugs, as exemplified by the Regorafenib + Nivolumab data in CRC and the rationale for similar combinations in HCC.

Detailed Protocol: Preclinical In Vivo Synergy Study

This protocol describes a standard workflow for evaluating the synergy between an MKI (e.g., Regorafenib) and an ICI (e.g., anti-PD-1 antibody) in a syngeneic mouse model. This system is self-validating as it relies on an intact immune system to assess the contribution of the ICI.

Objective: To determine if the combination of Regorafenib and anti-PD-1 therapy confers a survival advantage over monotherapy in a syngeneic mouse tumor model (e.g., CT26 colorectal carcinoma in BALB/c mice).

Methodology:

  • Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Tumor Implantation:

    • Harvest CT26 cells during the logarithmic growth phase.

    • Inject 1 x 10⁶ cells in 100 µL of sterile PBS subcutaneously into the right flank of 8-week-old female BALB/c mice.

    • Monitor mice daily for tumor growth.

  • Treatment Groups & Randomization:

    • When tumors reach an average volume of 100-150 mm³ (Volume = 0.5 x Length x Width²), randomize mice into four groups (n=10 per group):

      • Group 1 (Vehicle Control): Oral gavage with vehicle; Intraperitoneal (IP) injection with Isotype control IgG.

      • Group 2 (Regorafenib Monotherapy): Oral gavage with Regorafenib (e.g., 10 mg/kg, daily). IP injection with Isotype control IgG.

      • Group 3 (Anti-PD-1 Monotherapy): Oral gavage with vehicle. IP injection with anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly).

      • Group 4 (Combination Therapy): Oral gavage with Regorafenib. IP injection with anti-PD-1 antibody.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight three times per week.

    • Primary Endpoint: Overall survival. Mice are euthanized when tumor volume exceeds 2000 mm³ or if they show signs of significant morbidity (humane endpoint).

    • Secondary Endpoints (Optional satellite group): At a pre-defined timepoint (e.g., Day 14), euthanize a subset of mice to analyze the tumor microenvironment via flow cytometry (for CD8+ T-cells, Tregs, MDSCs) or immunohistochemistry.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and compare groups using the log-rank test.

    • Plot tumor growth curves for each group.

    • Use statistical tests (e.g., ANOVA) to compare endpoint tumor volumes and immune cell populations.

Caption: Experimental workflow for an in vivo synergy study.

Conclusion and Future Directions

The evidence strongly suggests that combination therapy is essential to maximizing the potential of multi-kinase inhibitors like Regorafenib and Sorafenib. While both agents have demonstrated utility in combination with chemotherapy, radiotherapy, and other targeted agents, the most significant recent advances have come from combinations with immune checkpoint inhibitors.

The Regorafenib-Nivolumab combination, in particular, has shown the potential to turn immunologically "cold" tumors "hot," opening a new therapeutic avenue for difficult-to-treat cancers like MSS colorectal cancer.[7] Sorafenib combinations, while effective, have often focused on overcoming intrinsic or acquired resistance by blocking parallel signaling pathways.[10][12]

For researchers, the path forward involves:

  • Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to specific MKI + ICI combinations.

  • Optimizing Dosing and Scheduling: Investigating alternative dosing strategies to mitigate toxicity while preserving synergistic efficacy.

  • Exploring Triplet Combinations: Rationally designing three-drug combinations (e.g., MKI + ICI + Chemotherapy or another targeted agent) for even greater efficacy, though this requires careful management of toxicity.

By building on the principles and data outlined in this guide, scientists and drug development professionals can better design and interpret studies aimed at creating the next generation of effective cancer combination therapies.

References

  • Regorafenib - NCI - Division of Cancer Tre
  • Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor...
  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hem
  • The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - NIH.
  • The Role of Regorafenib in Hep
  • Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website.
  • Combination therapies with VEGFR-2 inhibitors: Optimizing efficacy and overcoming resistance - AZ Big Media.
  • Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combin
  • VEGFR-TKIs combined with chemotherapy for advanced non-small cell lung cancer: A system
  • The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents - AACR Journals.
  • Combination Therapies Outperform Sorafenib in Hepatocellular Carcinoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer P
  • Sorafenib-based combined molecule targeting in treatment of hep
  • VEGFR inhibitors with immune checkpoint inhibitors for advanced renal cancer - VJOncology.
  • Sorafenib in Combination with SBRT Extends Survival in Locally Advanced HCC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer P
  • Efficacy and Safety of Regorafenib in Combination with Chemotherapy as Second-Line Treatment in Patients with Metastatic Colorectal Cancer: A Network Meta-Analysis and Systematic Liter
  • Combination treatment with sorafenib and wh-4 additively suppresses the proliferation of liver cancer cells - PubMed Central.
  • Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mut
  • Regorafenib/Nivolumab Combo to Be Explored in Phase III MSS CRC Trial | OncLive.
  • Clinical Trials Using Regorafenib - NCI - N
  • Study on the Effectiveness and Safety of the Combination of the Two Drugs Regorafenib and Nivolumab in Patients With Colorectal Cancer (Cancer of the Colon or Rectum Classified as Proficient Mismatch Repair and Microsatellite Stable)

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A Comparative Guide to 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid: A Pivotal Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive patent and literature review of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, a key chemical entity that serves as the foundational core for a class of potent cyclin-dependent kinase (CDK) inhibitors. We will delve into its synthesis, patent landscape, and, most significantly, the biological performance of its prominent derivative, AT7519, comparing it with other relevant therapeutic alternatives. Our analysis is grounded in experimental data to provide actionable insights for researchers in oncology and medicinal chemistry.

Introduction: The Significance of the Pyrazole Scaffold in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory and anticancer properties. The specific compound, this compound, has garnered significant attention as the central building block for AT7519, a small-molecule inhibitor of multiple CDKs.[1] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] This guide will illuminate the chemical and biological attributes that make this particular pyrazole derivative a compelling starting point for the development of novel cancer therapeutics.

Synthesis and Patent Landscape

The synthesis of this compound is a multi-step process that begins with the nitration of a pyrazole-3-carboxylic acid ester. This is followed by the reduction of the nitro group to an amine, and finally, acylation with 2,6-dichlorobenzoyl chloride.

Synthetic Workflow

The likely synthetic route is outlined below. The initial step involves the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid, followed by reduction of the nitro group to form the key amine intermediate. The final step is an acylation reaction.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation cluster_3 Step 4: Hydrolysis A 4-nitro-1H-pyrazole-3-carboxylic acid B Methyl 4-nitro-1H-pyrazole-3-carboxylate A->B Thionyl chloride, Methanol C Methyl 4-amino-1H-pyrazole-3-carboxylate B->C Reduction (e.g., H2, Pd/C) D Methyl 4-(2,6-dichlorobenzamido)- 1H-pyrazole-3-carboxylate C->D F This compound D->F NaOH(aq), heat E 2,6-dichlorobenzoyl chloride E->D

Caption: Synthetic pathway for this compound.

Patent Review

While a specific patent for the standalone carboxylic acid is not prominently cited, its synthesis and use are intrinsically covered within the patents for its derivatives, most notably AT7519. The key intellectual property landscape revolves around the composition of matter and method of use claims for CDK inhibitors derived from this scaffold. Researchers and drug developers should conduct a thorough freedom-to-operate analysis of patents covering pyrazole-based kinase inhibitors.

Biological Performance: A Focus on the CDK Inhibitor AT7519

The primary utility of this compound is as the immediate precursor to N-(4-piperidinyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide, also known as AT7519.[3] This derivative has been extensively studied for its potent anti-cancer properties.

Mechanism of Action

AT7519 is a potent, ATP-competitive inhibitor of a broad range of cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][5][6] The inhibition of these kinases leads to several downstream effects that are detrimental to cancer cell proliferation. The inhibition of cell cycle CDKs (1, 2, 4, 6) leads to cell cycle arrest, while the inhibition of transcriptional CDKs (primarily CDK9) results in the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis.[7][8]

Mechanism_of_Action cluster_CDK CDK Inhibition cluster_downstream Downstream Effects AT7519 AT7519 CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 AT7519->CDK1_2_4_6 Inhibits CDK9 CDK9 AT7519->CDK9 Inhibits CellCycleArrest Cell Cycle Arrest CDK1_2_4_6->CellCycleArrest Leads to TranscriptionInhibition Transcription Inhibition CDK9->TranscriptionInhibition Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis TranscriptionInhibition->Apoptosis

Caption: Mechanism of action of AT7519.

In Vitro Potency and Selectivity

AT7519 has demonstrated potent inhibitory activity against a panel of CDKs and antiproliferative effects in numerous human tumor cell lines.

Target KinaseIC50 (nM)
CDK1/cyclin B210
CDK2/cyclin A47
CDK4/cyclin D1100
CDK5/p2518
CDK6/cyclin D3170
CDK9/cyclin T1<10
Data sourced from MedChemExpress and Squires et al., 2009.[4][9]
Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer40
HCT116Colon Cancer40-940
MM.1SMultiple Myeloma500
U266Multiple Myeloma500
KellyNeuroblastoma (MYCN-amplified)~1700 (LC50)
Data sourced from Selleck Chemicals and Santo et al., 2012.[5][6]
In Vivo Efficacy

Preclinical studies in xenograft models have shown that AT7519 can significantly inhibit tumor growth and even induce tumor regression.[1] For instance, in a mouse model with A2780 human ovarian carcinoma xenografts, AT7519 administered at 7.5 mg/kg intraperitoneally resulted in an 86% inhibition of tumor growth after 8 days.[10] Furthermore, in a Th-MYCN transgenic mouse model of neuroblastoma, AT7519 treatment led to a significant improvement in survival and an average tumor size reduction of 86% seven days after the start of treatment.[6]

Comparison with Alternative CDK Inhibitors

AT7519's profile as a multi-CDK inhibitor distinguishes it from more selective CDK4/6 inhibitors that have gained regulatory approval.

CompoundTarget CDKsKey CharacteristicsDevelopment Stage
AT7519 CDK1, 2, 4, 5, 6, 9Broad-spectrum CDK inhibitor, also inhibits GSK3β. Shows activity in hematological and solid tumors.Phase II Clinical Trials[11][6]
Flavopiridol Pan-CDK inhibitorFirst CDK inhibitor to enter clinical trials. Limited by toxicity and a narrow therapeutic window.Clinically Investigated
Palbociclib (Ibrance®) CDK4, CDK6Highly selective for CDK4/6. Approved for certain types of breast cancer. Generally well-tolerated.Approved
Ribociclib (Kisqali®) CDK4, CDK6Selective CDK4/6 inhibitor. Approved for HR-positive, HER2-negative breast cancer.Approved
Abemaciclib (Verzenio®) CDK4, CDK6Selective CDK4/6 inhibitor with some activity against other kinases. Approved for breast cancer.Approved

The broader spectrum of activity of AT7519 may offer advantages in cancers that are not solely dependent on the CDK4/6 pathway. However, this can also lead to a different toxicity profile compared to the more selective CDK4/6 inhibitors.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate [12] To a suspension of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (8 volumes) at 0-5 °C, slowly add thionyl chloride (1.1 eq). Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure to yield the methyl ester.

Step 2: Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate Dissolve methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate. Add 10% Palladium on carbon (0.1 eq by weight). Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the amino pyrazole.

Step 3: Synthesis of Methyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate Dissolve methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) and a non-nucleophilic base such as pyridine or diisopropylethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane or THF. Cool the mixture to 0 °C and add a solution of 2,6-dichlorobenzoyl chloride (1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with aqueous acid, base, and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to yield the acylated product.

Step 4: Synthesis of this compound [13] To a solution of methyl 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and methanol, add an aqueous solution of sodium hydroxide (e.g., 2.5 N, 2.5 eq). Heat the mixture at reflux for several hours until the ester is fully hydrolyzed. Cool the reaction mixture and remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., 6N HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the final product.

In Vitro CDK2/Cyclin A Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/cyclin A enzyme complex.

Materials:

  • Recombinant human CDK2/cyclin A

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compound (e.g., AT7519)

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid solution (for washing)

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CDK2/cyclin A enzyme.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Conclusion

This compound is a valuable and well-validated scaffold in modern medicinal chemistry, particularly for the development of oncology therapeutics. Its derivative, AT7519, has demonstrated potent and broad-spectrum CDK inhibition, leading to significant anti-tumor activity in a variety of preclinical models. While the more selective CDK4/6 inhibitors have achieved clinical success in specific indications, the multi-targeted approach of AT7519 may hold promise for treating a wider range of malignancies, including those resistant to selective inhibitors. The synthetic accessibility of the core scaffold and the extensive biological characterization of its derivatives make it a compelling platform for further drug discovery and development efforts.

References

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2012). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncotarget, 3(1), 84-97.
  • Mahadevan, D., Plummer, R., Squires, M. S., Carr, M., Calvert, H., & Seymour, L. (2014). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer, 111(11), 2056-2063.
  • Squires, M. S., Feltell, R. E., Carr, M. G., Davis, D. J., Lewis, E. J., McMenamin, R. L., ... & Woodhead, A. J. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332.
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
  • Molenaar, J. J., Ebus, M. E., Koster, J., van Sluis, P., van der Ploeg, I., Zwijnenburg, D. A., ... & Versteeg, R. (2011). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Journal of the National Cancer Institute, 103(21), 1626-1639.
  • Wang, L., Li, H., & Chen, L. (2011). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2628.
  • PubChem. (n.d.). 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide. Retrieved from [Link]

  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. (n.d.). Google Patents.
  • Chen, Y., Pan, P., Li, M., Liu, B., & Zhu, W. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(18), 3328.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • Mahadevan, D., Squires, M. S., & Tallman, M. S. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics, 9(4), 920-928.
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  • Squires, M. S., Feltell, R. E., Carr, M. G., Davis, D. J., Lewis, E. J., McMenamin, R. L., ... & Woodhead, A. J. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332.
  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. A. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical principles and regulatory mandates that govern laboratory waste management. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure allows for a robust waste characterization. The presence of dichlorobenzamido and carboxylic acid functional groups necessitates its classification as a halogenated organic acid . This classification is the cornerstone of its disposal plan. SDSs for analogous compounds, such as 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid and various pyrazole-carboxylic acid derivatives, indicate that this class of compounds typically presents hazards such as skin, eye, and respiratory irritation, and may be harmful if swallowed[1][2][3][4]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

I. Foundational Principles of Chemical Waste Management

Effective waste management begins with a proactive strategy that prioritizes safety and environmental stewardship. The U.S. Environmental Protection Agency (EPA) and the National Research Council have established a hierarchy for managing chemical waste, which emphasizes pollution prevention and source reduction as the most preferred options[5]. When disposal is necessary, a systematic approach is required to ensure that hazardous waste is properly identified, segregated, stored, and ultimately disposed of by a licensed facility.

II. Waste Characterization and Segregation: The Critical First Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure that waste is directed to the appropriate disposal pathway.[6][7] The subject compound, this compound, falls into the category of halogenated organic waste due to the presence of chlorine atoms on the benzene ring[8].

Key Segregation Mandates:

  • Halogenated vs. Non-Halogenated: Halogenated organic waste must be collected separately from non-halogenated organic waste.[8][9] This is because halogenated compounds require high-temperature incineration to prevent the formation of toxic dioxins and furans.

  • Organic vs. Inorganic: Do not mix organic waste with inorganic waste streams like acids, bases, or aqueous solutions of heavy metals.[8]

  • Acids vs. Bases: Although the subject compound is acidic, it should not be mixed with inorganic acids. Collect it with other halogenated organic compounds.[8]

The following table summarizes the key characteristics and initial handling requirements for this chemical waste.

Characteristic Classification & Handling Requirements
Physical State Solid (powder)
Chemical Family Pyrazole-carboxylic acid, Dichlorobenzamide
Waste Category Halogenated Organic Waste
Primary Hazards Potential for skin, eye, and respiratory irritation; may be harmful if swallowed.[1][2][3][4]
Incompatibilities Strong oxidizing agents, strong bases.[10]
Required PPE Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1]
Work Environment Handle in a chemical fume hood to avoid inhalation of dust.[2]
III. Step-by-Step Disposal Protocol

This protocol provides a direct, actionable plan for the compliant disposal of this compound from the point of generation to its final collection.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[11][12]

  • The SAA must be under the control of the laboratory personnel generating the waste.[6]

  • Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[13]

Step 2: Select the Appropriate Waste Container

  • Material Compatibility: Use a container made of a material that is compatible with halogenated organic acids. A high-density polyethylene (HDPE) or glass container is typically suitable.[14]

  • Condition: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[6]

  • Size: Choose a container size appropriate for the volume of waste to be generated to avoid prolonged storage of nearly empty containers.[6]

Step 3: Proper Labeling of the Waste Container Accurate and complete labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[15]

  • Timing: Affix a hazardous waste label to the container before adding any waste.[9]

  • Content: The label must include the following information:

    • The words "Hazardous Waste "[11][12]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[9]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first drop of waste is added to the container).

Step 4: Accumulating the Waste

  • Solid Waste: Collect the solid this compound waste in the labeled container.

  • Contaminated Materials: Any disposable items heavily contaminated with the compound, such as weigh boats or gloves, should also be placed in this container.

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.

Step 5: Managing Full Containers

  • Once the container is full, ensure the lid is tightly sealed.

  • Arrange for the transfer of the full container to your institution's central hazardous waste accumulation area or for pickup by your Environmental Health and Safety (EHS) department. Do not let waste accumulate in the lab beyond your institution's specified time limits.[11]

The logical flow for waste segregation and disposal is illustrated in the diagram below.

WasteDisposalWorkflow Figure 1: Decision Workflow for Chemical Waste Disposal Start Waste Generated: This compound Characterize Characterize Waste: Contains Carbon-Halogen Bonds? Start->Characterize Halogenated YES: Halogenated Organic Waste Characterize->Halogenated Yes NonHalogenated NO: Non-Halogenated Organic Waste Characterize->NonHalogenated No Container Select Compatible Container (e.g., HDPE, Glass) Halogenated->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date Container->Label Accumulate Accumulate in SAA Keep Container Closed Label->Accumulate Pickup Arrange for EHS Pickup When Full Accumulate->Pickup

Caption: Decision workflow for proper segregation and handling of chemical waste.

IV. Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited for this compound:

  • Sink Disposal: Never pour this chemical down the drain.[7] As a halogenated organic compound, it is not suitable for wastewater treatment and is prohibited from sewer disposal under RCRA.[6]

  • Regular Trash: This chemical and its empty containers must not be disposed of in the regular trash.[6][7] Even empty containers may retain hazardous residues and must be managed as hazardous waste unless properly decontaminated.[14]

  • Evaporation in Fume Hood: Intentionally allowing volatile chemical waste to evaporate in a fume hood is not a permissible disposal method.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (in a chemical fume hood):

    • Ensure your PPE is intact.

    • Absorb the spilled solid with an inert absorbent material (e.g., sand, vermiculite).[2]

    • Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS department or emergency response team immediately.

By adhering to this comprehensive disposal guide, laboratory personnel can ensure the safe management of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CP Lab Safety. (2026, January 13). Waste Handling Best Practices for New Chemists.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Illinois Pollution Control Board. (n.d.). Title 35: Environmental Protection, Subtitle G: Waste Disposal, Part 729: Landfills: Prohibited Hazardous Wastes.
  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Oakland University. (2025-2026). EHSO Manual: Hazardous Waste.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.
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Safe Handling and Personal Protective Equipment (PPE) Protocol for 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid. The recommendations herein are synthesized from the hazard profiles of structurally analogous pyrazole carboxylic acid and dichlorinated aromatic compounds. Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, a conservative approach based on these related structures is mandated to ensure the highest level of laboratory safety.

Hazard Assessment: An Evidence-Based Approach

The structure of this compound incorporates three key moieties: a pyrazole ring, a carboxylic acid group, and a dichlorobenzamido group. Analysis of safety data for similar compounds reveals a consistent pattern of hazards.

Numerous pyrazole carboxylic acid derivatives are classified as hazardous, with common risk factors including:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation (Category 2).[1][2][3][4][5][6][7][8][9]

  • Eye Irritation: Causes serious eye irritation (Category 2/2A).[1][2][3][4][5][6][7][8][9]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4][5][6][9]

Therefore, it is prudent to assume that this compound, particularly in its powdered form, presents a significant risk of irritation to the skin, eyes, and respiratory system upon contact or inhalation.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing PPE, it is crucial to implement engineering and administrative controls, which form the primary defense against chemical exposure. PPE should be considered the final line of defense.

  • Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood.[1][2][4] This is non-negotiable to prevent the inhalation of airborne particles.[1][2][5] The work area must be equipped with an accessible safety shower and eyewash station.[1][2][5][7]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this compound. Ensure all personnel are trained on the SOP and the contents of this guide before commencing work. Restrict access to the handling area to authorized personnel only.

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered PPE approach is required to mitigate the risks of exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE Category Item Specification & Rationale
Eye and Face Protection Chemical Splash GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] Goggles provide a full seal around the eyes, offering superior protection from airborne powder and splashes compared to safety glasses.
Face ShieldRequired when handling larger quantities (>1 gram) of the solid or when there is a significant risk of splashing. Worn in addition to chemical splash goggles for full-face protection.
Hand Protection Chemical-Resistant GlovesNitrile gloves (minimum 14 mils thickness) are the recommended primary choice for their broad chemical resistance.[10] Always inspect gloves for tears or pinholes before use.
Double GlovingRecommended for all handling procedures. This practice provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.
Body Protection Laboratory CoatA long-sleeved, flame-resistant lab coat is mandatory to protect skin and personal clothing from contamination.[11]
Chemical-Resistant ApronRecommended to be worn over the lab coat when mixing solutions or handling quantities that pose a splash hazard.[12]
Respiratory Protection (If Engineering Controls Fail)Under normal operating conditions within a fume hood, a respirator is not required.[5][6] However, in the event of a fume hood failure or a large spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for minimizing exposure risk.

Preparation and Donning PPE
  • Area Preparation: Confirm the chemical fume hood is operational and the sash is at the appropriate working height. Ensure the work area is clean and uncluttered.

  • Gather Materials: Place all necessary equipment (spatulas, weigh boats, solvent, glassware) inside the fume hood before introducing the chemical.

  • Don PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles and face shield (if required).

Chemical Handling (Inside Fume Hood)
  • Weighing: Carefully weigh the powdered compound on a weigh boat. Avoid any actions that could generate dust. Use a micro-spatula for precise control.

  • Transfer: Gently tap the weigh boat to transfer the powder into the receiving vessel.

  • Dissolving: Add solvent slowly to the vessel to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or covered.

Doffing PPE and Decontamination
  • Initial Decontamination: While still wearing gloves, wipe down any contaminated surfaces in the fume hood.

  • Doffing Sequence:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield (if used) and lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Remove safety goggles.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[1][2][4][5]

Disposal Plan: Waste Management Protocol

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials contaminated with the compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused solid chemical and solutions containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures, which may include incineration through a licensed contractor.[1]

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinses must be collected as hazardous waste.

Workflow Visualization

The following diagram illustrates the critical workflow for safely handling this compound.

Safe_Handling_Workflow Safe Handling & Disposal Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling PREP1 Verify Fume Hood & Safety Showers PREP2 Don PPE: Lab Coat, Double Gloves, Goggles, Face Shield PREP1->PREP2 H1 Weigh Solid Compound PREP2->H1 Begin Work H2 Transfer to Vessel H1->H2 H3 Prepare Solution H2->H3 Spill Spill or Exposure? H2->Spill C1 Segregate Waste: - Contaminated Solids - Chemical Solutions H3->C1 End Experiment C3 Decontaminate Work Area C1->C3 C2 Triple-Rinse Glassware (Collect first 2 rinses) C2->C3 POST1 Doff PPE in Correct Sequence C3->POST1 Exit Hood POST2 Wash Hands Thoroughly POST1->POST2 Spill->C1 NO Emergency Activate Emergency Protocol: - Evacuate Area - Use Safety Shower/Eyewash - Notify EHS Spill->Emergency YES

Caption: Workflow for handling and disposal of the target compound.

References

  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Fisher Scientific. (2009, February 3). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid.

  • Fisher Scientific. (2009, October 12). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.

  • Canadian Centre for Occupational Health and Safety. (n.d.). Landscaping - Pesticides - Personal Protective Equipment.

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

  • ChemScene. (2025, August 23). Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid.

  • BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.

  • Iowa State University. (2022, May 4). Selecting PPE When Using Pesticides | Integrated Crop Management.

  • Guidechem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-(4-Methylphenyl)-, ethyl ester SDS/MSDS.

  • Angene Chemical. (2025, April 15). Safety Data Sheet: 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

  • UF/IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.

  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid.

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  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.

  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 1H-Pyrazole-1-carboxamidine hydrochloride.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

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